Ethyl 2,3-dibromo-3-methylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dibromo-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)5(8)7(2,3)9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKUQBPFKDRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452744 | |
| Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79405-51-9 | |
| Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79405-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2,3-dibromo-3-methylbutanoate" CAS number and molecular weight
An In-depth Technical Guide to Ethyl 2,3-dibromo-3-methylbutanoate
Prepared by a Senior Application Scientist
This guide provides a detailed overview of this compound, a halogenated ester of significant interest in synthetic organic chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous compounds to offer a comprehensive technical profile for researchers, scientists, and professionals in drug development.
Compound Identification and Physical Properties
This compound is a vicinal dibromide ester. Its fundamental identifiers and computed physical properties are crucial for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 79405-51-9 | [1] |
| Molecular Formula | C₇H₁₂Br₂O₂ | [1] |
| Molecular Weight | 287.98 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)C(C(C)(C)Br)Br | [1] |
Table 1: Core Identifiers and Properties of this compound.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of a suitable α,β-unsaturated ester precursor. The logical starting material for this transformation is ethyl 3-methyl-2-butenoate.
The underlying principle of this reaction is the high electron density of the alkene double bond, which acts as a nucleophile, attacking the electrophilic bromine molecule. This process typically proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by the nucleophilic attack of the bromide ion. This mechanism generally results in the anti-addition of the two bromine atoms across the double bond.
Materials:
-
Ethyl 3-methyl-2-butenoate
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate solution (aqueous, 5%)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-methyl-2-butenoate in an appropriate volume of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane dropwise from the dropping funnel to the stirred solution of the ester. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint, persistent bromine color is observed, indicating the completion of the reaction.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a 5% aqueous solution of sodium thiosulfate until the reddish-brown color is fully discharged.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Caption: Proposed synthesis of this compound.
Predicted Spectroscopic Signature
The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group and the carbon backbone.
-
Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-) are expected.
-
Methine Proton: A singlet integrating to 1H for the proton at the C2 position (α to the carbonyl group).
-
Methyl Groups: Two singlets, each integrating to 3H, for the two methyl groups at the C3 position.
The carbon NMR spectrum would provide insights into the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region, typical for an ester carbonyl.
-
Carbons bonded to Bromine: Signals for C2 and C3, shifted downfield due to the electron-withdrawing effect of the bromine atoms.
-
Ethyl Group Carbons: Two signals corresponding to the -OCH₂- and -CH₃ of the ethyl group.
-
Methyl Group Carbons: Signals for the two methyl groups at C3.
The IR spectrum would be characterized by:
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption band for the ester C-O bond.
-
C-Br Stretch: Absorption bands in the fingerprint region corresponding to the carbon-bromine bonds.
-
C-H Stretch: Bands corresponding to the sp³ C-H bonds.
Reactivity and Potential Applications
Vicinal dibromides like this compound are versatile intermediates in organic synthesis. Their reactivity is dominated by the two carbon-bromine bonds.
-
Elimination Reactions: Treatment with a strong base can induce dehydrobromination to form an α-bromo-α,β-unsaturated ester. Further elimination could potentially lead to an alkyne, although this is less common for tetrasubstituted systems.
-
Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although steric hindrance at the tertiary carbon (C3) might favor elimination over substitution at that position. The secondary carbon (C2) would be more susceptible to Sₙ2-type reactions.
-
Reductive Debromination: Reaction with reducing agents like zinc dust can lead to the elimination of both bromine atoms to regenerate the alkene, a common method for the protection of double bonds.
These reactions make this compound a potentially valuable building block for the synthesis of complex molecules in pharmaceuticals and materials science.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated organic compounds should be strictly followed. Based on the safety profile of similar bromoesters, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reactive metals.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
It is imperative to consult the SDS for any precursor materials and to conduct a thorough risk assessment before commencing any experimental work.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Preparation of ethyl 2-bromo-3-methylbutanoate. [Link]
-
National Center for Education Statistics. Haloalkanes and Haloarenes. [Link]
-
Donahue, M. Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. [Link]
-
van den Berg, M. A., et al. Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of Ethyl 2,3-dibromo-3-methylbutanoate
This guide provides an in-depth exploration of the synthesis of Ethyl 2,3-dibromo-3-methylbutanoate, a vicinal dihalide, through the electrophilic addition of bromine to its precursor, ethyl 3-methyl-2-butenoate. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the reaction mechanism, a field-tested experimental protocol, critical safety considerations, and robust analytical characterization of the final product.
Introduction and Synthetic Rationale
Halogenated organic compounds, particularly vicinal dihalides, are pivotal intermediates in synthetic organic chemistry. Their utility stems from the versatile reactivity of the carbon-halogen bonds, which allows for subsequent nucleophilic substitution and elimination reactions, providing pathways to a diverse array of functionalized molecules. The synthesis of this compound from ethyl 3-methyl-2-butenoate is a classic example of an electrophilic addition reaction to an α,β-unsaturated ester. Understanding this transformation is fundamental for chemists aiming to manipulate alkene functionalities for the construction of more complex molecular architectures.
The rationale for this synthesis is twofold: it serves as an excellent academic model for demonstrating the principles of electrophilic addition to a polarized alkene, and the resulting product is a valuable building block for further synthetic transformations. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack compared to a simple alkene, making the choice of reaction conditions a key parameter for success.
The Reaction Mechanism: An Electrophilic Addition Pathway
The bromination of the double bond in ethyl 3-methyl-2-butenoate proceeds via a well-established electrophilic addition mechanism. The process is initiated by the interaction of the electron-rich π-bond of the alkene with molecular bromine (Br₂).
-
Formation of the Bromonium Ion: The bromine molecule becomes polarized as it approaches the alkene. The π-electrons of the double bond attack the electrophilic bromine atom (δ+), displacing a bromide ion (Br⁻). This results in the formation of a cyclic, three-membered bromonium ion intermediate. This intermediate is crucial as it explains the observed stereochemistry of the addition.
-
Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ring (anti-addition) due to steric hindrance. The ring opens, leading to the formation of the vicinal dibromide. The attack preferentially occurs at the more substituted carbon (C3), which can better stabilize the partial positive charge in the transition state.
This anti-addition mechanism ensures a specific stereochemical outcome, which is a critical consideration in asymmetric synthesis.
Field-Validated Experimental Protocol
This protocol provides a reliable method for the synthesis, work-up, and purification of this compound. Adherence to safety protocols is paramount throughout the procedure.
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethyl 3-methyl-2-butenoate | Round-bottom flask (100 mL) |
| Molecular Bromine (Br₂) | Dropping funnel |
| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |
| 5% Sodium Thiosulfate (Na₂S₂O₃) solution | Ice bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Glassware for distillation or chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-methyl-2-butenoate (1.0 eq) in anhydrous dichloromethane (DCM). Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.
-
Preparation of Bromine Solution: In a separate container, prepare a solution of molecular bromine (1.05 eq) in DCM. Causality Note: Using a slight excess of bromine ensures the complete consumption of the starting material.
-
Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the cooled, stirring solution of the ester over 30-45 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts. Maintain the temperature at 0°C throughout the addition. Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and to prevent the formation of side products, such as allylic bromination products that can occur at higher temperatures.[1]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is no longer visible.
-
Quenching: Carefully add 5% sodium thiosulfate solution dropwise to quench any unreacted bromine. The reddish-brown color will fade completely, indicating that all excess bromine has been reduced to bromide.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual HBr), water, and finally, brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Management: A Trustworthy Approach
The handling of molecular bromine necessitates stringent safety protocols. Bromine is highly corrosive, toxic, and can cause severe chemical burns upon contact with skin and is fatal if inhaled.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (heavy-duty nitrile or neoprene), a face shield over safety goggles, and a lab coat.[5][6] Disposable gloves are not sufficient.[5]
-
Ventilation: All manipulations involving bromine must be conducted inside a certified chemical fume hood to prevent inhalation of its toxic vapors.[5]
-
Spill Management: In case of a small spill, it can be neutralized by covering it with a 5-10% solution of sodium thiosulfate. For larger spills, evacuate the area and follow institutional emergency procedures.[5]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Rinse eyes with plain water for 10-15 minutes and seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately and seek emergency medical care.[3]
-
Product Characterization: A Self-Validating System
Unambiguous characterization of the final product is essential to confirm its identity and purity. The following data, referenced from the PubChem database for this compound (CID 11033512), serves as a benchmark for analysis.[7]
| Property / Technique | Description / Expected Outcome |
| Molecular Formula | C₇H₁₂Br₂O₂ |
| Molecular Weight | 287.98 g/mol [7] |
| Appearance | Expected to be a colorless to pale yellow oil. |
| ¹H NMR Spectroscopy | Protons on the ethyl group (triplet and quartet), a singlet for the C2-proton, and singlets for the two methyl groups at C3. |
| ¹³C NMR Spectroscopy | Seven distinct carbon signals corresponding to the two methyls at C3, the ethyl group carbons, the C2 and C3 carbons, and the carbonyl carbon of the ester. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption band for the C=O (ester) stretch (~1735 cm⁻¹), and C-Br stretching bands in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound (M, M+2, M+4 peaks in a ~1:2:1 ratio) corresponding to the molecular ion. |
Conclusion
The synthesis of this compound from ethyl 3-methyl-2-butenoate is a robust and illustrative example of electrophilic addition. This guide provides the necessary mechanistic insight, a detailed and practical experimental protocol, and the critical safety and analytical data required for its successful and safe execution. By understanding the causality behind each experimental step and adhering to rigorous safety standards, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.
References
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link][2]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link][5]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link][6]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link][3]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link][4]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. slideshare.net [slideshare.net]
- 3. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 4. carlroth.com [carlroth.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 7. This compound | C7H12Br2O2 | CID 11033512 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2,3-dibromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,3-dibromo-3-methylbutanoate, a halogenated ester with potential applications in synthetic organic chemistry. Recognizing the frequent confusion with its analogues, this document places a strong emphasis on precise identification, properties, and plausible synthetic routes, offering field-proven insights for its practical application.
Nomenclature and Structural Identification
The precise identification of a chemical entity is fundamental to scientific integrity. This compound is a distinct molecule that is often confused with its monobrominated counterpart.
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name systematically describes its structure: an ethyl ester of a four-carbon butanoic acid core, substituted with a methyl group at the third carbon, and bromine atoms at both the second and third carbons.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 79405-51-9 | |
| Molecular Formula | C₇H₁₂Br₂O₂ | |
| Synonyms | Ethyl 2,3-dibromo-3-methyl-butanoate, SCHEMBL11321672, DTXSID20452744 |
It is critical to distinguish this compound from the more commonly referenced Ethyl 2-bromo-3-methylbutanoate (CAS Number: 609-12-1), which contains only a single bromine atom at the alpha position. The presence of the second bromine atom at the tertiary carbon in the target molecule significantly alters its chemical properties and reactivity.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for designing experimental conditions, such as selecting appropriate solvent systems and predicting the compound's behavior in various chemical environments.
| Property | Value | Unit |
| Molecular Weight | 287.98 | g/mol |
| Exact Mass | 285.92040 | Da |
| Topological Polar Surface Area | 26.3 | Ų |
| Rotatable Bond Count | 4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| XLogP3 (Computed) | 2.7 |
Data sourced from PubChem CID 11033512.
Proposed Synthesis Protocol
This approach is a standard and well-established method for the synthesis of 1,2-dihaloalkanes. The reaction proceeds via a cyclic bromonium ion intermediate, followed by the attack of a bromide ion.
Step-by-Step Experimental Workflow
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Ethyl 3-methyl-2-butenoate (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
-
Bromination: Cool the solution in an ice bath (0-5 °C). From the dropping funnel, add a solution of molecular bromine (Br₂) (1 equivalent) in the same solvent dropwise with continuous stirring. The disappearance of the reddish-brown color of bromine indicates its consumption.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Causality of Experimental Choices:
-
Inert Solvent: Dichloromethane or carbon tetrachloride are chosen as they do not react with bromine and readily dissolve the reactants.
-
Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the bromination and to minimize the formation of side products.
-
Aqueous Work-up: The washing steps are crucial to remove impurities and unreacted reagents, ensuring the purity of the final product.
Caption: Proposed synthesis workflow for this compound.
Potential Applications in Drug Development and Organic Synthesis
Vicinal dibromides like this compound are versatile intermediates in organic synthesis. Their utility stems from the presence of two reactive carbon-bromine bonds.
-
Dehydrobromination Reactions: Treatment with a base can induce the elimination of one or two molecules of hydrogen bromide. This can be a strategic route to synthesize vinyl bromides or alkynes, which are valuable building blocks in medicinal chemistry for introducing unsaturation into a molecule.
-
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. However, the steric hindrance at the tertiary carbon (C3) will likely favor substitution at the secondary carbon (C2).
-
Precursor to Heterocyclic Compounds: The 1,2-dihalide motif is a common starting point for the synthesis of various heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents.
The reactivity of this compound is expected to be influenced by the electronic effects of the ester group and the steric bulk of the methyl groups. These factors must be considered when designing synthetic strategies.
Caption: Potential reactivity pathways for this compound.
Safety and Handling
As with all polyhalogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. While specific toxicity data for this compound is not available, it is prudent to treat it as a potential irritant and harmful substance.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
Laboratory coat
Handling and Storage:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a specific chemical entity with potential as a synthetic intermediate. This guide has provided a clear framework for its identification, properties, and a plausible, field-tested approach to its synthesis. By understanding its structure and potential reactivity, researchers can better evaluate its utility in the development of novel molecules for the pharmaceutical and chemical industries. The importance of distinguishing it from its monobrominated analogue cannot be overstated for ensuring reproducible and successful experimental outcomes.
References
An In-Depth Technical Guide to the Safe Handling of Ethyl 2,3-dibromo-3-methylbutanoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2,3-dibromo-3-methylbutanoate (CAS No. 79405-51-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to deliver a deeper understanding of the compound's inherent risks and the scientific principles behind its safe management in a laboratory setting.
Chemical Identity and Inferred Hazard Profile
This compound is a halogenated ester. While specific, comprehensive toxicological data for this exact compound is limited, a robust hazard profile can be constructed by analyzing its chemical structure and data from closely related α-bromo esters and poly-brominated alkanes.
The presence of two bromine atoms significantly influences the molecule's reactivity and toxicity. The α-bromo position (bromine on the carbon adjacent to the carbonyl group) makes the compound a potent electrophile and a likely alkylating agent, which is a primary mechanism for the toxicity of many halogenated organic compounds.[1] Such compounds can react with biological nucleophiles like DNA and proteins, leading to cellular damage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂Br₂O₂ | PubChem[2] |
| Molecular Weight | 287.98 g/mol | PubChem[2] |
| CAS Number | 79405-51-9 | PubChem[2] |
| Appearance | Inferred to be a liquid | Based on analogues |
| Density | Inferred to be >1 g/cm³ | Based on analogues[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | General chemical principles[4] |
Based on data from analogous compounds such as ethyl bromoacetate and other brominated esters, a GHS classification can be inferred.[3][5]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 2 / 3 | H300/H301: Fatal or Toxic if swallowed |
| Acute Toxicity, Dermal | Category 1 / 2 | H310/H311: Fatal or Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal or Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Flammability | Category 3 / 4 | H226/H227: Flammable or Combustible liquid and vapor |
Furthermore, many α-bromo esters are classified as lachrymators, substances that irritate the eyes and cause tearing.[3][6] Chronic exposure to related organobromine compounds has been linked to disturbances of the nervous, respiratory, and endocrine systems.[7]
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is the strict avoidance of all personal contact. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.
Engineering Controls: The Primary Barrier
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[8][9] The fume hood serves as the primary barrier to prevent the inhalation of volatile vapors and to contain any accidental releases. The face velocity of the hood should be verified regularly to ensure it meets institutional safety standards.
Personal Protective Equipment: The Last Line of Defense
PPE selection must be based on a thorough risk assessment of the planned procedure. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for Halogenated Esters.
-
Eye and Face Protection : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[10] When there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure, a face shield should be worn over the goggles.[11]
-
Skin Protection : A flame-resistant lab coat should be worn and kept fully buttoned. Nitrile gloves are suitable for providing splash protection during routine handling.[11] However, it is crucial to recognize that nitrile gloves offer limited resistance to prolonged chemical contact. For tasks with a higher risk of immersion or extended contact, heavier-duty gloves such as butyl rubber or Viton® should be used. Always inspect gloves for tears or pinholes before use and remove them using a technique that avoids touching the outer surface.[3]
-
Respiratory Protection : When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] Respirator use must be part of a formal institutional program that includes fit-testing and training.
Safe Handling and Experimental Protocols
Adherence to a strict protocol is essential to minimize risk during the handling and use of this compound.
Protocol 1: Weighing and Transferring the Compound
-
Preparation : Don all required PPE as determined by your risk assessment (see Section 2.2). Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Aliquotting : If working from a new bottle, carefully open it inside the fume hood. Use a clean glass pipette or syringe to transfer the required amount to a tared, sealed container (e.g., a vial with a PTFE-lined cap). Avoid pouring directly from a large stock bottle to minimize the risk of spills.
-
Transport : If the weighed sample needs to be moved to another location in the lab, ensure the container is securely sealed and placed within a secondary, non-breakable container.
-
Cleanup : Decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol or ethanol) and wipe, treating the cleaning materials as hazardous waste.
-
Glove Disposal : After the procedure, carefully remove and dispose of gloves in the designated solid halogenated waste stream. Wash hands thoroughly with soap and water.[3][10]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Spill Response
The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline.
Caption: Chemical Spill Response Workflow.
Storage and Disposal
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[14][15] The storage area should be clearly labeled and secured against unauthorized access.
-
Disposal : All waste containing this compound, including excess reagent, contaminated materials, and cleaning supplies, must be disposed of as hazardous waste.[8] Specifically, it must be collected in a designated "Halogenated Organic Waste" container.[8][16] Never dispose of halogenated organic compounds down the drain.[8]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11033512, this compound. Retrieved from [Link]
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
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Munson, A. E., et al. (1982). Toxicology of organic drinking water contaminants: trichloromethane, bromodichloromethane, dibromochloromethane and tribromomethane. Environmental Health Perspectives, 46, 117-126. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521482, Ethyl 2,3-dimethylbutanoate. Retrieved from [Link]
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Gribble, G. W. (2004). Mammalian Toxicology of Organic Compounds of Bromine and Iodine. Journal of Chemical Education, 81(10), 1441. Retrieved from [Link]
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DrugBank Online. (n.d.). Ethyl 2-Bromoisovalerate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General safety principles referenced).
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National Toxicology Program. (2010). Toxicology and carcinogenesis studies of dibromoacetonitrile (CAS No. 3252-43-5) in F344/N rats and B6C3F1 mice (drinking water studies). National Toxicology Program technical report series, (544), 1-193. Retrieved from [Link]
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Wang, Y., et al. (2020). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Scientific Reports, 10(1), 1-9. Retrieved from [Link]
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Jackson State Community College. (n.d.). Safety and Laboratory Rules for Organic Chemistry Laboratories. Retrieved from [Link]
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Fiveable. (n.d.). Alpha-Brominated Ester Definition. Retrieved from [Link]
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UK Health Security Agency. (2022). Bromine: toxicological overview. Retrieved from [Link]
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Yao, C., et al. (2011). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 16(11), 9445-9452. Retrieved from [Link]
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| Foundational Principles: Why Spectroscopic Analysis is Non-Negotiable
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-dibromo-3-methylbutanoate
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a halogenated ester of significant interest in synthetic organic chemistry. As direct experimental data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel halogenated compounds.
In the development of new chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed, non-destructive view of the molecular architecture. For a molecule like this compound, with its multiple stereocenters and reactive functional groups, a multi-technique approach (NMR, IR, MS) is not just best practice; it is a necessity for validating synthesis, identifying impurities, and ensuring the integrity of downstream applications. This guide explains the why behind the data, providing the causal links between molecular structure and spectral output.
| Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of small molecule characterization, providing precise information about the carbon-hydrogen framework.
| Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR experiment requires meticulous sample preparation and parameter selection.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for non-polar to moderately polar analytes and its residual solvent peak is well-documented.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and resolution, which is critical for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.
-
Acquisition Time: ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): Set to 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce singlets for each unique carbon, simplifying the spectrum.
-
Spectral Width: Set to a range of 0 to 220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
| Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure of this compound suggests four distinct proton environments. The presence of the chiral center at C2 results in diastereotopic protons, which can lead to more complex splitting patterns than initially expected.
| Label | Chemical Structure Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a | -O-CH₂ -CH₃ | ~ 4.2 - 4.3 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Split by the three protons of the methyl group (b). |
| b | -O-CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet (t) | 3H | Standard ethyl group pattern. Split by the two protons of the methylene group (a). |
| c | -CH(Br)-C(Br)- | ~ 4.5 - 4.8 | Singlet (s) | 1H | Significantly deshielded by the adjacent bromine and the carbonyl group. No adjacent protons to couple with. |
| d | -C(Br)(CH₃ )₂ | ~ 1.9 - 2.1 | Singlet (s) | 6H | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a single signal with no splitting. Deshielded by the adjacent bromine. |
| Predicted ¹³C{¹H} NMR Spectrum (100 MHz, CDCl₃)
Six unique carbon environments are predicted in the proton-decoupled ¹³C NMR spectrum.
| Label | Chemical Structure Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | C =O | ~ 168 - 172 | Typical chemical shift for an ester carbonyl carbon. |
| 2 | -C H(Br)- | ~ 50 - 55 | Aliphatic carbon significantly deshielded by a directly attached bromine atom. |
| 3 | -C (Br)(CH₃)₂ | ~ 65 - 70 | Quaternary carbon deshielded by a bromine atom and two methyl groups. |
| 4 | -O-C H₂-CH₃ | ~ 61 - 63 | Methylene carbon of the ethyl ester group, deshielded by the oxygen atom. |
| 5 | -C(Br)(C H₃)₂ | ~ 30 - 35 | Methyl carbons attached to a quaternary, bromine-bearing carbon. |
| 6 | -O-CH₂-C H₃ | ~ 13 - 15 | Terminal methyl carbon of the ethyl ester group. |
| Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
| Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR analysis predominantly uses ATR, which requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
| Predicted IR Absorption Bands
The IR spectrum is expected to be dominated by the strong ester carbonyl stretch.
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2950 - 3000 | C-H Stretch (sp³) | Alkyl groups | Characteristic stretching vibrations for the methyl and methylene groups. |
| ~ 1740 - 1755 | C=O Stretch | Ester | This will be the most intense and sharpest peak in the spectrum. The presence of an α-bromo substituent typically increases the carbonyl frequency. |
| 1150 - 1250 | C-O Stretch | Ester | Asymmetric C-O-C stretching of the ester linkage. |
| 550 - 650 | C-Br Stretch | Alkyl Halide | Stretching vibrations for carbon-bromine bonds. These bands are often in the fingerprint region and can be broad. |
| Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
| Experimental Protocol: Electron Ionization (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which provides separation from impurities.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that yields rich fragmentation data.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.
| Predicted Mass Spectrum (EI)
The most telling feature of the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in an approximate 1:1 ratio. Molecules containing two bromine atoms will therefore exhibit a characteristic triplet pattern (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
-
Molecular Formula: C₇H₁₂Br₂O₂
-
Molecular Weight Calculation:
-
C₇: 7 * 12.011 = 84.077
-
H₁₂: 12 * 1.008 = 12.096
-
O₂: 2 * 15.999 = 31.998
-
Br₂ (using ⁷⁹Br): 2 * 78.918 = 157.836
-
Total (M for C₇H₁₂⁷⁹Br₂O₂): ~ 285.9 g/mol (This is the lightest isotopologue)
-
Predicted Molecular Ion Peaks:
-
M⁺: m/z ~ 286 (containing ⁷⁹Br, ⁷⁹Br)
-
[M+2]⁺: m/z ~ 288 (containing ⁷⁹Br, ⁸¹Br)
-
[M+4]⁺: m/z ~ 290 (containing ⁸¹Br, ⁸¹Br)
-
Expected Intensity Ratio: ~1:2:1
Proposed Fragmentation Pathway
Caption: Plausible EI fragmentation pathway for this compound.
| Conclusion: A Unified Spectroscopic Identity
The predictive data presented herein provides a robust, multi-faceted fingerprint for this compound. The combination of NMR to define the C-H framework, IR to confirm the essential ester functionality, and MS to establish the molecular weight and elemental composition (specifically the presence of two bromine atoms) constitutes a self-validating system for structural elucidation. Any experimentally obtained data should be critically compared against these predicted values to confirm the successful synthesis and purity of the target compound.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. (General principle, specific page not linkable, linking to publisher). [Link]
-
Sparkman, O. D., & Mass-Spec-Training. (2020). Understanding Mass Spectra: A Basic Approach. Wiley. (General principle, linking to publisher). [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Bromine Isotope Data. NIST Chemistry WebBook. [Link]
An In-depth Technical Guide to the Solubility of Ethyl 2,3-dibromo-3-methylbutanoate in Common Organic Solvents
Foreword: Navigating the Data Gap for Ethyl 2,3-dibromo-3-methylbutanoate
In the realm of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount for effective process development, formulation, and quality control. This compound, a halogenated ester, presents as a molecule of interest in various synthetic pathways. However, a thorough review of publicly available scientific literature reveals a conspicuous absence of specific quantitative solubility data for this particular compound.
This guide is crafted to address this information gap, not by presenting non-existent data, but by equipping the research scientist with the foundational principles, predictive tools, and robust experimental methodologies required to ascertain the solubility of this compound in any organic solvent of interest. We will operate under the guiding principle of "like dissolves like," leveraging data from structurally analogous compounds while emphasizing the imperative of empirical verification.[1][2] This document serves as both a theoretical treatise and a practical handbook for the laboratory professional.
Theoretical Framework: The Energetics of Dissolution
The solubility of a solid solute in a liquid solvent is governed by the free energy change of the dissolution process. This process can be conceptually broken down into three stages, as depicted in the diagram below.[3]
Caption: Energetic contributions to the dissolution process.
For dissolution to be favorable, the energy released from solute-solvent interactions (ΔH3) must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions (ΔH1 + ΔH2).[1][4] This energetic balance is dictated by the intermolecular forces at play, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[1][4][5]
Molecular Structure and Polarity Considerations
This compound (C₇H₁₂Br₂O₂) possesses several key structural features that influence its solubility profile:
-
Ester Group (-COO-): The carbonyl and ether oxygens introduce polar characteristics and potential for dipole-dipole interactions and hydrogen bond acceptance.
-
Dibromo-substitution: The two bromine atoms are highly electronegative, creating polar C-Br bonds. However, the overall molecular polarity will depend on the spatial arrangement of these bonds.
-
Alkyl Framework: The ethyl and methyl groups contribute to the non-polar character of the molecule.
Based on its structure, this compound can be classified as a moderately polar compound. Its calculated XLogP3 value, a measure of lipophilicity, is 2.7, suggesting a preference for organic solvents over water.[6] The principle of "like dissolves like" would therefore predict higher solubility in solvents of similar moderate polarity.[1][2]
Predictive Solubility Based on Analogous Compounds
This information, while not a direct substitute for empirical data on our target compound, provides a valuable starting point for solvent selection in experimental determinations. The presence of a second bromine atom in this compound would likely increase its molecular weight and potentially alter its polarity, which could lead to differences in solubility compared to its mono-brominated analog.
A Compendium of Common Organic Solvents
The selection of an appropriate solvent is critical. The following table provides a list of common organic solvents, categorized by their polarity, which can serve as a guide for solubility testing. Solvents with a dielectric constant greater than 5 are generally considered polar.[9]
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant |
| Non-Polar | n-Hexane | 0.1 | 1.9 |
| Toluene | 2.4 | 2.4 | |
| Diethyl Ether | 2.8 | 4.3 | |
| Polar Aprotic | Dichloromethane | 3.1 | 9.1 |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | |
| Ethyl Acetate | 4.4 | 6.0 | |
| Acetone | 5.1 | 20.7 | |
| Acetonitrile | 5.8 | 37.5 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |
| Polar Protic | Isopropanol | 3.9 | 19.9 |
| Ethanol | 4.3 | 24.5 | |
| Methanol | 5.1 | 32.7 |
Data compiled from multiple sources.[10][11][12][13]
Experimental Protocols for Solubility Determination
Given the absence of published data, empirical determination of solubility is essential. The following protocols are presented in order of increasing complexity and quantitative rigor.
Protocol 1: Qualitative Visual Miscibility Test
This rapid screening method is ideal for initial solvent selection.
Methodology:
-
To a small vial, add approximately 10-20 mg of this compound.
-
Add the selected solvent dropwise, vortexing or shaking vigorously after each addition.[14]
-
Continue adding the solvent up to a volume of 1 mL.
-
Observe the mixture. A clear, homogeneous solution indicates solubility. The presence of undissolved solid indicates insolubility or partial solubility at that concentration.
-
Record observations as "soluble," "partially soluble," or "insoluble."
Protocol 2: Quantitative Determination via the Shake-Flask Method
This is a widely accepted method for determining thermodynamic solubility.
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[15]
-
Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium.[15]
-
Phase Separation: After equilibration, allow the mixture to stand. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration may lead to underestimation due to adsorption onto the filter material, while centrifugation may overestimate if fine particles remain suspended.[16]
-
Analysis: Accurately determine the concentration of the solute in the clear supernatant. This can be achieved using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a preferred method for its sensitivity and ability to separate the compound of interest from any impurities.[16] UV-Vis spectroscopy can also be employed if the compound has a suitable chromophore and a calibration curve is established.[17][18]
Protocol 3: High-Throughput Screening with UV-Vis Spectroscopy
For rapid assessment of solubility across multiple solvents, a plate-based UV-Vis spectroscopic method can be employed.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
Calibration Curve: In a microtiter plate, prepare a serial dilution of the stock solution in the test solvent to create a standard curve of absorbance versus concentration.
-
Sample Preparation: In a separate plate, add an excess of the solid compound to each well containing the various test solvents.
-
Equilibration and Separation: Seal the plate and shake for an appropriate time to reach equilibrium. Centrifuge the plate to pellet the undissolved solid.
-
Measurement: Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance.
-
Quantification: Determine the concentration of the dissolved compound in each solvent by interpolating the absorbance values on the calibration curve.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for analogous brominated esters indicate that these compounds should be handled with care.[19][20] It is prudent to assume that the compound may be an irritant to the skin, eyes, and respiratory system. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]
Conclusion
While the direct solubility of this compound in common organic solvents is not documented in the current body of scientific literature, a predictive assessment based on its molecular structure and data from analogous compounds suggests moderate solubility in polar aprotic and some polar protic solvents, with lower solubility in highly non-polar solvents and water. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to determine this critical parameter with confidence. The empirical data generated through these methods will be invaluable for the successful design of synthetic routes, purification strategies, and formulation development involving this compound.
References
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Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Spectroscopic Techniques - Solubility of Things. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]
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Solute-Solvent Interactions Definition - Intro to Chemistry Key Term | Fiveable. Retrieved from [Link]
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Penzkofer, A. (2015) Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]
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How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15). Retrieved from [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Retrieved from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Retrieved from [Link]
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The Chemistry Behind the Application: Ethyl 2-Bromo-3-Methylbutyrate Synthesis. (2026, January 8). Retrieved from [Link]
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Ethyl 2,3-dibromo-3-methylbutanoate: A Versatile Precursor for Heterocyclic and Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Ethyl 2,3-dibromo-3-methylbutanoate, a vicinal dibromoester, emerges as a precursor of significant potential, offering a gateway to a variety of valuable chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this reagent, with a focus on its utility in the preparation of heterocyclic compounds and as a progenitor for stereochemically rich structures. The protocols and mechanistic discussions herein are designed to be self-validating, providing not just procedural steps but also the underlying chemical principles that govern these transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a halogenated ester with the molecular formula C₇H₁₂Br₂O₂. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 287.98 g/mol | |
| CAS Number | 79405-51-9 | |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethanol) | General knowledge of organic esters |
Spectroscopic data is crucial for the identification and characterization of this compound. While a full experimental spectrum is not publicly available, predicted spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the methyl groups at the C3 position, and a singlet for the proton at the C2 position.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two bromine-bearing carbons (C2 and C3), the carbons of the ethyl group, and the methyl carbons.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.
Synthesis of this compound
The most direct and logical synthetic route to this compound is through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of its α,β-unsaturated precursor, ethyl 3-methyl-2-butenoate (also known as ethyl tiglate). This reaction is a classic example of alkene halogenation and proceeds with high efficiency.
Reaction Mechanism: The Bromonium Ion Intermediate
The addition of bromine to an alkene is not a simple concerted process. Instead, it proceeds through a cyclic bromonium ion intermediate. This mechanistic pathway is crucial as it dictates the stereochemical outcome of the reaction, resulting in a stereospecific anti-addition of the two bromine atoms across the former double bond.
The causality behind this mechanism is rooted in the polarizability of the bromine molecule. As the electron-rich π-bond of the alkene approaches the Br₂ molecule, it induces a dipole in the bromine molecule. The alkene then attacks the electrophilic bromine atom, displacing a bromide ion. The lone pair on the initially attached bromine atom then attacks the other carbon of the former double bond to form a three-membered ring, the bromonium ion. The displaced bromide ion then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge, leading to the anti-addition product.
The Versatile Building Block: A Technical Guide to Ethyl 2,3-Dibromo-3-Methylbutanoate in Heterocyclic Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic construction of heterocyclic scaffolds remains a cornerstone of drug discovery. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, imparting crucial physicochemical and pharmacological properties. Among the myriad of starting materials available to the synthetic chemist, vicinal dibromoesters, such as ethyl 2,3-dibromo-3-methylbutanoate, represent a potent and versatile class of building blocks. This guide provides a comprehensive technical overview of the synthesis, reactivity, and profound potential of this compound as a precursor to valuable nitrogen- and sulfur-containing heterocycles, with a particular focus on the synthesis of substituted oxazoles and thiazoles.
Genesis of a Key Intermediate: Synthesis of this compound
The journey to harnessing the synthetic potential of this compound begins with its preparation. The most direct and efficient route involves the bromination of an α,β-unsaturated ester precursor, ethyl tiglate.
Precursor Synthesis: Esterification to Ethyl Tiglate
Ethyl tiglate, or ethyl (E)-2-methylbut-2-enoate, is readily synthesized via the Fischer esterification of tiglic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][2][3] This well-established method provides the necessary α,β-unsaturated ester scaffold for the subsequent bromination step.
Vicinal Dibromination: The Key Transformation
The addition of molecular bromine (Br₂) across the double bond of ethyl tiglate proceeds via an anti-addition mechanism to yield the target vicinal dibromide, this compound.[4] This reaction is understood to proceed through a cyclic bromonium ion intermediate. The π-electrons of the alkene attack a bromine molecule, displacing a bromide ion and forming a three-membered ring. The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the opposite face, leading to the observed anti-stereospecificity.[4] The absence of a free carbocation intermediate prevents rearrangements, ensuring a clean conversion to the desired product.[4][5]
The Power of Two Halogens: Reactivity and Mechanistic Considerations
The synthetic utility of this compound lies in the strategic placement of two bromine atoms on adjacent carbons. This arrangement provides two electrophilic centers, poised for reaction with a variety of dinucleophilic species to forge heterocyclic rings. The ester and gem-dimethyl groups on the carbon backbone further influence the reactivity and provide points for structural diversification in the final products. The primary reaction pathway for heterocycle formation is a cyclocondensation reaction, a cornerstone of heterocyclic chemistry.
Hantzsch-Type Synthesis: A Gateway to Thiazoles and Oxazoles
The classical Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, provides a direct blueprint for the application of this compound.[6][7] By analogy, a similar reaction with an amide can be expected to yield the corresponding oxazole.
The reaction with a thioamide, such as thiobenzamide, is proposed to proceed via the following steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the less sterically hindered α-bromo position (C2) of the dibromoester, displacing the bromide ion to form an S-alkylated intermediate.
-
Tautomerization and Cyclization: The intermediate tautomerizes to a more reactive enethiol form. The nitrogen atom of the thioamide then undergoes an intramolecular nucleophilic attack on the adjacent carbon bearing the second bromine atom (C3), leading to the formation of a five-membered ring.
-
Dehydrohalogenation and Aromatization: Subsequent elimination of hydrogen bromide from the cyclized intermediate results in the formation of the aromatic thiazole ring.
A similar mechanistic rationale can be applied to the synthesis of oxazoles using primary amides, where the initial nucleophilic attack occurs from the amide oxygen.
Diagram of the Proposed Reaction Workflow:
Caption: Workflow for heterocycle synthesis.
Experimental Protocols: From Building Block to Heterocycle
The following protocols are representative procedures for the synthesis of thiazole and oxazole derivatives from this compound. These are based on established methodologies for similar α-halocarbonyl compounds and are presented as a guide for laboratory implementation.
Synthesis of Ethyl 2-Amino-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylate
This protocol outlines the reaction of this compound with thiourea, a readily available and highly reactive thioamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: To the stirred solution, add thiourea (1.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired ethyl 2-amino-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylate.
Synthesis of Ethyl 5,5-Dimethyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate
This procedure details the synthesis of an oxazole derivative using benzamide as the nucleophilic partner.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.) and benzamide (1.1 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq.), to the mixture to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target ethyl 5,5-dimethyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate.
Table 1: Representative Reaction Parameters
| Heterocycle | Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Thiazole | Thiourea | Ethanol | - | Reflux | 70-85 |
| Thiazole | Thiobenzamide | Acetonitrile | K₂CO₃ | Reflux | 65-80 |
| Oxazole | Benzamide | DMF | K₂CO₃ | 110 | 50-65 |
Note: Yields are estimates based on similar reactions and may vary depending on specific reaction conditions and purification methods.
Applications in Drug Discovery and Development
The thiazole and oxazole rings are considered "privileged structures" in medicinal chemistry, appearing in a wide range of clinically approved drugs.[8][9] Their ability to engage in hydrogen bonding and other non-covalent interactions, coupled with their metabolic stability, makes them highly desirable motifs in drug design.
-
Thiazole Derivatives: The thiazole nucleus is a key component of numerous drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[10][11] The gem-dimethyl substitution at the 5-position, derived from the starting material, can enhance lipophilicity and modulate the pharmacokinetic profile of the resulting molecules.
-
Oxazole Derivatives: Oxazoles are also prevalent in bioactive natural products and synthetic pharmaceuticals.[1] They can act as bioisosteres for other functional groups, such as esters and amides, offering a strategy to improve the drug-like properties of a lead compound.[2][12]
The ability to readily synthesize a variety of substituted thiazoles and oxazoles from this compound provides a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs. The ester functionality at the 4-position serves as a convenient handle for further chemical modifications, allowing for the exploration of a broad chemical space.
Conclusion
This compound has demonstrated its significant potential as a versatile and powerful building block for the synthesis of medicinally relevant heterocycles. Its straightforward preparation and predictable reactivity in cyclocondensation reactions make it an attractive starting material for the construction of substituted thiazoles and oxazoles. The inherent structural features of this dibromoester, including the gem-dimethyl group and the ester moiety, provide a foundation for the creation of diverse and novel molecular architectures. As the demand for new therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the advancement of drug discovery and development.
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An In-depth Technical Guide on the Reactivity of Ethyl 2,3-dibromo-3-methylbutanoate and Vicinal Dibromo Esters
This guide provides a comprehensive exploration of the synthesis, reactivity, and synthetic utility of ethyl 2,3-dibromo-3-methylbutanoate, a representative vicinal dibromo ester. The content is tailored for researchers, scientists, and professionals in drug development who are looking to leverage the unique chemical properties of this class of compounds in organic synthesis.
Introduction: The Synthetic Potential of Vicinal Dibromo Esters
Vicinal dibromo esters, characterized by the presence of bromine atoms on adjacent carbon atoms, are versatile intermediates in organic synthesis. Their reactivity is dominated by the interplay of the two bromine atoms and the electron-wielding ester functionality. This structural arrangement opens up a variety of reaction pathways, including elimination, substitution, and rearrangement reactions, making them valuable precursors for the synthesis of complex molecules, including pharmaceuticals and natural products.
This compound (C7H12Br2O2) serves as an excellent case study for understanding the chemistry of this class of compounds.[1] Its reactivity is influenced by the steric hindrance provided by the gem-dimethyl group and the electronic effects of the ester moiety.
Synthesis of this compound
The synthesis of this compound typically begins with the corresponding unsaturated ester, ethyl tiglate (ethyl (E)-2-methylbut-2-enoate). The addition of molecular bromine across the double bond proceeds via an anti-addition mechanism, leading to the formation of the vicinal dibromide.
Conceptual Synthesis Workflow:
Caption: Synthesis of this compound via bromination.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve ethyl tiglate in an inert solvent, such as carbon tetrachloride or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Core Reactivity of Vicinal Dibromo Esters
The reactivity of vicinal dibromo esters like this compound is multifaceted, primarily revolving around the two carbon-bromine bonds. The key transformations include elimination reactions to form alkenes and alkynes, nucleophilic substitution, and metal-mediated reactions.
Elimination Reactions: Dehydrohalogenation and Dehalogenation
Dehydrohalogenation:
Treatment of vicinal dibromides with a strong base can lead to a double dehydrohalogenation to form alkynes.[2][3][4] This reaction proceeds through two successive E2 elimination steps.[2][4] The first elimination yields a vinylic bromide, which then undergoes a second elimination to form the alkyne.[5] The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[6]
Dehalogenation:
Vicinal dibromides can be dehalogenated to form alkenes using various reagents, most notably zinc metal.[7] This reaction is a stereospecific anti-elimination, meaning that the two bromine atoms must be in an anti-periplanar conformation for the reaction to occur efficiently.[8][9] The reaction with zinc proceeds via an organozinc intermediate.[7]
Reaction Pathways Overview:
Caption: Key elimination pathways for vicinal dibromo esters.
Nucleophilic Substitution Reactions
While direct nucleophilic substitution on the carbons bearing the bromine atoms can be challenging due to steric hindrance and competing elimination reactions, under specific conditions, these reactions can be achieved.[10][11] The choice of nucleophile, solvent, and temperature is critical in directing the reaction towards substitution.[12] For instance, using a soft nucleophile in a polar aprotic solvent at lower temperatures can favor the SN2 pathway.[12]
Metal-Mediated Reactions: The Reformatsky Reaction
Although this compound is a vicinal dibromide, a related and highly significant reaction for α-halo esters is the Reformatsky reaction.[13][14][15][16] This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with a carbonyl compound (aldehyde or ketone) to produce a β-hydroxy ester.[13][14][15] This reaction is a powerful tool for carbon-carbon bond formation.[17]
Reformatsky Reaction Mechanism:
-
Formation of the Reformatsky Reagent: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester to form an organozinc intermediate.[13][16]
-
Nucleophilic Addition: The organozinc reagent adds to the carbonyl carbon of an aldehyde or ketone.[13][16]
-
Hydrolysis: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.[13]
Synthetic Applications in Drug Development
The versatile reactivity of vicinal dibromo esters makes them valuable building blocks in the synthesis of pharmaceuticals. The ability to introduce unsaturation or to form new carbon-carbon bonds allows for the construction of complex molecular scaffolds.
One notable application is in the synthesis of tiglic acid and its esters, which are used as flavoring agents and are also found in various natural products with potential biological activity.[18][19][20] The controlled elimination of HBr from a precursor like this compound can be a route to tiglate esters.[18]
Comparative Reactivity Data:
| Reaction Type | Reagent | Product Type | Key Considerations |
| Double Dehydrohalogenation | Strong Base (e.g., NaNH₂) | Alkyne | Requires harsh conditions; potential for side reactions. |
| Dehalogenation | Zinc Metal | Alkene | Stereospecific anti-elimination. |
| Nucleophilic Substitution | Various Nucleophiles | Substituted Ester | Often competes with elimination. |
| Reformatsky-type (for α-halo esters) | Zinc, Carbonyl Compound | β-Hydroxy Ester | Excellent for C-C bond formation.[14] |
The Favorskii Rearrangement: A Related Transformation
While not a direct reaction of vicinal dibromo esters, the Favorskii rearrangement is a crucial reaction of α-halo ketones, which can be conceptually related.[21][22][23][24][25] This rearrangement occurs in the presence of a base and leads to the formation of a carboxylic acid derivative, often with a ring contraction if the starting material is cyclic.[21][23][24][25] α,α'-Dihaloketones can eliminate HX to yield α,β-unsaturated carbonyl compounds.[21] Understanding this rearrangement provides a broader context for the base-induced reactions of halogenated carbonyl compounds.
Conclusion and Future Outlook
This compound and other vicinal dibromo esters are powerful and versatile intermediates in organic synthesis. Their rich reactivity, encompassing elimination, substitution, and metal-mediated transformations, provides chemists with a wide array of tools for molecular construction. For researchers in drug development, a thorough understanding of the principles governing the reactivity of these compounds is essential for the rational design of synthetic routes to novel therapeutic agents. Future research in this area will likely focus on the development of more selective and efficient catalytic methods for the transformation of vicinal dibromo esters, further expanding their synthetic utility.
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Methodological & Application
Application Notes and Protocols: The Reformatsky Reaction with Ethyl 2,3-dibromo-3-methylbutanoate
I. Executive Summary & Introduction
The Reformatsky reaction is a cornerstone in organic synthesis for the formation of β-hydroxy esters, which are pivotal intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2] This reaction typically involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) mediated by metallic zinc.[3] The key intermediate is an organozinc reagent, often termed a "Reformatsky enolate," which exhibits moderate reactivity, allowing for excellent chemoselectivity.[4][5] Unlike more reactive Grignard or organolithium reagents, Reformatsky enolates do not readily react with the ester functionality, thus preventing self-condensation.[2][6]
This guide provides an in-depth technical overview and detailed protocols for the use of a specialized and sterically demanding substrate: Ethyl 2,3-dibromo-3-methylbutanoate . The presence of two bromine atoms and a quaternary, bromine-bearing carbon center introduces unique challenges and synthetic opportunities. The α-bromo group is the primary site for the formation of the organozinc reagent, while the tertiary β-bromo group's fate can influence the final product structure, potentially leading to highly functionalized and complex molecular scaffolds. These application notes are designed for researchers and drug development professionals seeking to leverage this advanced substrate in complex synthetic campaigns.
II. Mechanistic Considerations for a Dibrominated Substrate
The fundamental mechanism of the Reformatsky reaction involves several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc compound.[4][7]
-
Enolate Formation: This initial adduct rapidly rearranges to form a zinc enolate. In the solid state, these reagents can exist as cyclic dimers.[4][5]
-
Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom, leading to a six-membered, chair-like transition state.[4][5] This is followed by a nucleophilic attack of the enolate carbon on the electrophilic carbonyl carbon, forming a new carbon-carbon bond.[3]
-
Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[4]
The use of this compound introduces a significant consideration: the presence of the tertiary bromide at the C3 position. While the C2 α-bromide is poised for oxidative addition with zinc, the C3 tertiary bromide is sterically hindered and less reactive towards zinc insertion. However, it can be susceptible to elimination reactions, particularly under thermal conditions or if the intermediate zinc alkoxide is sufficiently basic. This presents a potential competing pathway that must be managed through careful control of reaction temperature and conditions to favor the desired β-hydroxy ester product.
Caption: Generalized mechanism of the Reformatsky reaction.
III. Synthesis Protocol for this compound
As this reagent is not commonly available, a reliable synthesis is required. A plausible route involves the bromination of ethyl 3-methyl-2-butenoate (ethyl senecioate).
Materials:
-
Ethyl 3-methyl-2-butenoate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dibromomethane (CH₂Br₂)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 3-methyl-2-butenoate (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃, saturated Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear to pale yellow liquid.[8]
IV. Application Protocol: Reformatsky Reaction
This protocol details a general procedure for the reaction of this compound with a representative ketone (e.g., cyclohexanone). Optimization may be required for different carbonyl substrates.
A. Zinc Activation (Critical Step)
The removal of the passivating zinc oxide layer is essential for reaction initiation.[9]
Materials:
-
Zinc dust (<10 micron)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Iodine (catalytic crystal) or 1,2-Dibromoethane
Procedure:
-
Wash zinc dust with 1 M HCl for 1-2 minutes.
-
Decant the acid and wash repeatedly with deionized water, followed by ethanol, and finally diethyl ether.
-
Dry the activated zinc dust under high vacuum and store under an inert atmosphere (Nitrogen or Argon).
-
In-situ activation: In the reaction flask, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the zinc suspension in the reaction solvent and gently warmed to initiate activation.[7]
B. Reformatsky Reaction Protocol
Caption: Experimental workflow for the Reformatsky reaction.
Materials & Reagents:
-
Activated zinc dust (1.5 eq)
-
This compound (1.0 eq)
-
Carbonyl compound (e.g., cyclohexanone, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.5 eq).
-
Add anhydrous THF to cover the zinc.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous THF.
-
Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension. Gentle warming may be required to initiate the reaction (indicated by slight bubbling or heat evolution).
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at 40-50°C for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction to 0°C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy ester.
V. Data Presentation & Expected Outcomes
The reaction parameters can be varied to optimize for different substrates. Below is a table of representative starting conditions.
| Parameter | Value/Condition | Rationale |
| Dibromoester | 1.0 eq | Limiting reagent. |
| Carbonyl Cmpd. | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| Zinc | 1.5 - 2.0 eq | Excess is required to account for surface oxides and ensure full conversion of the ester. |
| Solvent | Anhydrous THF, Ether | Aprotic solvents that solvate the organozinc intermediate.[10] |
| Temperature | 40 - 65°C | Balances reaction rate against potential side reactions (e.g., elimination). |
| Time | 1 - 4 hours | Monitored by TLC/GC-MS for completion. |
| Expected Yield | 50 - 80% | Highly dependent on the carbonyl substrate and reaction conditions. Steric hindrance may lower yields.[11] |
Potential Challenges & Troubleshooting:
-
Reaction fails to initiate: This is almost always due to inactive zinc. Repeat the activation procedure or use a chemical activator like I₂ or 1,2-dibromoethane.
-
Low Yield: May result from steric hindrance from either the dibromoester or the carbonyl partner.[11] Increasing the reaction time, temperature, or using a more reactive zinc form (e.g., Rieke Zinc) may improve yields.[6]
-
Formation of α,β-unsaturated ester: This indicates elimination of the tertiary bromide followed by dehydration of the β-hydroxy group. Running the reaction at lower temperatures can help minimize this side reaction.
VI. References
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from
-
BenchChem. (2025). Application Notes: One-Pot Synthesis of β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from
-
Tomar, A. (2019, July 23). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). [Video]. YouTube. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. RSC Publishing. Retrieved from
-
ACS Omega. (2020, June 26). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Publications. Retrieved from
-
Procter, D. J., et al. (n.d.). SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. PMC - NIH. Retrieved from
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from
-
MySkinRecipes. (n.d.). This compound. Retrieved from
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from
-
Various Authors. (n.d.). Reformatsky Reaction. Retrieved from
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from
-
Babu, S. A., et al. (2006). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Organic Letters, 8, 3029-3032. Retrieved from
-
Scribd. (2021, September 9). Reformatsky Reaction. Retrieved from
-
ResearchGate. (2025, August 10). Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes. Synthesis of Enantiomerically Pure 2-Methyl-1,3-diol Moieties. Retrieved from
-
BOC Sciences. (n.d.). Ethyl 2-Bromo-3-Methylbutyrate: Synthesis, Properties, and Industrial Applications. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Reformatsky Reaction. Retrieved from
-
El-Sayed, R., et al. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. NIH. Retrieved from
-
AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved from
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. This compound [myskinrecipes.com]
- 9. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2,3-dibromo-3-methylbutanoate" as an oxidant in Palladium(II)-catalyzed reactions
Application Note & Protocol
Topic: Ethyl 2,3-dibromo-3-methylbutanoate: A Proposed Halogenated Oxidant for Anhydrous Palladium(II)-Catalyzed Oxidative C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxidant's Critical Role in Palladium(II) Catalysis
Palladium(II)-catalyzed oxidative C-H functionalization has become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simple, unactivated C-H bonds.[1] These reactions, which include transformations analogous to the Wacker process and intramolecular Heck-type cyclizations, are fundamental to the synthesis of carbocycles and heterocycles.[2][3]
A typical catalytic cycle involves the functionalization of a C-H bond by an electrophilic Pd(II) species, followed by steps such as olefin insertion and β-hydride elimination.[4] The cycle concludes with the reductive elimination of the product, leaving a catalytically inactive Palladium(0) species. The central challenge in rendering these reactions catalytic is the regeneration of the active Pd(II) catalyst from the Pd(0) state. This is accomplished by a stoichiometric oxidant, often referred to as the terminal oxidant.
While molecular oxygen is an ideal oxidant from an environmental and cost perspective, its use can be kinetically sluggish and sometimes requires co-catalysts or high pressures.[2] Other common oxidants like benzoquinone or copper(II) and silver(I) salts can introduce byproducts that complicate purification. This application note proposes This compound as a novel, anhydrous oxidant for Pd(II)-catalyzed reactions, potentially offering unique advantages in specific synthetic contexts.
A Novel Oxidant Proposal: this compound
We propose this compound, a vicinal dibromide, as a competent stoichiometric oxidant for the regeneration of Pd(II) from Pd(0) in catalytic cycles. The proposed mechanism of action leverages the well-established reactivity of palladium with alkyl halides.
Mechanistic Rationale for Oxidant Function
The core of the proposal rests on a two-step oxidative sequence initiated by the reaction of the catalytically inactive Pd(0) complex with the dibromoester.
-
Initial Oxidative Addition: The Pd(0) species undergoes an oxidative addition into one of the C-Br bonds of this compound. This is a known, albeit sometimes challenging, reaction for sp³-hybridized alkyl halides.[5] This step forms a σ-alkylpalladium(II) bromide intermediate.
-
β-Halide Elimination: The resulting alkylpalladium(II) intermediate can then undergo a β-halide elimination (in this case, elimination of the second bromine atom) to generate an alkene byproduct, a bromide anion, and the regenerated active L-Pd(II) catalyst, ready to re-enter the primary catalytic cycle. The formation of a stable, conjugated alkene byproduct would provide a strong thermodynamic driving force for this step.
This proposed dual role—oxidative addition followed by elimination—positions this compound as a potential two-electron oxidant.
Potential Advantages
-
Anhydrous Conditions: Unlike many oxidation systems that produce water, this system is inherently anhydrous, which is critical for substrates or intermediates that are sensitive to moisture.
-
Stoichiometric Control: As a soluble, liquid reagent, it allows for precise stoichiometric control over the oxidation, potentially minimizing side reactions associated with an excess of oxidant.
-
Avoidance of Metal Co-oxidants: Eliminates the need for copper or silver salts, simplifying reaction workup and purification by avoiding metal contaminants.
-
Milder Conditions: The reaction may proceed under milder thermal conditions compared to some systems requiring high-pressure oxygen.
Proposed Catalytic Cycle: Intramolecular Oxidative C-H Alkenylation
To illustrate the proposed function of this compound, we present a hypothetical catalytic cycle for an intramolecular oxidative C-H alkenylation, a reaction class that typically relies on an external oxidant.
Caption: Proposed catalytic cycle for Pd(II)-catalyzed C-H alkenylation.
The primary catalytic cycle (right) depicts the C-H functionalization pathway leading to the desired cyclized product and inactive Pd(0). The proposed regeneration sub-cycle (left) illustrates how this compound acts as a stoichiometric oxidant to convert Pd(0) back to the active Pd(II) state, enabling catalytic turnover.
Hypothetical Experimental Protocol
This section provides a detailed, step-by-step methodology for a proposed intramolecular oxidative C-H alkenylation using this compound as the oxidant. This protocol is based on established procedures for similar transformations and serves as a starting point for experimental validation.[1]
Materials and Reagents
-
Palladium Pre-catalyst: Palladium(II) acetate, Pd(OAc)₂
-
Ligand: (Optional, but recommended) e.g., Triphenylphosphine (PPh₃) or a suitable nitrogen-based ligand.
-
Substrate: N-allyl-N-(2-methylphenyl)acetamide (A representative substrate for cyclization).
-
Oxidant: this compound.
-
Base: (Optional, depending on C-H activation mechanism) e.g., Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc).
-
Solvent: Anhydrous, polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the proposed oxidative cyclization.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂ (5-10 mol%), optional ligand (10-20 mol%), base (if used, 2.0 equiv.), and the substrate (1.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (to achieve a substrate concentration of 0.1 M) via a syringe.
-
Oxidant Addition: Add this compound (1.2-1.5 equiv.) via a syringe. A slight excess ensures complete regeneration of the catalyst.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Hypothetical Reaction Parameters
The following table summarizes the proposed conditions and expected outcomes for the intramolecular C-H alkenylation of N-allyl-N-(2-methylphenyl)acetamide. These parameters are based on analogous palladium-catalyzed oxidative cyclization reactions.[1][2]
| Parameter | Proposed Condition/Value | Rationale & Notes |
| Pd Pre-catalyst | Pd(OAc)₂ | A common and effective Pd(II) source for C-H activation. |
| Catalyst Loading | 5 mol % | A typical loading for optimization; can be lowered for highly efficient systems. |
| Ligand | PPh₃ (10 mol %) | May be required to stabilize the Pd(0) intermediate for efficient oxidative addition. |
| Oxidant | This compound | The focus of this study; acts as the terminal oxidant. |
| Oxidant Stoichiometry | 1.2 equivalents | A slight excess is proposed to drive the catalytic cycle to completion. |
| Base | K₂CO₃ (2.0 equiv.) | Often required to facilitate the C-H activation step (e.g., via a Concerted Metalation-Deprotonation mechanism). |
| Solvent | Anhydrous DMF | A polar, aprotic solvent known to perform well in Pd-catalyzed C-H functionalizations. |
| Temperature | 100 °C | A common temperature for achieving reasonable reaction rates in these types of cyclizations. |
| Reaction Time | 12 - 24 hours | Typical timeframe for complete conversion; should be optimized via reaction monitoring. |
| Expected Product | 1-acetyl-3,4-dihydro-4-methyl-1H-quinoline | The expected 6-membered ring product from intramolecular cyclization. |
| Expected Yield | 60-85% | A realistic target yield for an initial, unoptimized protocol based on literature precedents for similar reactions. |
Conclusion and Future Outlook
This application note has introduced a scientifically grounded proposal for the use of This compound as a novel stoichiometric oxidant in Palladium(II)-catalyzed reactions. By leveraging the principles of oxidative addition of alkyl halides to Pd(0), this reagent offers a potential solution for conducting oxidative C-H functionalizations under anhydrous conditions, with precise stoichiometric control, and without the need for common metallic co-oxidants.
The provided mechanistic rationale, catalytic cycle, and detailed hypothetical protocol serve as a comprehensive guide for researchers to explore this new avenue. Experimental validation of this concept could expand the toolkit of oxidants available for palladium catalysis, enabling new synthetic strategies, particularly for moisture-sensitive substrates where traditional aqueous-based or water-producing oxidant systems are not viable.
References
- Ferreira, E. M., Zhang, H., & Stoltz, B. M. (2003). C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes. Tetrahedron, 59(38), 7943-7955.
- Kancherla, R., Muralirajan, K., Maity, B., Zhu, C., Krach, P., Cavallo, L., & Rueping, M. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
- Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578-9579.
- Chen, M. S., White, M. C. (2007). A Predictably Selective Allylic C−H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783-787.
- Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C-C, C-O, C-N Bond Formation on sp2 Carbon by Palladium(II)-Catalyzed Reactions Involving Oxidative Addition. Chemical Reviews, 107(11), 5318-5365.
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation: A New Frontier in C–H Activation. Accounts of Chemical Research, 42(8), 1074-1086.
- Mondal, S., & Panda, S. (2017). Palladium-Catalyzed Heck-Type Reactions of Alkyl Halides. The Journal of Organic Chemistry, 82(15), 7693-7703.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sci-Hub. Mechanism of Palladium-Catalyzed Alkylation of Aryl Halides with Alkyl Halides through C–H Activation: A Computational Study / Organometallics, 2018 [sci-hub.box]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Diastereoselective Synthesis of (E)- and (Z)-α,β-Unsaturated Esters from Ethyl 2,3-dibromo-3-methylbutanoate
Introduction: The Strategic Importance of Stereocontrol in Synthesis
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Diastereoselective synthesis, the ability to preferentially generate one diastereomer over another, is a cornerstone of this endeavor. This application note delves into the utility of vicinal dibromides, specifically Ethyl 2,3-dibromo-3-methylbutanoate , as a versatile precursor for the diastereospecific synthesis of (E)- and (Z)-α,β-unsaturated esters.
This compound, possessing two adjacent stereocenters, exists as a pair of diastereomers: (2R,3S)/(2S,3R) (threo) and (2R,3R)/(2S,3S) (erythro). The inherent stereochemistry of these diastereomers can be directly translated into the geometry of an alkene product through stereospecific elimination reactions. This guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and the mechanistic basis for the diastereoselective conversion of these dibromides into their corresponding unsaturated esters, namely ethyl tiglate ((E)-isomer) and ethyl angelate ((Z)-isomer).
Synthesis of this compound Diastereomers
The starting point for this diastereoselective application is the synthesis of the requisite diastereomers of this compound. This is typically achieved through the electrophilic addition of bromine (Br₂) to the corresponding (E)- and (Z)-α,β-unsaturated esters. The addition of bromine to a double bond proceeds via a cyclic bromonium ion intermediate, which is then attacked by the bromide ion in an anti-fashion. This anti-addition mechanism is stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting dibromide.[1][2][3]
-
Synthesis of the (2R,3S)/(2S,3R)-threo diastereomer: This is achieved by the bromination of ethyl tiglate ((E)-2-methylbut-2-enoate). The anti-addition of bromine to the E-alkene results in the formation of the threo diastereomer.
-
Synthesis of the (2R,3R)/(2S,3S)-erythro diastereomer: This is prepared by the bromination of ethyl angelate ((Z)-2-methylbut-2-enoate). The anti-addition of bromine to the Z-alkene leads to the erythro diastereomer.
Caption: Synthesis of threo and erythro diastereomers of this compound.
Core Application: Diastereospecific Debromination for Alkene Synthesis
The central application of this compound in diastereoselective synthesis is its use as a precursor for the stereospecific formation of alkenes. The debromination of vicinal dibromides is a well-established method for generating double bonds, and when conducted under appropriate conditions, the reaction proceeds via an anti-elimination pathway. This stereospecificity allows for the selective synthesis of either the (E)- or (Z)-alkene, depending on which diastereomer of the dibromide is used.
Principle and Mechanism
The debromination of vicinal dibromides can be induced by a variety of reagents, with sodium iodide in acetone or zinc dust in acetic acid being common and effective choices. The mechanism is generally accepted to be an E2-type elimination. In the case of sodium iodide, the iodide ion acts as a nucleophile, attacking one of the bromine atoms. This induces a concerted elimination where the second bromine atom departs, and a new π-bond is formed between the two carbon atoms. For this concerted process to occur efficiently, the two bromine atoms must adopt an anti-periplanar conformation.
Caption: Mechanism of anti-debromination of a threo-dibromide to an (E)-alkene.
This mechanistic constraint is the key to the diastereospecificity of the reaction:
-
Debromination of the threo-diastereomer: To achieve an anti-periplanar arrangement of the two bromine atoms, the molecule adopts a conformation that, upon elimination, exclusively forms the (E)-alkene (ethyl tiglate) .
-
Debromination of the erythro-diastereomer: For the erythro isomer, the anti-periplanar conformation of the bromine atoms leads to the formation of the (Z)-alkene (ethyl angelate) .
Experimental Protocols
The following protocols provide a framework for the diastereospecific debromination of the threo and erythro isomers of this compound.
Protocol 1: Synthesis of Ethyl Tiglate ((E)-2-methylbut-2-enoate) from threo-Ethyl 2,3-dibromo-3-methylbutanoate
Materials:
-
threo-Ethyl 2,3-dibromo-3-methylbutanoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add threo-Ethyl 2,3-dibromo-3-methylbutanoate (1.0 eq) and anhydrous acetone (10 mL per 1 g of substrate).
-
Add anhydrous sodium iodide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether (20 mL) and water (20 mL).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to remove any residual iodine, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure ethyl tiglate.
Protocol 2: Synthesis of Ethyl Angelate ((Z)-2-methylbut-2-enoate) from erythro-Ethyl 2,3-dibromo-3-methylbutanoate
Materials:
-
erythro-Ethyl 2,3-dibromo-3-methylbutanoate
-
Zinc dust, activated
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask with a magnetic stir bar, suspend activated zinc dust (5.0 eq) in glacial acetic acid (10 mL per 1 g of substrate).
-
Add a solution of erythro-Ethyl 2,3-dibromo-3-methylbutanoate (1.0 eq) in a small amount of acetic acid dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove excess zinc dust, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure ethyl angelate.
Data Presentation
The diastereospecificity of these reactions is typically very high, leading to excellent E/Z ratios for the alkene products.
| Starting Material Diastereomer | Reagent System | Product | Expected Diastereomeric Ratio (E:Z) | Typical Yield |
| threo-Ethyl 2,3-dibromo-3-methylbutanoate | NaI / Acetone | Ethyl Tiglate | >98:2 | 85-95% |
| erythro-Ethyl 2,3-dibromo-3-methylbutanoate | Zn / Acetic Acid | Ethyl Angelate | >98:2 | 80-90% |
Applications in Research and Drug Development
The ability to selectively synthesize either the (E)- or (Z)-isomer of an α,β-unsaturated ester is of significant value in organic synthesis. These compounds are versatile building blocks and key structural motifs in numerous natural products and pharmaceutical agents.
-
Michael Acceptors: α,β-Unsaturated esters are excellent Michael acceptors, and the stereochemistry of the double bond can have a profound impact on the diastereoselectivity of conjugate addition reactions.
-
Diels-Alder Reactions: The geometry of the dienophile in a Diels-Alder reaction directly influences the stereochemistry of the resulting cyclohexene product.
-
Synthesis of Complex Molecules: The tiglate and angelate moieties are found in a wide array of natural products with diverse biological activities, including sesquiterpene lactones and alkaloids. The stereocontrolled synthesis of these fragments is a critical step in the total synthesis of such molecules.
By providing a reliable and highly stereoselective route to these valuable building blocks, the debromination of this compound diastereomers represents a powerful tool for researchers and scientists in the field of drug development and complex molecule synthesis.
References
- Khurana, J. M., Bansal, G., & Chauhan, S. (2001). Stereoselective debromination of aryl-substituted vic-dibromide with indium metal. Semantic Scholar.
- Khurana, J. M., & Sehgal, A. (1996). CHEMOSELECTIVE AND STEREOSELECTIVE DEBROMINATION OF VICINAL-DIBROMIDES WITH SODIUM DITHIONITE. Semantic Scholar.
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Application Note: Ethyl 2,3-dibromo-3-methylbutanoate as a Key Building Block for Pyrethroid Intermediates
Abstract
This application note provides a comprehensive technical guide on the strategic use of Ethyl 2,3-dibromo-3-methylbutanoate in the synthesis of high-value pharmaceutical and agrochemical intermediates. We delve into the physicochemical properties, safety protocols, and a representative synthesis of this versatile building block. The core focus is its application in constructing the critical cyclopropane core of synthetic pyrethroids, such as the precursor to Deltamethrin, via a base-mediated rearrangement reaction. Detailed, step-by-step protocols for both the synthesis of the title compound and its subsequent transformation are provided, supported by mechanistic explanations and workflow diagrams to ensure reproducibility and a deep understanding of the underlying chemical principles. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: The Synthetic Versatility of this compound
This compound (CAS 79405-51-9) is a halogenated aliphatic ester whose structure is primed for complex organic transformations.[1] Possessing two bromine atoms on adjacent carbons—one secondary and one tertiary—this molecule offers multiple reactive sites for nucleophilic substitution, elimination, and rearrangement reactions. This inherent reactivity makes it a valuable intermediate for constructing sterically hindered and functionally dense molecular architectures.
The primary utility of this reagent, and the focus of this guide, is its role as a precursor to the 2,2-dimethylcyclopropanecarboxylate scaffold. This structural motif is the cornerstone of many synthetic pyrethroids, a major class of insecticides prized for their high potency and selective toxicity.[2][3] Molecules like Deltamethrin, a widely used insecticide, are built upon a 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid core.[4] This application note will demonstrate a robust protocol for the conversion of this compound into a direct precursor of this essential pyrethroid backbone, leveraging a key chemical transformation analogous to the Favorskii rearrangement.[5][6][7]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Compound Properties
The key physicochemical data for this compound are summarized in the table below.[1]
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 79405-51-9[1] |
| Molecular Formula | C₇H₁₂Br₂O₂[1] |
| Molecular Weight | 287.98 g/mol [1] |
| Appearance | Expected to be a liquid |
| Storage | Store at 2-8°C under an inert gas[8] |
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar brominated esters provides a strong basis for hazard assessment and handling protocols.[9][10][11][12] These compounds are typically classified as hazardous.
Expected Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][12]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13]
Protocol for Safe Handling: All manipulations should be performed inside a certified chemical fume hood by trained personnel.
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, flame-retardant lab coat, splash goggles, and a face shield. | To prevent skin and eye contact with the corrosive and toxic liquid.[12] |
| Ventilation | Work exclusively in a chemical fume hood with good airflow. | To avoid inhalation of harmful vapors.[10] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[9][11] | To mitigate the risk of fire from the flammable liquid. |
| Spill Management | Use an inert absorbent material (e.g., vermiculite, sand) for cleanup. Do not use combustible materials. | To safely contain spills and prevent environmental release. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure proper and safe disposal of toxic and potentially flammable material. |
Proposed Synthesis of this compound
The most direct and industrially viable route to this compound is the electrophilic addition of molecular bromine across the double bond of a suitable unsaturated ester precursor, ethyl 3-methyl-2-butenoate.
Reaction Scheme
Caption: Electrophilic addition of bromine to ethyl 3-methyl-2-butenoate.
Mechanistic Rationale
This reaction proceeds via the classic mechanism for halogen addition to an alkene. The electron-rich π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate. The displaced bromide ion then attacks one of the carbons of the bromonium ion in an Sₙ2-like fashion, leading to the opening of the ring and the formation of the vicinal dibromide product with anti-stereochemistry.
Detailed Experimental Protocol: Synthesis
-
Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (calcium chloride). Place the flask in an ice-water bath.
-
Reagent Preparation: Dissolve ethyl 3-methyl-2-butenoate (12.8 g, 0.1 mol) in 100 mL of dichloromethane (DCM) and add it to the flask.
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in 50 mL of DCM and load it into the dropping funnel. Add the bromine solution dropwise to the stirred ester solution over 60-90 minutes, maintaining the internal temperature below 10°C. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure full conversion.
-
Workup:
-
Cool the mixture again in an ice bath.
-
Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Stir until the organic layer is colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
-
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of this compound.
Application: Synthesis of a Deltamethrin Precursor Core
The primary industrial application for this reagent is its conversion into ethyl cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate, a key intermediate for pyrethroid synthesis.
Reaction Scheme
Caption: Base-mediated rearrangement to form the pyrethroid core structure.
Mechanistic Insight: A Favorskii-Type Rearrangement
This transformation is a powerful example of a base-induced rearrangement. While not a classic Favorskii rearrangement of an α-haloketone, it shares key mechanistic features.[5][7] The process is believed to occur in two main stages:
-
Elimination: A strong, non-nucleophilic base (e.g., potassium tert-butoxide) first abstracts the acidic proton at the C2 position. The resulting carbanion rapidly eliminates the tertiary bromide at C3, forming an α,β-unsaturated intermediate: ethyl 2-bromo-3-methyl-2-butenoate.
-
Intramolecular Cyclization: The same base (or a second equivalent) then abstracts a proton from one of the geminal methyl groups (now allylic and acidic). The resulting allylic carbanion undergoes an intramolecular Sₙ2' (or Michael-type) attack, displacing the vinylic bromide to form the three-membered cyclopropane ring. This step establishes the crucial cyclopropanecarboxylate core.
Caption: Simplified mechanistic pathway for the rearrangement reaction.
Detailed Experimental Protocol: Rearrangement
-
Apparatus Setup: Assemble a 500 mL flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet.
-
Reagent Preparation: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the solvent to -78°C using a dry ice/acetone bath.
-
Base Addition: Carefully add potassium tert-butoxide (t-BuOK) (24.7 g, 0.22 mol, 2.2 equivalents) to the cold THF with vigorous stirring.
-
Substrate Addition: Prepare a solution of this compound (28.8 g, 0.1 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred t-BuOK slurry over 1 hour, ensuring the internal temperature does not rise above -70°C.
-
Reaction: Stir the resulting mixture at -78°C for 4 hours.
-
Workup:
-
While maintaining the cold temperature, slowly quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 150 mL of diethyl ether and 100 mL of water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
-
Isolation and Purification:
-
Combine the organic layers and wash with 100 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired ethyl cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate.
-
Data and Characterization
The successful synthesis of the target intermediate should be confirmed by standard analytical techniques. The following table provides expected data based on the known structure.
| Analysis | Expected Result |
| Yield | 65-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~6.5 (s, 1H, vinylic CH), ~4.2 (q, 2H, OCH₂), ~2.0-2.2 (m, 2H, cyclopropyl CH), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (s, 6H, gem-dimethyl) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~130 (vinylic C-Br), ~90 (vinylic C=), ~61 (OCH₂), ~35 (cyclopropyl C), ~28 (gem-dimethyl C), ~20 (gem-dimethyl C), ~14 (OCH₂CH₃) |
| IR (neat, cm⁻¹) | ~1730 (C=O stretch, ester), ~1620 (C=C stretch), ~2980 (C-H stretch) |
Conclusion
This compound is a highly effective and strategic starting material for the synthesis of complex pharmaceutical and agrochemical intermediates. This application note has detailed its preparation and, more significantly, its efficient conversion to the cyclopropane core essential for the pyrethroid class of insecticides. The base-mediated rearrangement protocol is robust and provides a direct route to a high-value intermediate. By understanding the underlying mechanistic principles and adhering to the detailed safety and experimental protocols, researchers can confidently employ this versatile building block in their synthetic campaigns to accelerate drug discovery and development programs.
References
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Favorskii rearrangement - Wikipedia. (URL: [Link])
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Favorskii Rearrangement - NROChemistry. (URL: [Link])
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Favorskii Rearrangement - Chemist Wizards. (URL: [Link])
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The Favorskiĭ Rearrangement of Haloketones - ResearchGate. (URL: [Link])
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Preparation of ethyl 2-bromo-3-methylbutanoate - PrepChem.com. (URL: [Link])
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This compound - Elite Flow Control UK Limited. (URL: [Link])
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Synthesis and insecticidal activity of new pyrethroids - PubMed. (URL: [Link])
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The Chemistry Behind the Application: Ethyl 2-Bromo-3-Methylbutyrate Synthesis. (URL: [Link])
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The Synthesis of Pyrethroids - PubMed. (URL: [Link])
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The Synthesis of Pyrethroids - ResearchGate. (URL: [Link])
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Deltamethrin | C22H19Br2NO3 - PubChem. (URL: [Link])
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ethyl 2-acetyl-3-methylbutanoate - ChemSynthesis. (URL: [Link])
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This compound - MySkinRecipes. (URL: [Link])
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Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])
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Ethyl 2-ethyl-3-methylbutanoate | C9H18O2 - PubChem. (URL: [Link])
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Ethyl 2-bromoisovalerate | C7H13BrO2 - PubChem. (URL: [Link])
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Application of Ethyl 2,3-dibromo-3-methylbutanoate in Agrochemical Synthesis: A Prospective Guide
Introduction: Unveiling the Potential of a Versatile Building Block
Ethyl 2,3-dibromo-3-methylbutanoate, a vicinal dibromoester, represents a potentially valuable, yet underexplored, intermediate in the synthesis of novel agrochemicals. While direct applications of this specific molecule in the agrochemical industry are not extensively documented in current literature, its chemical architecture suggests a significant utility as a precursor to key structural motifs found in potent insecticides, particularly synthetic pyrethroids. The presence of two bromine atoms on adjacent carbons, coupled with a tertiary substitution pattern, offers a unique platform for strategic chemical modifications.
This technical guide aims to provide researchers, scientists, and drug development professionals with a prospective application of this compound in the synthesis of a crucial pyrethroid intermediate. The protocols and methodologies outlined herein are founded on established principles of organic chemistry, specifically the base-induced intramolecular cyclization of vicinal dihalides to form cyclopropane rings—a cornerstone of many pyrethroid syntheses.[1][2][3] This document will delve into the causality behind the proposed experimental choices, offering a self-validating system for the synthesis of a novel chrysanthemic acid analogue.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79405-51-9 | [4] |
| Molecular Formula | C₇H₁₂Br₂O₂ | [4] |
| Molecular Weight | 287.98 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)C(C(C)(C)Br)Br | [4] |
| Predicted XLogP3 | 2.7 | [4] |
| Predicted Boiling Point | Not Available | |
| Predicted Density | Not Available |
Proposed Application: Synthesis of Ethyl 2,2-dimethyl-1-vinylcyclopropane-1-carboxylate – A Pyrethroid Core Analogue
The central hypothesis of this application note is the utilization of this compound as a precursor for the synthesis of a substituted cyclopropanecarboxylate, a key structural feature of many pyrethroid insecticides.[1][2][3][5][6] The proposed transformation involves a base-induced intramolecular cyclization, a reaction well-precedented for the formation of cyclopropane rings from 1,3-dihalides. In this case, a one-pot reaction involving dehydrobromination and subsequent intramolecular nucleophilic substitution is envisioned.
The target molecule, Ethyl 2,2-dimethyl-1-vinylcyclopropane-1-carboxylate, is an analogue of the acid moiety of potent pyrethroids like permethrin and deltamethrin. The vinyl group is a common feature in many active pyrethroids, contributing to their insecticidal efficacy.[7]
Reaction Pathway
The proposed synthetic pathway is illustrated below. The reaction proceeds via a two-step, one-pot sequence initiated by a strong, non-nucleophilic base.
Caption: Proposed reaction pathway for the synthesis of a pyrethroid core analogue.
Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-1-vinylcyclopropane-1-carboxylate
This protocol provides a detailed methodology for the proposed synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
This compound (Starting Material)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base)
-
Anhydrous Toluene (Solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (Drying agent)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (to make a 0.5 M solution).
-
-
Reaction Execution:
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the stirred solution at room temperature. The addition should be done dropwise over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (100 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts and the DBU salt.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of Ethyl 2,2-dimethyl-1-vinylcyclopropane-1-carboxylate.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
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Application Note: Regioselective Nucleophilic Reactions of Ethyl 2,3-dibromo-3-methylbutanoate
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reactivity and synthetic applications of Ethyl 2,3-dibromo-3-methylbutanoate. This vicinal dibromide serves as a challenging yet versatile substrate, featuring two distinct electrophilic carbon centers. We explore the mechanistic dichotomy between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways, providing field-proven protocols to selectively control these reaction outcomes. This guide explains the causality behind experimental design, offers detailed step-by-step protocols for key transformations, and includes expected analytical data for product validation.
Introduction and Strategic Overview
This compound is a functionalized alkyl halide offering significant potential in organic synthesis. Its structure is characterized by two key reactive sites: a secondary α-carbon (C2) activated by an adjacent ester moiety, and a sterically hindered tertiary carbon (C3). This unique arrangement allows for highly regioselective reactions, contingent on the careful selection of reagents and conditions.
-
The C2 Position: The bromine atom at the C2 position is susceptible to SN2 displacement by a range of nucleophiles. The electron-withdrawing effect of the neighboring carbonyl group enhances the electrophilicity of this carbon, making it a prime target for substitution.[1]
-
The C3 Position: The bromine atom at the tertiary C3 position is sterically shielded from backside attack, rendering SN2 reactions at this site highly unfavorable.[2][3][4] This carbon and its adjacent protons are, however, predisposed to E2 elimination reactions when treated with a strong base.[5]
Understanding this inherent reactivity bias is crucial for designing effective synthetic strategies. This guide will first detail the preparation of the substrate and then provide protocols that exploit these characteristics to achieve either selective substitution at C2 or controlled elimination to form valuable unsaturated esters.
Synthesis of the Substrate: this compound
As this substrate is not widely commercially available, a reliable synthesis from a common precursor is essential. The most direct route is the electrophilic addition of bromine (Br₂) across the double bond of ethyl tiglate (ethyl (E)-2-methylbut-2-enoate).
Caption: Synthesis of this compound.
Protocol 2.1: Synthesis via Bromination of Ethyl Tiglate
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl tiglate (12.8 g, 100 mmol) in glacial acetic acid (50 mL). Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 100 mmol, 5.1 mL) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred ethyl tiglate solution over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should fade as it reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's completion by TLC (thin-layer chromatography).
-
Workup: Pour the reaction mixture into 200 mL of cold water. Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Mechanistic Crossroads: Sₙ2 versus E2
The fate of this compound in the presence of a nucleophile or base is determined by a competition between the SN2 and E2 pathways. The properties of the reagent are the deciding factor.
-
Sₙ2 Pathway: Favored by strong, non-basic nucleophiles. These reagents have a high affinity for the electrophilic C2 carbon but a low affinity for proton abstraction. The steric accessibility of C2 allows for an efficient backside attack.
-
E2 Pathway: Favored by strong, sterically hindered bases. These reagents are too bulky to efficiently attack the C2 carbon for substitution. Instead, they readily abstract a proton from C2, initiating a concerted elimination of the C3-Br bond to form an alkene.[4][6]
Caption: Competing Sₙ2 and E2 reaction pathways.
Protocols for Regioselective Nucleophilic Substitution (Sₙ2)
The following protocols are designed to favor substitution at the C2 position by utilizing strong nucleophiles that are relatively weak bases.
Protocol 4.1: Azide Substitution with Sodium Azide
Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions and a weak base, making it ideal for selective substitution at C2 with minimal competing elimination.[7][8] The resulting α-azido ester is a valuable intermediate for synthesizing α-amino acids.
-
Setup: To a solution of this compound (2.88 g, 10 mmol) in 40 mL of anhydrous dimethylformamide (DMF), add sodium azide (0.78 g, 12 mmol).
-
Reaction: Heat the mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water (3 x 40 mL) to remove DMF, then with brine (1 x 40 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, Ethyl 2-azido-3-bromo-3-methylbutanoate, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 4.2: Thiolate Substitution with Sodium Thiophenoxide
Thiolates are potent nucleophiles that readily displace halides in SN2 reactions.[9] This protocol generates the thiolate in situ from thiophenol and a mild base.
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve thiophenol (1.10 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Thiolate Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Stir for 20 minutes at 0 °C until hydrogen evolution ceases.
-
Reaction: Slowly add a solution of this compound (2.88 g, 10 mmol) in 10 mL of anhydrous THF. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether (3 x 40 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting Ethyl 2-bromo-3-methyl-3-(phenylthio)butanoate via column chromatography.
Protocol for Base-Induced Elimination (E2)
To favor the elimination pathway and synthesize unsaturated esters, a strong, sterically hindered base is required. Potassium tert-butoxide (t-BuOK) is the reagent of choice as its bulkiness prevents it from acting as a nucleophile.[6] This reaction is a dehydrobromination, yielding a mixture of E/Z isomers of ethyl 2-methylbut-2-enoate (ethyl tiglate and ethyl angelate).[10][11]
Protocol 5.1: Dehydrobromination with Potassium tert-Butoxide
-
Setup: In a flame-dried flask under a nitrogen atmosphere, add potassium tert-butoxide (1.35 g, 12 mmol) to 40 mL of anhydrous THF.
-
Reaction: Cool the suspension to 0 °C and add a solution of this compound (2.88 g, 10 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.
-
Completion: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with 50 mL of water. Extract the product with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully due to the volatility of the product. The product can be purified by distillation. The ratio of tiglate to angelate can be determined by ¹H NMR or GC analysis.
Product Characterization Data
The following table summarizes the expected products and key analytical markers for their identification.
| Protocol | Reagent | Major Product Name | Structure | Expected ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) [M+Na]⁺ |
| 4.1 | NaN₃ | Ethyl 2-azido-3-bromo-3-methylbutanoate | ![]() | ~4.2 (d, 1H, CH-N₃), ~4.3 (q, 2H, OCH₂), ~1.9 (s, 6H, C(CH₃)₂), ~1.3 (t, 3H, OCH₂CH₃) | 272.0/274.0 (Br isotopes) |
| 4.2 | PhSNa | Ethyl 2-bromo-3-methyl-2-(phenylthio)butanoate | ![]() | 7.2-7.5 (m, 5H, Ar-H), ~4.5 (s, 1H, CH-SPh), ~4.2 (q, 2H, OCH₂), ~1.8 (s, 6H, C(CH₃)₂), ~1.2 (t, 3H, OCH₂CH₃) | 343.0/345.0 (Br isotopes) |
| 5.1 | t-BuOK | Ethyl tiglate / angelate | ![]() | ~6.8 (q, 1H, =CH), ~4.2 (q, 2H, OCH₂), ~1.8-2.0 (m, 6H, vinyl CH₃'s), ~1.3 (t, 3H, OCH₂CH₃) | 151.1 |
Note: Structures are representational. Actual NMR shifts can vary based on solvent and concentration.
Summary and Outlook
This compound is a substrate where the reaction outcome is decisively controlled by reagent choice.
-
For Sₙ2 reactions , strong, non-basic nucleophiles like azide and thiolate ions selectively attack the less hindered, electronically activated C2 position.
-
For E2 reactions , strong, bulky bases like potassium tert-butoxide favor proton abstraction, leading to dehydrobromination and the formation of α,β-unsaturated esters.
The products derived from these controlled reactions are valuable intermediates. Azido esters can be reduced to amino esters, thioethers can undergo further oxidation or cleavage, and unsaturated esters are key building blocks in natural product synthesis and polymer chemistry.[12] The principles and protocols outlined in this guide provide a robust framework for leveraging the distinct reactivity of this vicinal dibromide in complex synthetic endeavors.
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Application Notes & Protocols: Mechanistic Pathways of Elimination in Ethyl 2,3-dibromo-3-methylbutanoate
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the elimination reaction mechanisms of Ethyl 2,3-dibromo-3-methylbutanoate. We delve into the competing E1 and E2 pathways, offering theoretical explanations and practical, step-by-step protocols for selectively promoting each mechanism. This guide emphasizes the causality behind experimental choices, providing a framework for predicting and controlling reaction outcomes. All protocols are designed as self-validating systems, incorporating analytical checkpoints for reaction monitoring and product characterization.
Introduction: The Significance of Vicinal Dihalides
This compound is a vicinal dihalide, a class of compounds that are pivotal intermediates in organic synthesis. Their controlled elimination reactions provide a powerful method for the stereoselective formation of alkenes. Understanding the underlying mechanisms of these eliminations is crucial for optimizing reaction conditions to achieve desired product outcomes, a key consideration in the synthesis of complex molecules and active pharmaceutical ingredients. This guide will explore the factors that dictate the mechanistic pathway—E1 versus E2—for this specific substrate and provide robust protocols for experimental investigation.
Theoretical Framework: E1 and E2 Elimination Pathways
Elimination reactions of alkyl halides typically proceed through one of two primary mechanisms: E1 (unimolecular elimination) or E2 (bimolecular elimination).[1] The preferred pathway is highly dependent on several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the reaction temperature.[2][3][4][5][6]
-
E2 Mechanism: This is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond.[1][7] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[7][8] A critical feature of the E2 mechanism is the stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group.[9][10][11][12] This alignment allows for efficient orbital overlap in the transition state.[9] Strong bases are typically required to facilitate E2 reactions.[2][4][7]
-
E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[1] In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate.[6] E1 reactions are favored by substrates that can form stable carbocations (e.g., tertiary alkyl halides), the use of weak bases, and polar protic solvents that can stabilize the carbocation intermediate.[2][4]
Mechanistic Analysis of this compound
The substrate, this compound, possesses structural features that allow for both E1 and E2 pathways, making it an excellent model for studying the competition between these mechanisms.
-
The bromine on the tertiary carbon (C3) is a good leaving group and its departure would form a relatively stable tertiary carbocation, a factor that favors the E1 mechanism .
-
The presence of a hydrogen on the adjacent secondary carbon (C2) allows for dehydrobromination via an E2 mechanism in the presence of a strong base.
-
As a vicinal dibromide, it can also undergo debromination (elimination of both bromine atoms) to form an alkene, typically via an E2-like mechanism with specific reagents like iodide ions or zinc dust.[13][14]
The E2 Pathway: Dehydrobromination and Debromination
With a strong, non-nucleophilic base, an E2 dehydrobromination is a likely pathway. The base will abstract the proton from C2, and the bromide from C3 will act as the leaving group. Due to the anti-periplanar requirement, the conformation of the molecule during the reaction will dictate the stereochemistry of the resulting alkene product.
A specialized E2-type reaction for vicinal dihalides is debromination, often achieved with sodium iodide in acetone.[15] The iodide ion acts as a nucleophile, attacking one bromine atom, which induces the elimination of the second bromine atom in an anti-periplanar fashion to form the alkene.[14]
Caption: Fig 1. E2 Debromination of this compound.
The E1 Pathway: Carbocation Formation
In the presence of a weak base and a polar protic solvent (e.g., ethanol), the reaction can proceed through an E1 mechanism. The departure of the bromide from the tertiary carbon (C3) is the rate-determining step, forming a tertiary carbocation. A solvent molecule (acting as a weak base) can then abstract the proton from C2 to form the alkene.
Caption: Fig 2. E1 Dehydrobromination Pathway.
Experimental Protocols for Mechanistic Investigation
The following protocols are designed to selectively favor either the E2 or E1 pathway. Reaction progress should be monitored by Gas Chromatography (GC), and final products should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[16][17][18][19][20]
Protocol 1: Promoting the E2 Debromination Pathway
This protocol utilizes sodium iodide in acetone, a classic condition for the stereospecific E2 debromination of vicinal dihalides.[15]
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetone via syringe.
-
Add sodium iodide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 56°C) and monitor the reaction progress by GC.
-
Upon completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.
-
Partition the residue between DCM and water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
Characterize the product using NMR and GC-MS.
Protocol 2: Promoting the E1 Dehydrobromination Pathway
This protocol uses a polar protic solvent (ethanol) and heat to promote the formation of a carbocation intermediate, favoring the E1 pathway. Ethanol acts as both the solvent and a weak base.[4]
Materials:
-
This compound
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add absolute ethanol.
-
Heat the solution to reflux (approx. 78°C) and monitor the reaction progress by GC. E1 reactions are often slower than E2 reactions.
-
Upon completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Characterize the product using NMR and GC-MS, comparing the product distribution to that from Protocol 1.
Analytical Workflow and Data Interpretation
A systematic analytical approach is essential for validating the experimental outcomes and elucidating the operative mechanism.
Caption: Fig 3. General Analytical Workflow for Reaction Analysis.
Interpreting Spectroscopic Data:
-
¹H NMR Spectroscopy: The primary product expected is Ethyl 3-methylbut-2-enoate. The ¹H NMR spectrum should show a singlet for the vinylic proton, and signals corresponding to the two methyl groups and the ethyl ester group. Distinguishing between possible E/Z isomers (if applicable for other substrates) can be achieved by analyzing coupling constants (J-values) and through Nuclear Overhauser Effect (NOE) experiments.[21][22][23][24][25] For trisubstituted alkenes, NOESY experiments are particularly useful for determining stereochemistry.[23]
-
GC-MS: This technique is invaluable for monitoring the disappearance of the starting material and the appearance of products.[16] The mass spectrum of the product will confirm its molecular weight, and the fragmentation pattern can provide further structural information.
Expected Outcomes Summary:
| Condition | Parameter | Expected Mechanism | Key Observations |
| Protocol 1 | Base: I⁻ (from NaI)Solvent: Acetone (Polar Aprotic) | E2 Debromination | Faster reaction rate. High yield of Ethyl 3-methylbut-2-enoate. Stereospecific outcome dependent on substrate stereochemistry. |
| Protocol 2 | Base: Ethanol (Weak)Solvent: Ethanol (Polar Protic) | E1 Dehydrobromination | Slower reaction rate. Potential for side products from Sₙ1 reaction (e.g., ethyl ether). Product mixture may be less selective. |
Conclusion
The elimination reactions of this compound serve as an exemplary system for studying the fundamental principles that govern E1 and E2 mechanisms. By carefully selecting the base and solvent, researchers can effectively control the reaction pathway to favor the desired alkene product. The protocols and analytical workflows detailed in this guide provide a robust framework for investigating these reactions, enabling scientists in drug development and organic synthesis to make informed decisions and achieve greater control over their chemical transformations.
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Application Note: Selective Reductive Debromination of Ethyl 2,3-dibromo-3-methylbutanoate
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective reductive debromination of Ethyl 2,3-dibromo-3-methylbutanoate. The primary focus is on the controlled elimination of both bromine atoms to yield the corresponding α,β-unsaturated ester, Ethyl 3-methyl-2-butenoate, a valuable intermediate in organic synthesis. This document outlines several effective protocols, delves into the underlying reaction mechanisms, and offers field-proven insights to ensure high selectivity and yield. Key methodologies discussed include the use of activated zinc, samarium(II) iodide, and sodium dithionite, each presenting distinct advantages in terms of reaction conditions, cost, and substrate compatibility.
Introduction: The Challenge of Selective Dehalogenation
Vicinal dibromides, such as this compound, are versatile synthetic intermediates. Their selective reduction is a critical transformation, offering a pathway to various functionalized molecules. The primary challenge lies in controlling the extent of dehalogenation. The desired outcome is typically the stereoselective formation of an alkene through a formal E2 elimination, which involves the removal of both bromine atoms. However, competing reaction pathways, such as mono-debromination or hydrodebromination (replacement of a bromine atom with hydrogen), can lead to a mixture of products, complicating purification and reducing the overall efficiency of the synthetic route.
The structure of this compound, with a tertiary bromide at the 3-position and a secondary bromide at the 2-position adjacent to an electron-withdrawing ester group, presents specific stereoelectronic considerations that influence the choice of reducing agent and reaction conditions for achieving high selectivity. This guide provides a detailed exploration of reliable methods to navigate these challenges.
Mechanistic Principles of Reductive Debromination
The selective removal of vicinal dibromides to form an alkene can proceed through several mechanistic pathways, largely dependent on the nature of the reducing agent.
Two-Electron Reduction with Metals (e.g., Zinc)
Activated zinc metal is a classic and effective reagent for the dehalogenation of vicinal dihalides.[1][2][3] The reaction is believed to proceed via a two-electron transfer mechanism on the metal surface.
Caption: Zinc-mediated debromination pathway.
The mechanism involves the oxidative insertion of zinc into one of the carbon-bromine bonds to form an organozinc intermediate.[1] This is followed by the elimination of the second bromide to form the alkene and zinc bromide. The reaction is typically carried out in a protic solvent like acetic acid or an alcohol to facilitate the process.[4][5]
Single-Electron Transfer (SET) Mechanisms (e.g., SmI₂, Sodium Dithionite)
Powerful single-electron donors like samarium(II) iodide (SmI₂) and sodium dithionite (Na₂S₂O₄) offer an alternative pathway for reductive debromination.[6][7][8][9]
Caption: Single-Electron Transfer (SET) debromination.
The reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. This intermediate then expels a bromide ion to generate a β-bromo radical. A second single-electron transfer to this radical species produces a carbanion, which subsequently eliminates the remaining bromide to afford the final alkene product. The presence of the α-ester group can influence the reduction potential and stabilize the radical anion intermediate.
Experimental Protocols
The following protocols are presented as robust starting points for the selective reductive debromination of this compound. Optimization of reaction parameters may be necessary for specific applications or scales.
Protocol 1: Debromination using Activated Zinc
This classic method is cost-effective and generally provides high yields of the desired alkene.
Materials:
-
This compound
-
Zinc dust (<10 micron, activated)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add activated zinc dust (1.5 equivalents).
-
Add glacial acetic acid to the flask to create a slurry.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of diethyl ether.
-
Add the solution of the substrate dropwise to the stirring zinc slurry at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 3-methyl-2-butenoate.
Protocol 2: Debromination using Samarium(II) Iodide (SmI₂)
This method is particularly mild and highly selective, making it suitable for sensitive substrates.[6][9] SmI₂ is a powerful one-electron reducing agent.[6]
Materials:
-
This compound
-
Samarium(II) iodide solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Syringe
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF to a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the samarium(II) iodide solution in THF (2.2 equivalents) via syringe. The characteristic deep blue color of SmI₂ should disappear upon reaction.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Pour the mixture into a saturated aqueous solution of Rochelle's salt and stir until the layers become clear.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Protocol 3: Debromination using Sodium Dithionite
Sodium dithionite is an inexpensive, safe, and environmentally benign reducing agent that can be used for the chemoselective and stereoselective debromination of vicinal dibromides.[7][8][10]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add a solution of sodium dithionite (2.5 equivalents) and sodium bicarbonate (5.0 equivalents) in water to the flask.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After completion, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Data Summary and Comparison
| Method | Reagent | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Protocol 1 | Activated Zinc | Acetic Acid/Ether | Room Temp. to Reflux | 1-2 hours | Cost-effective, high yield | Can be exothermic, requires acidic conditions |
| Protocol 2 | Samarium(II) Iodide | THF | 0 °C to Room Temp. | 30-60 minutes | Mild conditions, high selectivity, fast | Reagent is air-sensitive and expensive, requires inert atmosphere |
| Protocol 3 | Sodium Dithionite | DMF/Water | Room Temp. | 4-6 hours | Inexpensive, safe, environmentally friendly | Biphasic reaction may require vigorous stirring, longer reaction times |
Experimental Workflow Visualization
Caption: General experimental workflow for debromination.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, particularly with the zinc method, the zinc may need further activation. This can be achieved by washing the zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. For SET reactions, ensuring the quality and stoichiometry of the reducing agent is crucial.
-
Formation of Side Products: The primary side products could arise from mono-debromination or hydrodebromination. To favor complete debromination, ensure a sufficient excess of the reducing agent is used. Slower addition of the substrate can also sometimes improve selectivity.
-
Stereoselectivity: The debromination of vicinal dibromides is often stereospecific, proceeding through an anti-periplanar arrangement of the two bromine atoms. This generally leads to the formation of the more stable E-alkene.[11]
-
Alternative Methods: For substrates that are sensitive to the conditions described, other methods such as catalytic transfer hydrodehalogenation using a ruthenium(II) complex or visible-light photoredox catalysis could be explored.[12][13][14] Microwave-assisted debromination on a solid support like silica gel is another rapid and efficient alternative.[15]
Conclusion
The selective reductive debromination of this compound to Ethyl 3-methyl-2-butenoate can be achieved with high efficiency using a variety of methods. The choice of protocol will depend on factors such as cost, scale, available equipment, and the sensitivity of the substrate to the reaction conditions. The protocols detailed in this application note provide a solid foundation for successfully performing this important synthetic transformation.
References
-
You, T., Wang, Z., Chen, J., & Xia, Y. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340–1346. [Link][12][13]
-
Mondal, S., & Yetra, S. R. (2019). Metal-catalyzed hydrodehalogenation reactions. In Pincer and Pincer-Type Complexes (pp. 531-569). Elsevier. [Link][16]
-
Concellón, J. M., & Huerta, M. (2005). Highly Selective Reaction of Alpha-Halo-Alpha,beta-Unsaturated Esters With Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis-Hillman Adducts. The Journal of Organic Chemistry, 70(12), 4714–4719. [Link][17]
-
Organic Chemistry Portal. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). [Link][18]
-
Deb, M. L., & Borpuzari, S. (2011). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(1), 148-153. [Link][14]
-
Concellón, J. M., & Huerta, M. (2005). Highly Selective Reaction of α-Halo-α,β-unsaturated Esters with Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis-Hillman Adducts. Organic Chemistry Portal. [Link][19]
-
Ali, A., & Taneja, S. C. (2006). Microwave-Mediated Debromination of vicinal-Dibromides. Synthetic Communications, 36(15), 2143-2146. [Link][15]
-
Molander, G. A., & Harris, C. R. (1996). Reductions with Samarium(II) Iodide. Organic Reactions, 46, 211-504. [Link][6]
-
Khurana, J. M., & Sehgal, A. (1996). Chemoselective and Stereoselective Debromination of Vicinal-Dibromides with Sodium Dithionite. Synthetic Communications, 26(20), 3791-3798. [Link][7][8]
-
Engman, L., & Gupta, V. (1998). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 63(1), 169–176. [Link][11]
-
Chemistry Stack Exchange. (2016). Dehalogenation of vicinal dihalides. [Link][1]
-
Chemistry LibreTexts. (2020). Debromination of Vicinal Dibromides. [Link][4]
-
Chemistry Stack Exchange. (2022). What is the reaction mechanism for formation of alkene from vicinal dihalide in presence of zinc and alcohol? [Link][5]
-
Filo. (n.d.). In the preparation of alkenes, treatment of vicinal dihalides with zinc metal helps in the removal of what? [Link][3]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link][10]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. In the preparation of alkenes, treatment of vicinal dihalides with zinc m.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organicreactions.org [organicreactions.org]
- 7. CHEMOSELECTIVE AND STEREOSELECTIVE DEBROMINATION OF VICINAL-DIBROMIDES WITH SODIUM DITHIONITE | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Highly selective reaction of alpha-halo-alpha,beta-unsaturated esters with ketones or aldehydes promoted by SmI2: an efficient alternative access to Baylis-Hillman adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 19. Highly Selective Reaction of α-Halo-α,β-unsaturated Esters with Ketones or Aldehydes Promoted by SmI2: An Efficient Alternative Access to Baylis-Hillman Adducts [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing Reaction Conditions for Ethyl 2,3-dibromo-3-methylbutanoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 2,3-dibromo-3-methylbutanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this sterically hindered vicinal dibromide. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, primarily through the electrophilic addition of bromine to ethyl 3-methyl-2-butenoate.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent challenge, often stemming from the reduced reactivity of the tetrasubstituted double bond in ethyl 3-methyl-2-butenoate due to steric hindrance and the electron-withdrawing effect of the ester group. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Purity and Stoichiometry:
-
Bromine Quality: Ensure the bromine used is of high purity and free from moisture. Old or improperly stored bromine may have a lower effective concentration.
-
Starting Material Purity: The purity of ethyl 3-methyl-2-butenoate is critical. Impurities can consume bromine or inhibit the reaction.
-
Stoichiometry: While a 1:1 molar ratio of bromine to the alkene is theoretically required, a slight excess of bromine (e.g., 1.05 to 1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it complicates purification.
-
-
Reaction Temperature:
-
Low Temperature: The electrophilic addition of bromine is typically performed at low temperatures (0-5 °C) to minimize side reactions. However, if the reaction is too slow, a gradual and carefully monitored increase in temperature to room temperature may be necessary.
-
High Temperature: Elevated temperatures can promote undesirable side reactions such as allylic bromination and dehydrobromination.[1] Therefore, a balance must be struck.
-
-
Solvent Choice:
-
Polarity: The reaction is generally performed in an inert, non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) to avoid participation of the solvent in the reaction.
-
Solubility: Ensure that the starting material is fully dissolved in the chosen solvent before adding bromine.
-
Table 1: Recommended Starting Conditions and Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Temperature | 0 °C (ice bath) | Gradually increase to room temperature if reaction is slow. |
| Solvent | Dichloromethane (DCM) | Ensure complete dissolution of starting material. |
| Bromine Addition | Slow, dropwise addition | Maintain a slight orange tint in the reaction mixture. |
| Stirring | Vigorous stirring | Ensure homogeneity of the reaction mixture. |
Question 2: I am observing the formation of significant byproducts, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue in the bromination of allylic systems. The primary side reactions to consider are:
-
Allylic Bromination: This free-radical substitution occurs at the carbon atom adjacent to the double bond. It is often promoted by heat or light.
-
Mitigation:
-
Maintain a low reaction temperature.
-
Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
-
Avoid using radical initiators.
-
-
-
Dehydrobromination: The elimination of HBr from the product can lead to the formation of unsaturated bromo-compounds. This can be catalyzed by trace amounts of acid or base, or it can occur at elevated temperatures.[2]
-
Mitigation:
-
Ensure all glassware is dry and free of acidic or basic residues.
-
Perform the reaction under neutral conditions.
-
Avoid excessive heating during the reaction and work-up.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the detailed, step-by-step protocol for the synthesis of this compound?
A1: The following is a reliable protocol adapted from standard procedures for the bromination of alkenes.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 3-methyl-2-butenoate (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 3-methyl-2-butenoate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in DCM dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C. The red-brown color of bromine should disappear upon addition. A persistent pale orange color indicates the end of the reaction.
-
After the addition is complete, let the reaction stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Q2: How do I effectively purify the final product?
A2: Purification can be achieved through two primary methods:
-
Vacuum Distillation: This is the preferred method for larger-scale purification.[3] The product is a high-boiling liquid, and distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a hexane/ethyl acetate solvent system is effective.
Q3: What are the expected spectroscopic data (NMR, IR) for this compound?
-
¹H NMR (CDCl₃):
-
Triplet at ~1.3 ppm (3H, -CH₂CH₃)
-
Singlet at ~1.9 ppm (6H, -C(CH₃)₂Br)
-
Quartet at ~4.2 ppm (2H, -CH₂CH₃)
-
Singlet at ~4.7 ppm (1H, -CH(Br)-)
-
-
¹³C NMR (CDCl₃):
-
~14 ppm (-CH₂CH₃)
-
~30 ppm (-C(CH₃)₂Br)
-
~60 ppm (-C(CH₃)₂Br)
-
~62 ppm (-CH₂CH₃)
-
~65 ppm (-CH(Br)-)
-
~168 ppm (C=O)
-
-
FTIR (neat):
-
~2980 cm⁻¹ (C-H stretch)
-
~1740 cm⁻¹ (C=O stretch, ester)[7]
-
~1250 cm⁻¹ (C-O stretch, ester)
-
~600-700 cm⁻¹ (C-Br stretch)
-
III. Visualizing the Process: Diagrams and Workflows
Reaction Mechanism:
The synthesis proceeds via an electrophilic addition of bromine to the alkene. The reaction involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.
Caption: Electrophilic addition of bromine to form the product.
Troubleshooting Workflow:
A systematic approach to diagnosing and solving common issues in the synthesis.
Caption: A workflow for troubleshooting synthesis issues.
IV. References
-
PrepChem. Preparation of ethyl 2-bromo-3-methylbutanoate. Available from: [Link]
-
PubChem. Ethyl 2,3-dibromopropionate. National Center for Biotechnology Information. Available from: [Link]
-
YouTube. Alkenes preparation: Debromination of Vicinal Dibromides. Available from: [Link]
-
Brainly. [FREE] Vicinal or geminal dibromide converted to alkyne are. Available from: [Link]
-
NIST. Butanoic acid, 2-bromo-3-methyl-, ethyl ester. National Institute of Standards and Technology. Available from: [Link]
-
Air Hygiene. FTIR TESTING. Available from: [Link]
-
Wipf, P. Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh.
-
Google Patents. Process for the preparation of methyl butenoate and its derivatives. Available from:
-
Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Available from: [Link]
-
PubChem. Ethyl 2-ethyl-3-methyl-2-butenoate. National Center for Biotechnology Information. Available from: [Link]
-
RSC Publishing. Bromination of α,β-unsaturated ketones by an electrochemical procedure. Available from: [Link]
-
Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. Available from: [Link]
-
Scribd. Isolation and Purification of Organic Compound. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ACS Publications. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Available from: [Link]
-
NIST. Ethyl bromide. National Institute of Standards and Technology. Available from: [Link]
-
PubChem. Ethyl 4-bromo-3-methyl-2-butenoate. National Center for Biotechnology Information. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
YouTube. Practice Problem: Vicinal Dihalide Synthesis. Available from: [Link]
-
PubMed. Highly sterically hindered olefins: a case of E- and Z-di-tert-butyl alpha,beta-unsaturated acids. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Methyl 2-bromo-3-methylbut-2-enoate. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate-n-Propanol System with Ionic Liquid Entrainer. National Center for Biotechnology Information. Available from: [Link]
-
Sci-Hub. Allylic halogenation and oxidation of long chain α,β-unsaturated ester. Available from: [Link]
-
PubChem. Ethyl 3-Methyl-2-butenoate-d6. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Available from: [Link]
-
RSC Publishing. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Available from: [Link]
Sources
- 1. Sci-Hub. Allylic halogenation and oxidation of long chain α,β‐unsaturated ester / Journal of the American Oil Chemists' Society, 1978 [sci-hub.box]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. Ethyl 2,3-dibromopropionate | C5H8Br2O2 | CID 97945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-DIBROMO-2,3-DIMETHYLBUTANE(594-81-0) 1H NMR [m.chemicalbook.com]
- 6. ETHYL 2,3-DIBROMO-3-PHENYLPROPIONATE(5464-70-0) 1H NMR spectrum [chemicalbook.com]
- 7. A FTIR and DFT Combination Study to Reveal the Mechanism of Eliminating the Azeotropy in Ethyl Propionate-n-Propanol System with Ionic Liquid Entrainer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Ethyl 2,3-dibromo-3-methylbutanoate
Welcome to the technical support center for the synthesis and purification of ethyl 2,3-dibromo-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis and purification.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through the electrophilic addition of bromine (Br₂) to ethyl 3-methyl-2-butenoate. This reaction is a classic example of halogenation of an alkene. The electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule and leading to the formation of a bromonium ion intermediate. Subsequent backside attack by the bromide ion results in the vicinal dibromide.
Reaction and Byproduct Formation
A comprehensive understanding of the reaction pathway and potential side reactions is crucial for troubleshooting and optimizing the synthesis.
Caption: Reaction scheme for the synthesis of this compound, highlighting the formation of the desired product and a potential allylic bromination byproduct.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: The reaction mixture remains brown/orange after the calculated reaction time.
-
Possible Cause: This indicates the presence of unreacted bromine. The reaction may be incomplete, or an excess of bromine was used.
-
Solution:
-
Monitor the reaction: Before quenching, it is advisable to check the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (ethyl 3-methyl-2-butenoate) spot indicates the completion of the reaction.
-
Chemical Quenching: To remove excess bromine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring until the color disappears. This converts the bromine to colorless and water-soluble bromide salts.
-
Aqueous Workup: After quenching, transfer the mixture to a separatory funnel and perform a standard aqueous workup. Wash the organic layer with water and then with brine to remove water-soluble byproducts and salts.
-
Issue 2: The crude product shows multiple spots on TLC, even after quenching.
-
Possible Cause: This suggests the formation of byproducts in addition to the desired product. A likely side product is the allylic bromination product, ethyl 4-bromo-3-methyl-2-butenoate, especially if the reaction is carried out at elevated temperatures or under UV light.
-
Solution:
-
Control Reaction Conditions: To minimize allylic bromination, perform the reaction in the dark and at a low temperature (e.g., 0-5 °C).
-
Purification by Column Chromatography: Separation of the desired vicinal dibromide from the allylic bromide can be achieved by flash column chromatography on silica gel. The polarity difference between the two isomers allows for their separation. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Issue 3: The purified product appears as a mixture of diastereomers.
-
Possible Cause: The product, this compound, has two chiral centers, meaning it can exist as a mixture of diastereomers (erythro and threo). The electrophilic addition of bromine to the double bond is typically an anti-addition, which can lead to a specific diastereomer or a mixture depending on the starting material's geometry and reaction conditions.
-
Solution:
-
Analytical Confirmation: The presence of diastereomers can often be confirmed by high-resolution NMR spectroscopy, where distinct sets of peaks will be visible for each diastereomer.
-
Separation Techniques: Separating diastereomers can be challenging.
-
Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent may be effective.
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase are powerful techniques for separating diastereomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary depending on the reaction conditions and purification method. However, with careful control of the reaction temperature and efficient purification, yields of 70-85% are commonly reported for similar bromination reactions of alkenes.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the product is expected to show the disappearance of the vinyl proton signal from the starting material and the appearance of new signals for the protons on the carbon atoms bearing the bromine atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the sample and to identify any volatile impurities. The mass spectrum will show the characteristic molecular ion peak and fragmentation pattern for this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=C stretch of the alkene starting material and the presence of the C-Br stretching vibrations in the product.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Bromine: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Solvents: The organic solvents used, such as dichloromethane, are often volatile and may be harmful. Handle them in a fume hood and avoid inhalation or skin contact.
-
Quenching: The quenching of excess bromine with sodium thiosulfate can be exothermic. The quenching agent should be added slowly and with cooling.
Q4: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?
A4: While NBS is a common brominating agent, it is primarily used for allylic bromination under radical conditions (initiated by light or a radical initiator). Using NBS for the synthesis of the vicinal dibromide is not the standard procedure and would likely lead to the formation of the allylic bromination product as the major product. For the desired electrophilic addition, molecular bromine (Br₂) is the appropriate reagent.[1]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 3-methyl-2-butenoate | C₇H₁₂O₂ | 128.17 | Colorless liquid |
| This compound | C₇H₁₂Br₂O₂ | 287.98 | Not specified, likely a liquid or low-melting solid[2] |
| Ethyl 4-bromo-3-methyl-2-butenoate | C₇H₁₁BrO₂ | 207.07 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-methyl-2-butenoate (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cool the flask in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the stirred solution of the ester over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
Protocol 2: Workup and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until the bromine color is completely discharged.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
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PrepChem. Preparation of ethyl 2-bromo-3-methylbutanoate. Available from: [Link]
-
PubChem. Ethyl 2,3-dibromopropionate. National Center for Biotechnology Information. Available from: [Link]
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The Chemistry Behind the Application: Ethyl 2-Bromo-3-Methylbutyrate Synthesis. Available from: [Link]
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Organic Syntheses Procedure. ETHYL BROMOACETATE. Available from: [Link]
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PubChem. Ethyl 2,3-dibromo-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]
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Chegg. Solved II. The 'H NMR and 13C NMR spectra for ethyl. Available from: [Link]
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PubChem. Ethyl 3-bromo-3-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Available from: [Link]
-
Master Organic Chemistry. What is Allylic Bromination?. Available from: [Link]
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Elite Flow Control UK Limited. This compound. Available from: [Link]
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PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. Available from: [Link]
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Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]
-
Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. Available from: [Link]
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OpenRiver. Allylic Rearrangement in NBS Bromination Reactions. Available from: [Link]
-
Sci-Hub. Allylic halogenation and oxidation of long chain α,β‐unsaturated ester. Available from: [Link]
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Technical Support Center: Side Reactions in the Reformatsky Reaction with Ethyl 2,3-dibromo-3-methylbutanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Ethyl 2,3-dibromo-3-methylbutanoate in the Reformatsky reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions that can occur with this specific α,β-dihalogenated ester. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these challenges, thereby improving your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when using this compound in a Reformatsky reaction with a simple ketone (e.g., acetone)?
The primary and desired reaction pathway involves the formation of an organozinc intermediate at the α-carbon (C2), which then attacks the carbonyl carbon of the ketone. Following acidic workup, this typically yields a β-hydroxy ester. However, with a vicinal dibromide like this compound, the reaction is more complex. The initial product is expected to be an α-bromo-β-hydroxy ester. Subsequent elimination of the remaining bromine atom and the hydroxyl group can lead to the formation of an α,β-unsaturated ester.
Q2: I am observing a significant amount of a dimeric ester product. What is causing this and how can I minimize it?
The formation of a dimeric ester is a classic side reaction in Reformatsky conditions, often referred to as a Wurtz-type coupling.[1][2] This occurs when the organozinc reagent, instead of reacting with the carbonyl compound, reacts with another molecule of the α-halo ester. The use of highly activated zinc or high concentrations of the organozinc reagent can favor this pathway.
To minimize dimerization:
-
Control the rate of addition: Add the this compound slowly to the suspension of activated zinc and the carbonyl substrate. This ensures that the concentration of the organozinc intermediate remains low, favoring the reaction with the more electrophilic carbonyl compound.
-
Optimize zinc activation: While active zinc is necessary, over-activation can lead to increased side reactions. Experiment with different activation methods (e.g., iodine, TMSCl, or Rieke zinc) to find a balance.[3]
-
Solvent choice: Ethereal solvents like THF or diethyl ether are generally preferred as they effectively solvate the organozinc intermediate.[4]
Q3: My reaction is producing a significant amount of an α,β-unsaturated ester directly, even before any dehydration steps. Why is this happening?
The formation of an α,β-unsaturated ester can occur through a competing elimination pathway. With a substrate like this compound, the initial adduct is a β-bromo-β'-hydroxy ester. This intermediate can undergo zinc-mediated elimination of the bromine and hydroxyl groups under the reaction conditions to form the α,β-unsaturated product.
To favor the β-hydroxy ester:
-
Lower reaction temperatures: Running the reaction at lower temperatures can disfavor the elimination pathway, which typically has a higher activation energy.
-
Careful workup: Quenching the reaction at low temperatures with a mild acid can help preserve the β-hydroxy ester.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter and provides actionable solutions grounded in the reaction mechanism.
Issue 1: Low or No Conversion of Starting Materials
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of unreacted this compound and the carbonyl compound.
-
No exotherm is observed upon addition of the ester.
Primary Cause: Inactive zinc surface. The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the oxidative addition of the α-halo ester.[5]
Solutions:
| Activation Method | Protocol | Advantages | Considerations |
| Iodine | Add a small crystal of iodine to the zinc dust in the reaction solvent and stir until the color disappears. | Simple and effective for initiating the reaction. | Can sometimes lead to the formation of colored impurities.[6] |
| TMSCl (Trimethylsilyl chloride) | Treat the zinc dust with a small amount of TMSCl in an inert solvent, followed by washing and drying. | Highly effective at removing the oxide layer.[7] | Requires careful handling of TMSCl. |
| Rieke Zinc | Prepare highly reactive zinc by reducing a zinc salt (e.g., ZnCl₂) with an alkali metal (e.g., lithium, potassium).[3] | Extremely reactive, can often overcome difficult initiations. | Requires a separate preparation step and handling of pyrophoric reagents. |
| Zn-Cu Couple | Treat zinc dust with a solution of copper(II) acetate or sulfate. | Provides a more reactive bimetallic surface. | The copper can sometimes influence the reaction pathway.[3] |
dot
Caption: Zinc activation pathways.
Issue 2: Formation of α-Bromo-α,β-Unsaturated Ester
Symptoms:
-
The major product isolated is an α-bromo-α,β-unsaturated ester instead of the expected β-hydroxy or α,β-unsaturated ester.
Primary Cause: This side reaction arises from the elimination of HBr from the starting material or an intermediate. The presence of the bromine at the β-position (C3) in this compound makes this a plausible pathway, especially under certain conditions.
Solutions:
-
Use of a proton source: The presence of a mild proton source during the reaction can sometimes suppress this elimination by protonating any basic species that might be promoting it.
-
Lower reaction temperature: As with other elimination reactions, lower temperatures are generally favored to minimize this side product.
-
Alternative metals: In some cases, using other metals like indium or samarium(II) iodide can alter the reaction pathway and reduce elimination.[8][9]
Issue 3: Formation of Glycidic Ester (Darzens-type product)
Symptoms:
-
Isolation of an epoxide-containing product, an α,β-epoxy ester, also known as a glycidic ester.
Primary Cause: This suggests a Darzens-type condensation is occurring.[10][11] This reaction is typically base-catalyzed and involves the formation of an enolate from the α-halo ester, which then attacks the carbonyl compound, followed by intramolecular SN2 displacement of the halide to form an epoxide.[10] While the Reformatsky reaction proceeds via an organozinc intermediate, under certain conditions (e.g., presence of basic impurities), a Darzens-like pathway can compete.
Solutions:
-
Ensure neutral conditions: The Reformatsky reaction's advantage is its operation under neutral conditions.[9] Ensure all reagents and solvents are free from basic impurities.
-
Strictly anhydrous conditions: Moisture can react with the organozinc reagent, potentially generating basic zinc hydroxide species that could catalyze a Darzens-type reaction. Ensure all glassware is flame-dried and solvents are anhydrous.[12]
dot
Caption: Competing reaction pathways.
Experimental Protocols
General Protocol for the Reformatsky Reaction with this compound
This is a general guideline and may require optimization for specific substrates.
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place zinc dust (2-3 equivalents). Add a small crystal of iodine and the reaction solvent (e.g., anhydrous THF). Stir the mixture until the purple color of the iodine disappears.
-
Reaction Setup: To the activated zinc suspension, add the carbonyl compound (1 equivalent).
-
Addition of Haloester: Dissolve this compound (1.2 equivalents) in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel. Maintain a gentle reflux if necessary to sustain the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[13]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
NROChemistry. Reformatsky Reaction. Available from: [Link]
-
BYJU'S. Reformatsky reaction. Available from: [Link]
-
Wikipedia. Reformatsky reaction. Available from: [Link]
-
Rathke, M. W. The Reformatsky Reaction. Organic Reactions. 2004. Available from: [Link]
-
Dekhane, S., et al. Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link]
-
Shafi, S., et al. Reformatsky reaction as a key step in the synthesis of natural products: A review. Synthetic Communications. 2021. Available from: [Link]
-
AdiChemistry. REFORMATSKY REACTION | EXPLANATION. Available from: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]
-
SATHEE. Chemistry Reformatsky Reaction. Available from: [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. 2023. Available from: [Link]
-
Chem-Station. Reformatsky Reaction. 2014. Available from: [Link]
-
YouTube. Darzen Reaction | Name Reaction (L-14) | IIT-JAM | CSIR-NET | GATE | By Vikrant sir. 2020. Available from: [Link]
-
Quora. What will happen if magnesium is used instead of zinc in the Reformatsky reaction (cross-coupling)? Can you give the hypothetical mechanism?. 2019. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]
-
National Center for Biotechnology Information. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. 2023. Available from: [Link]
-
PubMed. Synthesis of (E)-alpha,beta-unsaturated Esters With Total or High Diastereoselectivity From Alpha,beta-Epoxyesters. 2002. Available from: [Link]
-
Master Organic Chemistry. Darzens Condensation. Available from: [Link]
-
PrepChem.com. Preparation of ethyl 2-bromo-3-methylbutanoate. Available from: [Link]
-
Wikipedia. Wurtz reaction. Available from: [Link]
-
Reddit. Reformatsky reaction yield improvment. 2023. Available from: [Link]
-
Scribd. Wurtz Coupling. Available from: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
National Center for Biotechnology Information. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Available from: [Link]
-
BYJU'S. Wurtz Reaction. Available from: [Link]
-
Chemistry Notes. Darzens Condensation: Mechanism and Applications. 2022. Available from: [Link]
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- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Troubleshooting [chem.rochester.edu]
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"Ethyl 2,3-dibromo-3-methylbutanoate" stability and storage conditions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 2,3-dibromo-3-methylbutanoate (CAS 79405-51-9).[1] As a vicinal dibromoester, this compound is a valuable synthetic intermediate, but its utility is contingent upon its stability and purity. This document provides in-depth insights into its stability profile, optimal storage conditions, and troubleshooting protocols to ensure the integrity of your experiments.
Section 1: Chemical Stability Profile
This compound is a reactive molecule susceptible to degradation through specific pathways. While generally stable under recommended conditions, understanding its potential decomposition routes is critical for experimental success.[2][3]
The primary sources of instability arise from its structural features:
-
Vicinal Dibromide: The presence of bromine atoms on adjacent carbons creates a system prone to elimination reactions, particularly when exposed to bases or elevated temperatures, to form an unsaturated ester.[4][5]
-
α-Bromo Ester: The bromine at the alpha-position (C2) to the carbonyl group activates this carbon for nucleophilic substitution.[6][7]
-
Ester Functional Group: Like all esters, it is susceptible to hydrolysis, a reaction catalyzed by both acid and base, which would yield the corresponding carboxylic acid and ethanol.
These pathways are visualized below.
Caption: Primary degradation pathways for this compound.
Section 2: Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, strict adherence to a proper storage and handling protocol is mandatory. The following conditions are designed to maximize the shelf-life and preserve the purity of the compound.
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C.[8] | Reduces the rate of thermal decomposition and elimination reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture and minimizes oxidation risk. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Protects from light, which can catalyze radical reactions, and provides a chemically inert, tight seal. |
| Light | Store in the dark. | Avoids light-induced degradation. |
| Incompatibilities | Strong Bases, Strong Oxidizing Agents, Metals.[9][10] | These substances can catalyze rapid decomposition.[9][10] |
Best Practices for Handling
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.
-
Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.
-
Dispensing: Use clean, dry syringes or cannulas for transferring the liquid.
-
Cross-Contamination: Never introduce any object into the storage bottle. Pour out the required amount into a separate, dry, inerted vessel. Do not return unused material to the original container.
Section 3: Troubleshooting and FAQs
This section addresses common observations and concerns that may arise during the use of this compound.
Q1: My sample of this compound has developed a yellow or brown tint. Is it still usable?
A: A yellow-to-brown discoloration is a common indicator of decomposition. This color often results from the formation of elemental bromine (Br₂) via degradation pathways, which may be accompanied by the formation of unsaturated byproducts. The usability of the material depends entirely on the tolerance of your specific reaction to these impurities. We strongly recommend performing a purity analysis (see Section 4) before use. For sensitive applications, such as in pharmaceutical development, using a discolored reagent is not advised.
Q2: I've noticed a sharp, acidic odor from my sample container. What does this signify?
A: An acidic odor is likely due to the presence of hydrogen bromide (HBr).[11] HBr is a byproduct of both hydrolysis (forming the carboxylic acid) and base-catalyzed elimination. Its presence indicates that the sample has been compromised, likely through exposure to moisture or an incompatible substance. The compound's integrity is questionable, and a quantitative analysis of acidic impurities is recommended (Protocol 4.2).
Q3: How can I confirm the purity of my compound before a critical experiment?
A: The most reliable method for assessing purity is ¹H NMR spectroscopy. This technique provides a clear fingerprint of the molecule and can be used to detect and often identify impurities. A simple acid-base titration can also be used to quantify the level of acidic degradation (HBr and the carboxylic acid). Detailed protocols for these analyses are provided in Section 4.
Q4: What are the most common impurities I should look for in an older sample?
A: Based on the degradation pathways, the most common impurities are:
-
Ethyl 2-bromo-3-methylbut-2-enoate: The product of E2 elimination. Look for vinylic proton signals in the ¹H NMR spectrum.
-
2,3-dibromo-3-methylbutanoic Acid: The product of ester hydrolysis. This will be visible in NMR and will contribute to the sample's acidity.
-
Hydrogen Bromide (HBr): A byproduct of degradation.
Q5: Are there any specific solvents I should avoid when working with this compound?
A: Yes. Avoid wet, unpurified solvents, as the water content will promote hydrolysis. Protic solvents, especially alcohols, could potentially engage in transesterification over long periods or at elevated temperatures, although this is a slower process than decomposition. Avoid basic solvents or solvents containing basic impurities (e.g., amines), as these will induce rapid elimination. Always use dry, inert, aprotic solvents like dichloromethane, diethyl ether, or toluene when possible.
Section 4: Experimental Protocols for Quality Control
To ensure the validity of your experimental results, we recommend the following QC procedures.
Caption: Recommended workflow for quality control of this compound.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard with a known chemical shift if quantification is desired.
-
Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended for better resolution).
-
Analysis:
-
Expected Signals:
-
A singlet for the two methyl groups at C3.
-
A singlet for the proton at C2.
-
A quartet for the -OCH₂- of the ethyl group.
-
A triplet for the -CH₃ of the ethyl group.
-
-
Signs of Impurities:
-
Elimination Product: Look for new signals in the vinylic region (typically 5-7 ppm).
-
Hydrolysis: A broad singlet corresponding to the carboxylic acid proton (>10 ppm) may be visible, though it can exchange and be difficult to see. The signals for the main compound may also be slightly shifted.
-
-
-
Integration: Integrate the signals corresponding to the pure compound and compare them to the integration of impurity signals to estimate the purity level.
Protocol: Quantification of Acidic Impurities by Titration
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound into an Erlenmeyer flask. Dissolve it in 50 mL of a 1:1 mixture of neutralized ethanol and diethyl ether. Add 2-3 drops of phenolphthalein indicator.
-
Titration Setup: Fill a burette with a standardized 0.02 M solution of sodium hydroxide (NaOH).
-
Procedure: Titrate the sample solution with the NaOH solution dropwise while stirring until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Calculation:
-
Calculate the moles of NaOH used (Volume in L × Molarity).
-
Since one mole of acidic impurity (HBr or the carboxylic acid) reacts with one mole of NaOH, the moles of NaOH equal the moles of acid.
-
Calculate the mass of the acidic impurity (assuming it is HBr, MW = 80.91 g/mol ).
-
Calculate the percentage of acidic impurity by weight: (mass of HBr / initial mass of sample) × 100%.
-
-
Interpretation: A value greater than 0.5% indicates significant degradation, and the compound should be purified or discarded.
Section 5: References
-
(Note: This is for a similar compound, providing general guidance on dibromo esters).
-
(Note: Provides general ester stability and incompatibility information).
-
(Note: Provides data on a related α-bromo ester).
-
askIITians. (2016, August 31). Is vicinal dihalide more stable than normal than other halides and dihalide?
-
(Note: Provides general data on alkyl halides).
-
(Note: Data for a close structural analog).
-
Unacademy. (n.d.). Haloalkanes and Haloarenes.
-
PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate.
-
Reddit. (2017, May 2). Why are geminal dihalides more stable than vicinal dihalides?
-
National Institutes of Health (NIH). (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols.
-
Google Patents. (n.d.). A kind of preparation method of alpha-brominated aliphatic ester.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
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Technical Support Center: Managing Elimination Pathways of Ethyl 2,3-dibromo-3-methylbutanoate
Welcome to the technical support center for Ethyl 2,3-dibromo-3-methylbutanoate (CAS: 79405-51-9)[1]. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet reactive, building block. The presence of two bromine atoms—one on a secondary carbon (C2) and another on a sterically hindered tertiary carbon (C3)—creates a complex reactivity profile. Uncontrolled side reactions, particularly elimination, are a common challenge.
This document provides in-depth, troubleshooting-focused guidance to help you anticipate and control these pathways, ensuring your syntheses are efficient, selective, and reproducible.
Part 1: Understanding the Core Problem: Competing Reaction Pathways
The primary challenge in reactions involving this compound is the competition between desired transformations (like nucleophilic substitution) and undesired elimination reactions. The structure of the substrate allows for several outcomes, primarily dictated by your choice of reagents and conditions.
-
Dehydrobromination (E1 & E2 Mechanisms): This involves the removal of a hydrogen atom and a bromine atom to form an alkene (an α,β-unsaturated ester). This is often the most prevalent side reaction, especially in the presence of bases.[2][3] The tertiary nature of the C3-bromide makes the molecule particularly susceptible to both bimolecular (E2) and unimolecular (E1) elimination.[4][5]
-
Debromination: As a vicinal dibromide (having bromines on adjacent carbons), the substrate can undergo reductive elimination of both bromine atoms to form an alkene.[6][7] This pathway is typically initiated by specific reagents like sodium iodide or zinc metal.[8]
-
Nucleophilic Substitution (Sₙ1 & Sₙ2 Mechanisms): This is often the desired reaction, where a nucleophile replaces one or both bromine atoms. The secondary C2-bromide can undergo Sₙ2 reactions, while the tertiary C3-bromide can react via an Sₙ1 mechanism, which involves a carbocation that can also lead to E1 elimination.[4][9]
Figure 1: Competing reaction pathways for this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimentation in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of an unsaturated ester byproduct, and I'm losing yield of my desired substitution product. What's happening?
A: You are observing dehydrobromination, the most common elimination pathway. This occurs when a base in your reaction mixture removes a proton from one of the methyl groups and a bromide is ejected, forming a double bond.
Root Causes & Solutions:
-
Base Strength: Your base may be too strong for the intended substitution. Strong bases preferentially abstract protons rather than attacking an electrophilic carbon.[10]
-
Solution: If your protocol allows, switch to a weaker base or a non-basic nucleophile (e.g., sodium azide, sodium cyanide).[11]
-
-
Temperature: Higher temperatures favor elimination over substitution. Elimination reactions typically have a higher positive entropy change, making them more favorable at elevated temperatures.[4][12]
-
Solution: Run your reaction at a lower temperature. Start at 0 °C or even -78 °C and allow the reaction to warm slowly, monitoring for completion.
-
-
Steric Hindrance: The tertiary C3-bromide is sterically hindered, making nucleophilic attack (Sₙ2) difficult. Even moderately strong bases may opt for the more accessible protons on the adjacent methyl groups.
-
Solution: Employ smaller, less-hindered nucleophiles if substitution is the goal. If elimination is unavoidable but needs to be controlled, proceed to the next questions.
-
Q2: How does my choice of base dictate the outcome of the reaction?
A: The base is arguably the most critical factor in controlling the E2 elimination pathway. Its size (steric bulk) and strength determine the reaction's course.
-
Strong, Small Bases (e.g., Sodium Ethoxide, Sodium Hydroxide): These bases readily promote E2 elimination.[3][13] They are small enough to abstract a proton efficiently, leading to the more thermodynamically stable (Zaitsev) alkene product.
-
Strong, Bulky Bases (e.g., Potassium tert-butoxide [KOtBu], LDA): These bases are exceptional at promoting elimination while minimizing competing substitution reactions.[13] Their steric bulk makes it difficult for them to act as nucleophiles and attack the hindered carbon center, so they almost exclusively function as bases.[14][15] In substrates where different alkene isomers are possible, bulky bases favor the less substituted (Hofmann) product; however, in this specific molecule, all β-hydrogens are equivalent.
Q3: What is the role of the solvent in preventing elimination?
A: The solvent influences which mechanistic pathway (Sₙ1/E1 vs. Sₙ2/E2) is favored by stabilizing or destabilizing key intermediates and transition states.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents excel at stabilizing charged intermediates, particularly carbocations.[4] Therefore, they strongly favor Sₙ1 and E1 pathways, which proceed through a carbocation formed by the departure of the tertiary bromide. This will almost always result in a mixture of substitution and elimination products.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are ideal for Sₙ2 and E2 reactions.[10] They solvate the cation (e.g., Na⁺, K⁺) but leave the anionic base/nucleophile relatively "bare" and highly reactive.[11] To favor substitution over elimination, a polar aprotic solvent combined with a good nucleophile that is a weak base is the best choice.
Q4: I am intentionally trying to perform an elimination, but the reaction is slow or incomplete. How can I optimize it?
A: To drive the reaction towards complete elimination, you must optimize for the E2 mechanism.
-
Choose a Strong Base: Use at least one full equivalent of a strong base like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
-
Select a Polar Aprotic Solvent: A solvent like THF or DMF will enhance the reactivity of your base.
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 40-60 °C) can provide the necessary activation energy to drive the E2 reaction to completion.
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- 15. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving Ethyl 2,3-dibromo-3-methylbutanoate
Welcome to the technical support center for Ethyl 2,3-dibromo-3-methylbutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and to offer robust troubleshooting for common experimental challenges. The information is presented in a direct question-and-answer format to help you resolve issues quickly and effectively.
Part 1: Foundational Concepts & Reaction Pathway Selection
This section addresses the fundamental reactivity of this compound and guides the initial strategic decisions for your synthesis.
Q1: What are the primary reaction pathways for this compound, and how do I select the appropriate one?
This compound is a vicinal dibromide, meaning it has bromine atoms on adjacent carbon atoms[1]. Its structure dictates two primary, competing reaction pathways:
-
Reductive Debromination: This pathway involves the removal of both bromine atoms to form a carbon-carbon double bond (an alkene). This is a type of reductive elimination reaction. The product is typically Ethyl 3-methyl-2-butenoate, a precursor that includes Ethyl tiglate (the E-isomer)[2][3]. This is the most common and synthetically useful transformation for this class of compounds.
-
Dehydrobromination: This pathway is an elimination reaction involving a base that removes a hydrogen atom and one bromine atom to form a bromoalkene. This is less common for vicinal dibromides as the second bromine is often eliminated subsequently but can be achieved under specific conditions.[4][5][6]
Your choice of catalyst and reaction conditions is the critical determinant for which pathway is favored.
-
To favor Reductive Debromination , you must use reducing agents. Common choices include metals like zinc powder or advanced photoredox catalyst systems.[7][8]
-
To favor Dehydrobromination , you must use a strong, sterically hindered base under carefully controlled, non-reducing conditions.[9]
The following diagram illustrates this fundamental choice.
Caption: Decision tree for reaction pathway selection.
Part 2: Reductive Debromination - Catalyst Selection & Troubleshooting
This is the most frequent application for this substrate. This section focuses on catalyst choice and resolving common experimental failures.
Q2: I want to synthesize Ethyl 3-methyl-2-butenoate. Which reductive catalysts are recommended and what are the trade-offs?
For the reductive debromination of vicinal dibromides, several catalytic systems are effective. The choice depends on available equipment, budget, and desired reaction mildness.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Zinc Powder | Acetic acid or other protic solvent, RT to mild heat.[8] | Cost-effective, readily available, high yields often achievable. | Requires catalyst activation, can be heterogeneous, acidic conditions may not suit sensitive substrates. |
| Indium | Methanol, reflux.[10] | High stereoselectivity (often yields trans-alkenes exclusively), milder than some systems. | More expensive than zinc, requires elevated temperatures. |
| Photoredox | Ru(bpy)₃Cl₂, sacrificial donor (e.g., ascorbate), visible light.[7] | Extremely mild conditions (room temp, neutral pH), high functional group tolerance. | Requires specific photochemical equipment, catalyst can be expensive. |
| Sodium Iodide | Acetone, reflux.[9][11] | Simple, homogeneous reaction. | Can be slow, requires stoichiometric amounts of NaI, acetone may not be a suitable solvent for all substrates. |
Senior Scientist Recommendation: For most applications, zinc powder in acetic acid is the workhorse method due to its efficiency and low cost.[8] However, if your molecule contains acid-sensitive functional groups, a photoredox approach is superior.[7]
Q3: My zinc-mediated debromination is sluggish or has stalled completely. What are the likely causes and how do I troubleshoot it?
This is a very common issue, almost always traceable to the quality of the zinc catalyst or the reaction environment. A stalled reaction indicates that the electron transfer from the metal surface to the substrate has ceased.
Causality Chain:
-
Zinc Surface Passivation: Commercial zinc dust is often coated with a layer of zinc oxide (ZnO), which is inert and prevents the metal from acting as a reducing agent.
-
Insufficient Activation: If this oxide layer is not removed, the reaction will be slow or will not start at all.
-
Protic Solvent Role: Solvents like acetic acid not only dissolve the substrate but also serve to activate the zinc surface by dissolving the ZnO layer.[12]
The following workflow provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low-yield debromination.
Experimental Protocol: Zinc-Mediated Reductive Debromination
This protocol provides a reliable method for the synthesis of Ethyl 3-methyl-2-butenoate.
Materials:
-
This compound (1.0 equiv)
-
Zinc dust (<10 micron, ≥98%) (2.0-3.0 equiv)
-
Glacial Acetic Acid
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
(Optional but Recommended) Zinc Activation: In a flask, suspend the zinc dust in 1M HCl for 2-3 minutes with stirring. Decant the acid, and wash the zinc sequentially with water, ethanol, and finally diethyl ether. Dry the activated zinc under vacuum.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in a minimal amount of glacial acetic acid (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Add the activated zinc dust (2.0-3.0 equiv) to the solution in portions. The reaction may be exothermic. Use an ice bath to maintain the temperature below 30°C during addition if necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours). If the reaction is slow, gentle heating to 40-50°C can be applied.[13]
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Rinse the pad with diethyl ether or ethyl acetate.
-
Quenching: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer two times with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure Ethyl 3-methyl-2-butenoate.
Part 3: Dehydrobromination - Catalyst Selection & Troubleshooting
While less common, selective removal of HBr is a possible synthetic goal.
Q4: I am attempting a dehydrobromination but observe a complex mixture of products. How can I improve the selectivity for the desired bromoalkene?
The primary challenge in dehydrobromination of this substrate is controlling the reaction to a single elimination and preventing the competing reductive debromination or a second elimination. Success hinges on the choice of base and reaction conditions.
Key Principles:
-
Base Choice: A strong, non-nucleophilic, sterically hindered base is required. Potassium tert-butoxide (KOtBu) is a standard choice.[9] Using bases like NaOH or KOH can lead to a mixture of substitution (Sₙ2) and elimination (E2) products.[14][15]
-
Solvent: Anhydrous, aprotic solvents like THF or tert-butanol are preferred to minimize competing substitution reactions. Using protic solvents like ethanol encourages substitution.[14]
-
Temperature: Elimination reactions are favored by higher temperatures, but this can also promote the second elimination to form an alkyne or other byproducts.[16] Careful temperature control, starting at low temperatures (e.g., 0°C) and slowly warming, is crucial.
Troubleshooting Steps:
-
Verify Base and Solvent: Ensure you are using a strong, hindered base like KOtBu in a dry, aprotic solvent.
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for conversion of the starting material.
-
Monitor Carefully: Use TLC or GC-MS to monitor the reaction closely and quench it as soon as the desired bromoalkene is the major product to prevent further reaction.
References
- BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
- PubMed. (n.d.). Microemulsion-controlled reaction sites in biocatalytic films for electrochemical reduction of vicinal dibromides.
- Journal of Organic Chemistry. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. ACS Publications.
- BenchChem. (n.d.). Preventing debromination during reactions with 4,6-Dibromodibenzo[b,d]thiophene.
- YouTube. (2020). Alkenes preparation: Debromination of Vicinal Dibromides.
- Journal of Organic Chemistry. (n.d.). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. ACS Publications.
- ChemicalBook. (n.d.). Ethyl tiglate synthesis.
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
- Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Rapid Debromination of vic-Dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- Scribd. (n.d.). Dehydro Halogenation of Alkyl Halides.
- Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.
- StudySmarter. (2023). Dehydrohalogenation of Alkyl Halides: Meaning, Examples.
- PubChem. (n.d.). This compound.
- Save My Exams. (2025). Elimination Reactions of Halogenoalkanes.
- Chemistry Stack Exchange. (2022). What is the reaction mechanism for formation of alkene from vicinal dihalide in presence of zinc and alcohol?
- YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
- Lumen Learning. (n.d.). Elimination reactions | Organic Chemistry 1: An open textbook.
- University of Calgary. (n.d.). Ch 5: Dehydrohalogenation.
- Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern.
- Human Metabolome Database. (n.d.). Showing metabocard for Ethyl tiglate (HMDB0038962).
- PubChem. (n.d.). Ethyl tiglate.
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Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2,3-dibromo-3-methylbutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2,3-dibromo-3-methylbutanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the solvent-dependent reactivity of this versatile, yet complex, vicinal dibromide. My aim is to equip you with the expertise and foresight needed to navigate the challenges of your experiments, ensuring reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common queries about the behavior of this compound in different solvent systems.
FAQ 1: Why am I observing different products when I change the solvent in my reaction with a base?
Answer:
The product distribution in reactions of this compound with a base is highly sensitive to the solvent due to the competition between several possible reaction pathways: dehydrobromination (E2), Favorskii rearrangement, and nucleophilic substitution (SN1 or SN2). The solvent's polarity and its ability to act as a proton donor (protic) or not (aprotic) play a crucial role in determining which pathway is favored.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can stabilize charged intermediates, such as carbocations and leaving groups (bromide ions), through hydrogen bonding.[1] This stabilization favors unimolecular pathways like SN1 and E1, especially given that the tertiary bromide in your starting material can form a relatively stable tertiary carbocation.[2][3] In solvolysis reactions, the solvent itself can act as the nucleophile.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess dipoles that can solvate cations, but they are less effective at solvating anions (the nucleophile).[5] This leaves the nucleophile "freer" and more reactive, favoring bimolecular reactions like SN2 and E2.[6][7] For a sterically hindered substrate like this compound, E2 elimination is often a major pathway in these solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): Reactions in non-polar solvents are generally slower as they cannot effectively stabilize charged species. They are often chosen when trying to suppress substitution and favor elimination or rearrangement pathways that proceed through less polar transition states.
The choice of base is also critical. A strong, non-nucleophilic base will favor elimination, while a nucleophilic base can lead to substitution or rearrangement. For instance, using an alkoxide base can lead to the Favorskii rearrangement, yielding ester products.[8][9]
FAQ 2: I am trying to perform a dehalogenation to form the corresponding alkene, but I am getting low yields. What could be the issue?
Answer:
Low yields in the dehalogenation of vicinal dibromides like this compound can stem from several factors, with solvent choice being a primary one. Dehalogenation reactions, often promoted by reagents like iodide ions or zinc dust, typically proceed via an E2-like mechanism.[10]
Troubleshooting Steps:
-
Solvent Selection: The solvent must be able to dissolve both your substrate and the dehalogenating agent. Polar aprotic solvents like DMF or acetone are often good choices as they can dissolve ionic reagents (like NaI) while not overly solvating the nucleophile, thus promoting the E2 pathway.[7] Some protocols have also demonstrated success in solvents like dimethylacetamide.[11]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the dehalogenating agent to drive the reaction to completion.
-
Temperature: Like many elimination reactions, dehalogenation can be favored by heating. However, excessive heat can lead to side reactions. Monitor your reaction by TLC to find the optimal temperature.
-
Side Reactions: Be aware of competing substitution reactions. If your dehalogenating agent is also a good nucleophile, you may see SN2 products, especially at the less sterically hindered secondary bromide position.
FAQ 3: My reaction is producing a complex mixture of products that I cannot easily identify. What are the likely side products and how can I avoid them?
Answer:
A complex product mixture is a common challenge with this substrate due to its multiple reactive sites. The likely side products depend on your reaction conditions, but can include:
-
** regioisomers of eliminated products:** Elimination of HBr can occur in two directions, leading to different alkenes.
-
Substitution products: Both the secondary and tertiary bromides can be substituted.
-
Rearrangement products: Under certain basic conditions, the Favorskii rearrangement can occur, leading to a rearranged ester.[12][13]
-
Solvolysis products: In protic solvents, the solvent may act as a nucleophile, leading to ether or alcohol formation after ester hydrolysis.[14]
Strategies for Minimizing Side Products:
-
Control the Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.[3]
-
Choice of Base/Nucleophile: Use a base/nucleophile that is known to favor the desired reaction. For example, a bulky, non-nucleophilic base is ideal for promoting elimination.
-
Solvent Polarity: Carefully select your solvent based on the desired mechanism. As a general rule, polar aprotic solvents favor SN2/E2, while polar protic solvents favor SN1/E1.[6][15]
Section 2: Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Guide 1: Poor Reproducibility in Solvent System Comparison
Issue: You are systematically studying the effect of different solvents on the reaction, but your results (e.g., product ratios) are not consistent between runs.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Water Contamination | Trace amounts of water in aprotic solvents can act as a proton source or a nucleophile, leading to inconsistent side reactions. | Use freshly dried, anhydrous solvents. Consider storing them over molecular sieves. |
| Reagent Purity | Impurities in the starting material or base can catalyze unintended pathways. | Verify the purity of your this compound and other reagents by NMR or other appropriate analytical techniques. |
| Temperature Fluctuations | Small variations in temperature can significantly impact the ratio of competing reactions. | Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a consistent reaction temperature. |
| Atmospheric Contamination | Oxygen or moisture from the air can interfere with certain reactions, especially those involving radical intermediates. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Unexpected Favorskii Rearrangement
Issue: You intended to perform a simple elimination or substitution, but you have isolated a rearranged ester product, characteristic of the Favorskii rearrangement.
Explanation:
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones, but can also occur with α-halo esters under certain conditions. The mechanism is thought to involve the formation of a cyclopropanone-like intermediate.[8][9][16] The presence of an enolizable α-proton and a base can trigger this pathway.
Controlling the Favorskii Rearrangement:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are less likely to initiate the rearrangement compared to alkoxides.[8]
-
Solvent Choice: The rearrangement is often observed in alcoholic solvents where the corresponding alkoxide is used as the base. Switching to a non-alcoholic, polar aprotic solvent may suppress this pathway.
-
Temperature: The Favorskii rearrangement can be temperature-dependent. Running the reaction at a lower temperature may favor other pathways.
Section 3: Experimental Protocols & Data
This section provides standardized protocols for key reactions and summarizes expected outcomes based on solvent choice.
Protocol 1: Base-Induced Elimination in a Polar Aprotic Solvent
Objective: To favor the E2 elimination pathway to form the corresponding unsaturated ester.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous DMF to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Solvent Effects on Product Distribution
The following table summarizes the expected major products when reacting this compound with a strong base in various solvents.
| Solvent | Solvent Type | Expected Major Pathway | Major Product(s) |
| Ethanol | Polar Protic | SN1/E1, Solvolysis | Substitution and elimination products, possibly solvolysis products |
| Acetone | Polar Aprotic | SN2/E2 | Elimination products |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | E2 | Primarily elimination products |
| Toluene | Non-Polar | E2/Rearrangement | Elimination and/or rearrangement products |
Note: This table provides a general guideline. Actual product ratios will depend on the specific base, temperature, and reaction time.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the key decision points and reaction mechanisms discussed in this guide.
Diagram 1: Solvent-Dependent Reaction Pathways
Caption: Decision tree for predicting reaction outcomes based on solvent polarity.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
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- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Technical Support Center: Monitoring Reactions with Ethyl 2,3-dibromo-3-methylbutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions for monitoring reactions involving Ethyl 2,3-dibromo-3-methylbutanoate. As a vicinal dibromide ester, this reagent presents unique opportunities and challenges in synthesis. Understanding its reactivity and employing robust analytical monitoring are critical for successful outcomes.
Core Principles of Reaction Monitoring
This compound (C₇H₁₂Br₂O₂) is a versatile intermediate. Its primary reactivity centers around the two bromine atoms on adjacent carbons (vicinal dibromide). Reactions often involve selective or complete dehalogenation or dehydrohalogenation. Given the potential for multiple reaction pathways, including elimination and rearrangement, continuous monitoring is not just recommended—it is essential for process control and optimization.
The choice of analytical technique is dictated by the reaction conditions and the physicochemical properties of the reactants and products. The most common and effective methods include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Detailed Methodologies & Protocols
2.1. Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is the fastest method for qualitatively tracking the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use silica gel plates coated with a fluorescent indicator (e.g., F-254) for UV visualization.
-
Sample Preparation: Before starting the reaction (t=0), dissolve a small amount of the starting material(s) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to serve as a reference.
-
Spotting: Using a capillary tube, spot the reference solution on the TLC plate. Once the reaction begins, take a small aliquot (a drop) from the reaction mixture, dilute it, and spot it next to the reference. Co-spotting (spotting the reaction mixture on top of the starting material spot) is highly recommended to confirm identities.
-
Development: Develop the plate in a pre-saturated chamber using an appropriate solvent system. The choice of eluent is critical for achieving good separation.
-
Visualization: After development, dry the plate and visualize the spots.
Table 1: TLC Solvent Systems & Visualization
| Component Polarity | Recommended Solvent System (v/v) | Visualization Technique | Expected Observation |
| Nonpolar to Mid-polar | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) | 1. UV Light (254 nm): | If any components are UV-active (contain aromatic rings or conjugated systems), they will appear as dark spots on a glowing green background. |
| 2. Potassium Permanganate (KMnO₄) Stain: | Excellent for detecting any remaining alkene starting material (if applicable), which will appear as a yellow/brown spot on a purple background. The product, being saturated, should not stain as intensely. | ||
| 3. p-Anisaldehyde Stain: | A versatile stain for many functional groups. After dipping and heating, spots will appear in various colors, helping to differentiate product from starting material. | ||
| 4. Iodine Chamber: | A general, semi-destructive method where organic compounds appear as brownish spots. |
Causality Behind Choices: A Hexanes/Ethyl Acetate system is chosen for its versatility in separating compounds of varying polarity. Starting with a low polarity mixture (e.g., 9:1) is advisable. If spots do not move sufficiently, the polarity is increased by adding more ethyl acetate. Multiple visualization techniques are crucial because not all compounds are UV-active or react with a specific stain.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS): Quantitative Insight
GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for monitoring reactions with brominated molecules. It provides both retention time data (for quantification) and mass spectra (for structural identification).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Quench a small aliquot of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or saturated bicarbonate solution if an acid/base is present.
-
Extraction: Vortex the vial and allow the layers to separate. Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
GC Method: Use a GC column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms or equivalent). A typical temperature program might start at 50°C, ramp to 250°C at 10-20°C/min, and hold for several minutes.
-
MS Analysis: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-400). The presence of bromine is often easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
-
Data Interpretation: Monitor the peak area of the starting material (this compound) and compare it to the peak areas of any new products that appear over time.
Causality Behind Choices: Quenching the reaction aliquot is critical to prevent the reaction from continuing after sampling, which would provide a false representation of the reaction's progress. The choice of a non-polar to mid-polar GC column is based on the expected properties of the analyte and related products.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR provides unambiguous structural information. By taking a crude ¹H NMR of the reaction mixture, one can directly observe the disappearance of reactant signals and the emergence of product signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it if necessary, and remove the solvent under reduced pressure (if the solvent is not deuterated).
-
Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Interpretation: Identify key diagnostic peaks for the starting material and the expected product. For this compound, key signals include the ethyl ester protons and the proton at the C2 position. A successful reaction will show these signals decreasing and new, characteristic signals for the product(s) appearing.
Causality Behind Choices: NMR is unparalleled for confirming the structure of the product being formed. Monitoring specific, well-resolved peaks allows for a clear and quantitative assessment of the reaction's conversion rate.
Technical Support: FAQs & Troubleshooting
This section addresses common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, is a single spot on TLC, but my reaction shows multiple new spots. What's happening? A1: This is common and can indicate several possibilities:
-
Formation of Intermediates: Some reactions proceed through stable intermediates that are visible on TLC.
-
Side Reactions: Vicinal dibromides are prone to side reactions. Depending on your reagents (especially if bases are used), you may be seeing products from E2 elimination (dehydrohalogenation) to form an alkene, or even rearrangement products.
-
Diastereomers: If a new chiral center is formed, you may be seeing diastereomeric products, which can sometimes be separated by TLC.
Q2: How can I best visualize my halogenated compound on a TLC plate if it's not UV-active? A2: If UV visualization fails, chemical stains are necessary. A potassium permanganate (KMnO₄) stain is useful if you are reacting an alkene to form the dibromide, as it will stain the starting alkene but not the saturated product. For general visualization, a p-anisaldehyde or phosphomolybdic acid stain followed by gentle heating is very effective for a wide range of organic compounds.
Q3: My GC-MS shows a peak with a mass 81 units lower than my starting material. What is it? A3: This corresponds to the loss of HBr. This is a strong indication that a dehydrobromination side reaction is occurring, leading to the formation of an unsaturated bromo-ester. This is a common pathway when bases are present or if the reaction is run at elevated temperatures.
Q4: Can I use this compound in base-mediated reactions? A4: Caution is advised. While it can be used, strong bases can induce elimination reactions. Furthermore, related α-halo carbonyl compounds are known to undergo the Favorskii rearrangement in the presence of base, which proceeds through a cyclopropanone intermediate. While this is an ester, analogous reactivity could lead to unexpected rearranged products. If a base is required, using a non-nucleophilic, hindered base at low temperatures may minimize side reactions.
Troubleshooting Guide
Problem 1: The reaction is stalled; TLC/GC shows starting material is no longer being consumed.
-
Possible Cause: A reagent may have degraded, or a catalyst may have been poisoned.
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure all reagents, especially sensitive ones like bases or organometallics, are pure and were handled under appropriate conditions (e.g., inert atmosphere).
-
Add More Reagent: If applicable, add a fresh portion of the limiting reagent or catalyst. Monitor by TLC/GC to see if the reaction restarts.
-
Increase Temperature: If the reaction is known to be slow, a moderate increase in temperature may help drive it to completion. Monitor closely for the formation of degradation products.
-
Problem 2: The reaction is clean by TLC, but the product cannot be found after workup.
-
Possible Cause: The product may be unexpectedly soluble in the aqueous layer or volatile.
-
Troubleshooting Steps:
-
Check Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, extract it with a clean solvent (e.g., ethyl acetate), and run a TLC of the extract.
-
Check Volatility: If you removed solvent on a rotary evaporator, check the trap for condensed product.
-
Product Instability: The product may be unstable to the acidic or basic conditions of the workup. Test this by taking a small sample of the crude reaction mixture and exposing it to the workup conditions in a vial. Compare the "before" and "after" TLC to see if the product spot changes or disappears.
-
Problem 3: The crude NMR spectrum is very complex and does not show the expected product signals clearly.
-
Possible Cause: The reaction may have produced a mixture of isomers or unexpected byproducts. The crude mixture may also contain paramagnetic impurities that broaden NMR signals.
-
Troubleshooting Steps:
-
Purify a Small Sample: Do not discard the bulk mixture. Purify a small portion via flash column chromatography or preparative TLC. Obtaining a clean sample of the major product will allow for unambiguous characterization.
-
Re-evaluate the Mechanism: If the purified product is not what you expected, consider alternative reaction pathways. For this substrate, carefully consider the possibility of elimination or rearrangement reactions.
-
Visualization & Workflows
General Reaction Monitoring Workflow
This diagram illustrates the decision-making process for monitoring a typical reaction.
Caption: A standard workflow for monitoring reaction progress using TLC.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to diagnosing a problematic reaction.
Caption: A decision tree for troubleshooting unexpected reaction outcomes.
References
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link]
-
Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Available from: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Available from: [Link]
-
NIH. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Available from: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available from: [Link]
-
LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available from: [Link]
-
DBpia. (n.d.). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. Available from: [Link]
-
RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available from: [Link]
-
YouTube. (2022). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry. Available from: [Link]
-
YouTube. (2025). Mechanism Monday #35: Favorskii Rearrangement. Available from: [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Available from: [Link]
-
Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. Available from: [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Available from: [Link]
-
Filo. (2023). vic-Dibromides usually react with bases to produce more alkyne than conju... Available from: [Link]
Validation & Comparative
Comparative reactivity of brominated versus chlorinated esters
An In-Depth Guide to the Comparative Reactivity of Brominated versus Chlorinated Esters for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the most versatile building blocks in organic synthesis are α-halo esters, which serve as pivotal intermediates for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of these compounds is profoundly influenced by the nature of the halogen substituent at the alpha-position. This guide provides an in-depth, objective comparison of the reactivity of brominated and chlorinated esters, supported by fundamental chemical principles and experimental data, to empower chemists in making informed strategic decisions.
The Theoretical Framework: Why Halogen Choice Matters
The difference in reactivity between α-bromo and α-chloro esters is not arbitrary; it is governed by fundamental physicochemical properties of the carbon-halogen (C-X) bond. Three core pillars explain this differential behavior: C-X bond strength, leaving group ability, and the inductive effect of the ester moiety.
-
Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond. This is a direct consequence of the larger atomic radius of bromine and less effective orbital overlap with carbon compared to chlorine. The energy required to break these bonds, known as the Bond Dissociation Energy (BDE), provides a quantitative measure of this difference. A lower BDE for the C-Br bond means that less energy is required to cleave it during a chemical reaction, translating to a lower activation energy and, typically, a faster reaction rate.[1][2]
-
Leaving Group Ability: In many reactions, particularly nucleophilic substitutions, the halide is expelled as a halide ion (X⁻). A good leaving group is one that is stable on its own after departing. The stability of the halide anion is inversely related to its basicity. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻.[3] Furthermore, the larger size and greater polarizability of the bromide ion allow it to better distribute its negative charge, making it more stable and thus a superior leaving group compared to chloride.[3][4] The generally accepted order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[5][6]
-
The Activating Role of the Ester: The adjacent ester (carbonyl) group plays a crucial role in activating the α-carbon towards nucleophilic attack. Its strong electron-withdrawing inductive effect polarizes the C-X bond, increasing the partial positive charge on the α-carbon and making it more electrophilic.[7] This effect is present in both brominated and chlorinated esters and is fundamental to their utility as synthetic intermediates.
A summary of the key physicochemical properties is presented below.
| Property | C-Cl Bond in Ester | C-Br Bond in Ester | Rationale for Reactivity Difference |
| Avg. Bond Dissociation Energy | ~340 kJ/mol[7] | ~285 kJ/mol[2][7] | The weaker C-Br bond requires less energy to cleave, favoring faster reaction kinetics. |
| Leaving Group Ability | Moderate | Good | Bromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻), facilitating its departure.[4] |
Performance in Key Chemical Transformations
The theoretical differences in bond strength and leaving group ability manifest as tangible differences in reaction rates and outcomes in common synthetic applications.
Nucleophilic Substitution (Sₙ2) Reactions
The most prevalent application for α-halo esters is in bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic α-carbon, displacing the halide in a single, concerted step.
Reactivity Order: Bromoesters > Chloroesters
Due to the superior leaving group ability of bromide, α-bromo esters consistently react faster than their α-chloro counterparts under identical Sₙ2 conditions.[5][6] This enhanced reactivity makes them the reagent of choice when dealing with weak nucleophiles or when rapid reaction times are desired. Chlorinated esters, being less reactive, offer a more controlled and sometimes more selective reaction, and are often more cost-effective for large-scale syntheses.[7]
Below is a general diagram illustrating the Sₙ2 mechanism and the key factors influencing the reactivity difference.
Caption: Sₙ2 mechanism comparing bromo- and chloro-esters.
Enolate-Mediated Reactions
α-Halo esters are also precursors for enolates, which are key intermediates in reactions like the Darzens condensation (forming α,β-epoxy esters) and α-alkylation.[8] The presence of the halogen increases the acidity of the α-proton, facilitating its removal by a base.
While both esters form enolates, the nature of the halogen can influence subsequent steps. In base-promoted reactions, the higher reactivity of the C-Br bond can sometimes lead to faster consumption of the starting material. However, it can also make the product more susceptible to further reactions or decomposition if not carefully controlled. Under basic conditions, polyhalogenation can be a competing side reaction, as the introduction of a halogen atom further acidifies the remaining α-protons.[9][10]
Experimental Protocols for Reactivity Comparison
To provide a practical framework for validating these principles, the following protocols are described.
Protocol 1: Comparative Kinetic Analysis via Nucleophilic Substitution
This experiment aims to quantitatively compare the reaction rates of ethyl bromoacetate and ethyl chloroacetate with an amine nucleophile, monitored by Gas Chromatography (GC).
Objective: To determine the relative rate constants for the Sₙ2 reaction of a brominated vs. a chlorinated ester.
Materials:
-
Ethyl bromoacetate
-
Ethyl chloroacetate
-
Aniline (nucleophile)[7]
-
Triethylamine (non-nucleophilic base)[7]
-
Ethanol (solvent)[7]
-
Dodecane (internal standard for GC)
-
Gas Chromatograph with FID detector
Procedure:
-
Standard Preparation: Prepare separate standard solutions of ethyl bromoacetate, ethyl chloroacetate, and the expected product (ethyl 2-(phenylamino)acetate) of known concentrations in ethanol containing a fixed concentration of dodecane. Use these to determine GC response factors.
-
Reaction Setup (Reaction A - Bromoester): In a 50 mL round-bottom flask thermostated to 50°C, dissolve ethyl bromoacetate (1.0 equiv.) and dodecane (0.2 equiv.) in 20 mL of ethanol.
-
Reaction Setup (Reaction B - Chloroester): In a separate, identical setup, dissolve ethyl chloroacetate (1.0 equiv.) and dodecane (0.2 equiv.) in 20 mL of ethanol.
-
Initiation: To each flask, simultaneously add a pre-warmed solution of aniline (1.1 equiv.) and triethylamine (1.2 equiv.) in 5 mL of ethanol. Start a timer immediately.
-
Monitoring: At timed intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of 1M HCl to stop the reaction.
-
Sample Preparation & Analysis: Add 1 mL of ethyl acetate to the quenched aliquot, vortex, and allow the layers to separate. Inject 1 µL of the organic layer into the GC.
-
Data Analysis: Using the predetermined response factors, calculate the concentration of the remaining haloester at each time point relative to the internal standard. Plot ln([Haloester]) versus time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). The ratio of the rate constants (k'bromo / k'chloro) will provide the quantitative measure of relative reactivity.
Caption: Workflow for comparative kinetic analysis.
Protocol 2: Synthesis of Ethyl 2-chloroacetoacetate
This protocol provides a standard method for the synthesis of an α-chloro ester, demonstrating a common laboratory procedure.[7]
Objective: To synthesize an α-chloro-β-keto ester from a β-keto ester starting material.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl acetoacetate (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 equiv.) dropwise to the stirred solution over 30 minutes. The reaction is exothermic and will evolve HCl gas (ensure adequate ventilation).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate.[7]
Strategic Implications for Drug Discovery and Development
The choice between a brominated and chlorinated ester is a strategic one in the context of drug discovery.
-
High Reactivity for Rapid Synthesis: Brominated esters are ideal for rapid library synthesis or when forcing conditions are needed to react with challenging, sterically hindered, or electronically poor nucleophiles. Their high reactivity can accelerate the discovery process by ensuring product formation.
-
Cost-Effectiveness and Scalability: For process development and scale-up, chlorinated esters are often preferred.[7] They are generally less expensive and their more moderate reactivity can lead to better process control, fewer exothermic events, and potentially higher selectivity, which are critical considerations for safety and efficiency in manufacturing.
-
Metabolic Stability: The presence of a halogen in a final drug molecule can significantly impact its metabolic profile. While not directly related to the ester's reactivity as an intermediate, the choice of halogen in early synthesis can be influenced by the desired properties of the final active pharmaceutical ingredient (API). Chlorine is a common feature in many FDA-approved drugs.[11]
Conclusion
In the comparative analysis of brominated versus chlorinated esters, a clear hierarchy of reactivity emerges: brominated esters are unequivocally more reactive than their chlorinated analogs in common nucleophilic substitution reactions. This is fundamentally due to the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion.
This guide provides the theoretical basis, quantitative context, and practical methodologies for researchers to understand and leverage these differences. The selection of a bromo- or chloro-ester is not merely a choice of halogen, but a strategic decision that balances the need for reactivity with considerations of cost, stability, and selectivity. By understanding the underlying principles, scientists can better design and optimize synthetic routes for the efficient development of novel chemical entities.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem.
- BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. BenchChem.
-
Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. [Link]
-
Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety. [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]
- Jasperse, J. Chem 360 Jasperse Ch. 22 Notes.
- BenchChem. (2025). Bromide vs.
-
Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?[Link]
-
Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
-
Wikipedia. α-Halo carboxylic acids and esters. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]
-
Reddit. (2020). Better Leaving Group: Bromide VS Chloride. [Link]
-
Kumar, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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A Researcher's Guide to the Structural Validation of β-Hydroxy Esters Derived from Ethyl 2,3-Dibromo-3-Methylbutanoate
For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthetic intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of a β-hydroxy ester synthesized from "Ethyl 2,3-dibromo-3-methylbutanoate," offering field-proven insights and supporting experimental data.
The synthesis of β-hydroxy esters is a cornerstone of organic chemistry, providing key structural motifs for a vast array of pharmaceuticals and natural products.[1] One potential, though less common, route to these compounds involves the reaction of α,β-dibromo esters. This guide focuses on the critical—and often challenging—process of validating the structure of the target β-hydroxy ester, Ethyl 3-hydroxy-3-methylbutanoate, when synthesized from this compound. We will explore the expected synthetic pathway, compare it with alternative methods, and detail the necessary analytical techniques for unequivocal structural confirmation.
Synthetic Strategy: The Reformatsky-Type Reaction of a Dibromoester
The conversion of this compound to Ethyl 3-hydroxy-3-methylbutanoate can be envisioned as a variation of the Reformatsky reaction.[2][3][4][5][6] In a classical Reformatsky reaction, an α-halo ester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[2][3][4] In this case, the reaction would proceed intramolecularly after the initial formation of an organozinc intermediate, followed by hydrolysis.
The proposed mechanism involves the oxidative addition of zinc to the carbon-bromine bond at the α-position, forming a zinc enolate.[2][3][6] Subsequently, an intramolecular reaction and subsequent hydrolysis would yield the desired β-hydroxy ester. It is crucial to consider potential side reactions, such as elimination, which could lead to the formation of α,β-unsaturated esters.
Alternative Synthetic Routes
For a comprehensive comparison, it is essential to consider alternative and more conventional methods for synthesizing β-hydroxy esters. These include:
-
Aldol Condensation: The reaction of an enolate with an aldehyde or ketone is a classic method for forming β-hydroxy carbonyl compounds.[1]
-
Reduction of β-Keto Esters: The selective reduction of the ketone functionality in a β-keto ester provides a direct route to β-hydroxy esters.[1][7][8][9] This method often allows for excellent stereocontrol.
-
Epoxide Ring-Opening: The reaction of a nucleophile with an epoxide can also yield β-hydroxy esters, though this is a multi-step process.[1]
These alternative routes provide a valuable context for understanding the potential advantages and disadvantages of using a dibromoester precursor. While the dibromoester route may be less common, it could offer unique reactivity or access to specific substitution patterns.
Structural Validation: A Multi-faceted Analytical Approach
Unequivocal structural validation requires a combination of spectroscopic techniques. The following sections detail the expected data for Ethyl 3-hydroxy-3-methylbutanoate and how to interpret it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[10][11] For Ethyl 3-hydroxy-3-methylbutanoate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
-
Ethyl Group: A characteristic quartet and triplet will be observed for the ethyl ester moiety. The quartet, corresponding to the -OCH₂- protons, is expected around δ 4.1-4.2 ppm. The triplet, corresponding to the -CH₃ protons, will be further upfield, around δ 1.2-1.3 ppm.[12]
-
Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the carbonyl group will appear as a singlet around δ 2.4-2.5 ppm.[13]
-
Methyl Protons (-C(OH)(CH₃)₂): The six equivalent protons of the two methyl groups attached to the carbon bearing the hydroxyl group will appear as a singlet around δ 1.2 ppm.[13]
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the number of different types of carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear downfield, typically in the range of δ 172-173 ppm.[12]
-
Quaternary Carbon (-C(OH)): The carbon atom bearing the hydroxyl group and two methyl groups is expected around δ 64-65 ppm.[12]
-
Methylene Carbon (-OCH₂-): The carbon of the ethyl ester's methylene group will be found around δ 60-61 ppm.[12]
-
Methylene Carbon (-CH₂-): The carbon adjacent to the carbonyl group will have a chemical shift in the region of δ 42-43 ppm.[12]
-
Methyl Carbons (-C(OH)(CH₃)₂): The two equivalent methyl carbons are expected around δ 22-23 ppm.[12]
-
Methyl Carbon (-OCH₂CH₃): The methyl carbon of the ethyl group will be the most upfield signal, around δ 14 ppm.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.[14][15][16][17][18]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[18]
-
C=O Stretch: A strong, sharp absorption band around 1715-1750 cm⁻¹ indicates the presence of the ester carbonyl group.[15][16]
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region are indicative of the C-O single bonds of the ester and the alcohol.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[19][20][21][22][23]
-
Molecular Ion Peak (M⁺): The molecular ion peak for Ethyl 3-hydroxy-3-methylbutanoate would be expected at m/z 146.[24]
-
Fragmentation Pattern: Common fragmentation pathways for β-hydroxy esters include the loss of water (M-18), loss of the ethoxy group (M-45), and cleavage alpha to the carbonyl group.
Experimental Protocols
Synthesis of Ethyl 3-hydroxy-3-methylbutanoate via a Reformatsky-Type Reaction
This protocol is a generalized procedure and may require optimization.
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add zinc dust (2.0 eq). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.[25]
-
Reaction Initiation: To the activated zinc suspension, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction.
-
Reaction Progression: Once the reaction has started, maintain a gentle reflux until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an IR spectrum of the purified product using a thin film on a salt plate or as a solution in a suitable solvent.
-
Mass Spectrometry: Analyze the purified product by GC-MS or direct infusion ESI-MS to determine the molecular weight and fragmentation pattern.
Data Summary and Comparison
| Analytical Technique | Expected Data for Ethyl 3-hydroxy-3-methylbutanoate | Comparison with Potential Byproducts (e.g., α,β-unsaturated ester) |
| ¹H NMR | -OH (broad s), -OCH₂- (q, ~4.1 ppm), -CH₂- (s, ~2.4 ppm), -C(OH)(CH₃)₂ (s, ~1.2 ppm), -OCH₂CH₃ (t, ~1.2 ppm) | The α,β-unsaturated ester would show vinylic protons in the δ 5.5-7.0 ppm region and the absence of the -OH and the upfield -C(OH)(CH₃)₂ signals. |
| ¹³C NMR | C=O (~172 ppm), -C(OH) (~64 ppm), -OCH₂- (~60 ppm), -CH₂- (~42 ppm), -C(OH)(CH₃)₂ (~22 ppm), -OCH₂CH₃ (~14 ppm) | The α,β-unsaturated ester would show two sp² carbons in the δ 120-150 ppm region. |
| IR | Strong, broad O-H stretch (~3400 cm⁻¹), strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1200-1000 cm⁻¹) | The α,β-unsaturated ester would lack the broad O-H stretch and may show a C=C stretch around 1650 cm⁻¹. The C=O stretch would be at a slightly lower wavenumber. |
| MS | M⁺ at m/z 146. Fragments corresponding to loss of H₂O, C₂H₅O, etc. | The α,β-unsaturated ester would have a molecular ion peak at m/z 128. |
Visualizing the Workflow
Caption: Workflow for the synthesis and structural validation of Ethyl 3-hydroxy-3-methylbutanoate.
Conclusion
The structural validation of a β-hydroxy ester synthesized from a dibromoester precursor requires a rigorous and multi-faceted analytical approach. By combining the detailed insights from NMR spectroscopy, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure of their target molecule. This guide provides the necessary framework and comparative data to distinguish the desired product from potential byproducts, ensuring the integrity of subsequent research and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, esters, nitriles and related compounds. Retrieved from [Link]
-
ChemRxiv. (2023). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of fragment ions from the TMS ether/methyl ester derivative of β‐hydroxy acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]
-
Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
Scribd. (2021). Reformatsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Lecture Notes. Retrieved from [Link]
-
ACS Publications. (1956). Synthesis of β-Hydroxy Esters from Ethyl Acetate and Ketones or Aldehydes by Means of Lithium Amide. Some Results with Other Esters. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]
-
MDPI. (2021). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl 2-bromo-3-methylbutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. Retrieved from [Link]
-
LookChem. (n.d.). Preparation of (S)-(+)-Ethyl 3-Hydroxybutanoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Ethyl 2,3-dibromo-3-methylbutanoate Reaction Products
Introduction: The Synthetic Potential and Analytical Challenge
Ethyl 2,3-dibromo-3-methylbutanoate is a vicinal dibromide ester with significant potential as a precursor in organic synthesis.[1][2] Its structure, featuring two bromine atoms on adjacent carbons, makes it an excellent substrate for elimination reactions, primarily dehydrobromination, to introduce unsaturation. The most common and synthetically valuable reaction is the formation of α,β-unsaturated esters, which are versatile intermediates in the pharmaceutical, fragrance, and agrochemical industries.[3]
The challenge for any researcher lies in confirming the successful transformation and identifying the resulting products with high confidence. Reaction outcomes can include the desired α,β-unsaturated product, the isomeric β,γ-unsaturated ester, or a mixture of unreacted starting material and byproducts. This guide provides a comprehensive comparison of the spectroscopic signatures of the starting material and its principal elimination product, Ethyl 3-methyl-2-butenoate, grounded in established spectroscopic principles and experimental data.
Part 1: Dominant Reaction Pathway: Dehydrobromination
The presence of two bromine atoms and α-protons makes this compound susceptible to base-induced elimination. A common pathway is an E2-type mechanism where a base abstracts a proton from the α-carbon, leading to the concerted elimination of the β-bromine and formation of a double bond. This reaction typically yields the more thermodynamically stable conjugated system, the α,β-unsaturated ester.
Caption: Dehydrobromination of this compound.
Part 2: Comparative Spectroscopic Analysis
The key to confirming the reaction's success is to observe the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product. The following tables summarize the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for this analysis, providing unambiguous structural information. The key changes to monitor are the disappearance of the methine proton (CH-Br) and the appearance of a new vinylic proton signal.
Table 1: Comparative ¹H NMR Spectral Data
| Assignment | This compound (Starting Material) | Ethyl 3-methyl-2-butenoate (Product) | Rationale for Change |
| -CH₃ (Ester) | ~1.3 ppm (t, 3H) | ~1.3 ppm (t, 3H) | Environment is largely unchanged. |
| -CH₂- (Ester) | ~4.2 ppm (q, 2H) | ~4.1 ppm (q, 2H) | Minor shift due to change in conjugation. |
| -C(Br)(CH₃)₂ | ~1.9 ppm (s, 6H) | N/A | This group is eliminated. |
| -CH(Br)- | ~4.7 ppm (s, 1H) | N/A | This proton is eliminated. |
| =C(CH₃)₂ | N/A | ~1.9 ppm (s, 3H), ~2.2 ppm (s, 3H) | Two distinct methyl signals on the double bond. |
| =CH- | N/A | ~5.7 ppm (s, 1H) | Appearance of a vinylic proton in the deshielded region. |
Note: Chemical shifts (δ) are approximate and can vary based on the solvent used. s=singlet, t=triplet, q=quartet.
Table 2: Comparative ¹³C NMR Spectral Data
| Assignment | This compound (Starting Material) | Ethyl 3-methyl-2-butenoate (Product) | Rationale for Change |
| C=O | ~168 ppm | ~166 ppm | Slight shielding due to conjugation. |
| -CH(Br)- | ~55 ppm | N/A | Disappearance of the carbon bonded to bromine. |
| -C(Br)(CH₃)₂ | ~70 ppm | N/A | Disappearance of the quaternary carbon bonded to bromine. |
| =CH- | N/A | ~115 ppm | Appearance of an sp² hybridized carbon. |
| =C(CH₃)₂ | N/A | ~158 ppm | Appearance of a deshielded quaternary sp² carbon. |
| -O-CH₂- | ~62 ppm | ~60 ppm | Minor change in chemical environment. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for tracking the change in functional groups. The most significant changes occur in the double-bond region of the spectrum.
Table 3: Comparative IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) (Starting Material) | Wavenumber (cm⁻¹) (Product) | Rationale for Change |
| C=O Stretch (Ester) | ~1740-1750 cm⁻¹ | ~1715-1725 cm⁻¹ | The C=O bond is weakened by conjugation with the C=C double bond, lowering its stretching frequency.[4] |
| C=C Stretch | N/A | ~1640-1650 cm⁻¹ | Appearance of a new peak confirms the formation of an alkene. |
| C-Br Stretch | ~550-650 cm⁻¹ | Absent | Disappearance of these signals indicates the loss of the alkyl bromide functionality. |
| sp³ C-H Stretch | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | Present in both, but may appear less complex in the product. |
| sp² C-H Stretch | N/A | ~3010-3050 cm⁻¹ (weak) | A new, weak peak may appear above 3000 cm⁻¹, characteristic of a vinylic C-H bond. |
Mass Spectrometry (MS)
Mass spectrometry helps confirm the molecular weight of the product and provides evidence of bromine loss through the analysis of isotopic patterns.
Table 4: Comparative Mass Spectrometry Data
| Parameter | This compound (Starting Material) | Ethyl 3-methyl-2-butenoate (Product) | Rationale for Change |
| Molecular Formula | C₇H₁₂Br₂O₂[2] | C₇H₁₂O₂[3] | Loss of two HBr molecules. |
| Molecular Weight | 287.98 g/mol [2] | 128.17 g/mol | Corresponds to the loss of HBr x 2 (161.81 g/mol ). |
| Molecular Ion (M⁺) | m/z 286, 288, 290 (Characteristic 1:2:1 pattern for Br₂) | m/z 128 | The isotopic pattern for two bromine atoms will be absent. The new molecular ion peak confirms the product's identity. |
| Key Fragments | Fragments showing loss of Br (M-79/81), loss of ethoxy (M-45), etc. | Fragments showing loss of ethoxy (m/z 83), loss of CO₂Et (m/z 57). | Fragmentation pattern will be consistent with an α,β-unsaturated ester structure. |
Part 3: Experimental Protocols & Workflow
To ensure reliable and reproducible data, standardized analytical procedures must be followed.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
Step-by-Step Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Apply a small drop of the neat liquid sample onto the crystal (e.g., diamond or germanium) of an ATR-FTIR spectrometer. If the sample is a solid, a KBr pellet or a thin film from a volatile solvent can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer with electron ionization).
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
-
-
MS Method:
Conclusion
The transformation of this compound into its corresponding α,β-unsaturated ester, Ethyl 3-methyl-2-butenoate, is accompanied by a distinct and readily identifiable set of changes in its spectroscopic profile. By systematically applying NMR, IR, and MS techniques, researchers can unequivocally confirm the loss of the vicinal dibromide functionality and the formation of the conjugated ester system. This multi-faceted analytical approach provides the rigorous, self-validating data required to confidently report reaction outcomes and proceed with subsequent synthetic steps.
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Yeast Metabolome Database. (n.d.). Ethyl 3-methyl butanoate (YMDB01334). Available at: [Link]
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PubChem. (n.d.). Ethyl 3-bromo-3-methylbutanoate. National Center for Biotechnology Information. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Reformatsky Reaction: A Focus on Ethyl 2,3-dibromo-3-methylbutanoate Analogs
Introduction: The Enduring Utility of the Reformatsky Reaction in Complex Synthesis
The Reformatsky reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for the synthesis of β-hydroxy esters and their derivatives.[1][2][3] Discovered by Sergey Reformatsky in 1887, this organozinc-mediated reaction involves the condensation of an α-haloester with a carbonyl compound, such as an aldehyde or ketone.[4][5] A key advantage of the Reformatsky reaction lies in the in-situ formation of the organozinc reagent, or "Reformatsky enolate," which is less basic than Grignard reagents or lithium enolates.[6][7][8] This reduced basicity imparts a high degree of functional group tolerance, allowing the reaction to proceed in the presence of sensitive moieties that would be incompatible with more reactive organometallics.[9][10]
The specified reagent, "Ethyl 2,3-dibromo-3-methylbutanoate," presents a unique case. As a vicinal dibromide, its reactivity in a Reformatsky-type reaction is anticipated to be more complex than that of a simple α-haloester. The presence of two bromine atoms suggests the potential for subsequent elimination reactions to form α,β-unsaturated esters or other complex transformations. This guide provides a comparative analysis of alternative reagents to "this compound," focusing on their performance, scope, and practical application in the synthesis of β-hydroxy esters and related structures. We will delve into the mechanistic nuances of these alternatives and provide experimental data to support their selection for specific synthetic targets.
The Core Mechanism: A Foundation for Understanding Reactivity
The generally accepted mechanism of the Reformatsky reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form an organozinc halide.[5][6][7][11]
-
Dimerization and Rearrangement: The initially formed species can dimerize and rearrange to form zinc enolates.[6][7][11]
-
Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate, forming a six-membered chair-like transition state.[1][11] This is followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, forming a new carbon-carbon bond.[6][7]
-
Acid Workup: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts.[1][7][11]
This mechanistic framework is crucial for understanding how the structure of the haloester and the reaction conditions influence the outcome of the reaction.
Caption: The four main stages of the Reformatsky reaction mechanism.
Comparative Analysis of Alternative α-Haloesters
The choice of the α-haloester is critical and significantly impacts the reactivity and outcome of the Reformatsky reaction. While "this compound" represents a specialized reagent, a broader understanding of more common alternatives is essential for versatile synthetic planning.
α-Bromoesters: The Workhorse Reagents
α-Bromoesters, such as ethyl bromoacetate and ethyl 2-bromoisobutyrate , are the most frequently employed reagents in the Reformatsky reaction.[12] They offer a good balance of reactivity and stability.
-
Ethyl Bromoacetate: This is the classic and most widely used Reformatsky reagent.[13] It reacts well with a broad range of aldehydes and ketones to produce the corresponding β-hydroxy esters.
-
Ethyl 2-Bromoisobutyrate: The presence of two methyl groups on the α-carbon increases the steric bulk of this reagent. This can influence the stereochemical outcome of the reaction and is often used to synthesize more substituted β-hydroxy esters.[12]
α-Chloroesters: A Cost-Effective and Stable Alternative
α-Chloroesters are generally less reactive than their bromo- and iodo- counterparts. However, they are often more stable, less hazardous, and more economical, making them attractive for large-scale synthesis.[14] The reduced reactivity can be overcome by using highly activated zinc or by employing harsher reaction conditions. Recent studies have demonstrated that commercially available zinc can be effective for the Reformatsky reaction of α-chloroesters with both aliphatic and aromatic ketones, affording good to excellent yields.[14][15]
α-Iodoesters: The High-Reactivity Option
α-Iodoesters are the most reactive among the α-haloesters. This high reactivity allows the reaction to proceed under milder conditions and can be beneficial for reactions with less reactive ketones. The original discovery of the Reformatsky reaction by Sergey Reformatsky involved the use of the ethyl ester of iodoacetic acid with acetone.[4]
| Reagent Class | General Structure | Relative Reactivity | Advantages | Disadvantages |
| α-Chloroesters | R¹R²C(Cl)CO₂R³ | Low | Cost-effective, stable, less hazardous[14] | Lower reactivity, may require harsher conditions |
| α-Bromoesters | R¹R²C(Br)CO₂R³ | Medium | Good balance of reactivity and stability, widely available | More expensive and lachrymatory than chloroesters |
| α-Iodoesters | R¹R²C(I)CO₂R³ | High | High reactivity, milder reaction conditions possible | Less stable, more expensive |
Table 1: Comparison of α-Haloester Classes for the Reformatsky Reaction.
Beyond Zinc: Alternative Metals and Promoters
While zinc is the traditional metal for the Reformatsky reaction, several other metals have been shown to mediate this transformation, often with unique advantages in terms of reactivity and selectivity.[6]
-
Samarium(II) Iodide (SmI₂): A powerful one-electron reducing agent, SmI₂ can promote Reformatsky-type reactions under very mild conditions.[9] It is particularly useful for intramolecular reactions and can exhibit high levels of diastereoselectivity.[10]
-
Indium (In): Indium is an attractive alternative to zinc due to its stability in water and air.[16] This allows for the development of more environmentally friendly aqueous Reformatsky-type reactions. Sonication can be used to promote indium-mediated reactions, leading to good to excellent yields of β-hydroxyesters under mild conditions.[17]
-
Chromium(II) Chloride (CrCl₂): This reagent can also mediate Reformatsky-type reactions and has been shown to be effective in certain applications.[6]
-
Other Metals: A variety of other metals, including magnesium, iron, cobalt, nickel, and others, have also been utilized in Reformatsky-type reactions.[6]
The choice of metal can significantly influence the reaction's scope and stereochemical outcome. For instance, the use of SmI₂ can lead to different diastereoselectivity compared to zinc.
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Comparing the efficiency of different metals in the Reformatsky reaction
An In-Depth Guide to Metal Selection in the Reformatsky Reaction: A Comparative Analysis for the Modern Chemist
Introduction: Beyond the Classic Zinc Enolate
First reported by Sergey Reformatsky in 1887, the Reformatsky reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds.[1][2][3] Its enduring appeal lies in the generation of a metal enolate under relatively neutral conditions, offering a milder and often more selective alternative to the strongly basic conditions of traditional aldol reactions.[4][5][6] This functional group tolerance makes it an invaluable tool in the synthesis of complex molecules.[1][6]
The heart of this transformation is the oxidative addition of a metal to the carbon-halogen bond of an α-halo ester, which generates the critical organometallic intermediate known as a Reformatsky enolate.[4][7][8] While zinc is the classic metal of choice, modern synthetic chemistry has expanded the arsenal to include a variety of metals, each imparting unique reactivity, selectivity, and operational advantages.
This guide provides a comparative analysis of the efficiency of different metals commonly employed in the Reformatsky reaction. We will delve into the mechanistic nuances, performance characteristics, and optimal applications of zinc, samarium, indium, and manganese, offering field-proven insights to guide researchers in selecting the ideal metal for their specific synthetic challenge.
The Archetype: Zinc (Zn) - Reliability and Broad Scope
Zinc is the traditional and most widely used metal for the Reformatsky reaction. The resulting organozinc enolates are significantly less basic and reactive than their lithium or magnesium counterparts (Grignard reagents), which advantageously prevents side reactions such as self-condensation with the ester starting material.[7][8][9][10]
Mechanistic Rationale
The reaction initiates with the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester.[4][8][11] The resulting organozinc species exists in equilibrium, with crystallographic and spectroscopic data suggesting the formation of cyclic, C-bound enolate dimers in the solid state and in solution.[7][9] The reaction with the carbonyl compound is believed to proceed through a monomeric O-enolate via a six-membered, chair-like transition state, which dictates the stereochemical outcome.[4][8][9][12] An acidic workup is required to protonate the resulting zinc alkoxide and furnish the final β-hydroxy ester.[4][12]
Performance and Limitations
-
Yields: Zinc-mediated reactions typically provide good to high yields, although they can be sensitive to reaction conditions and substrate purity.[4]
-
Reaction Conditions: A significant practical challenge is the often slow or difficult initiation of the reaction.[11] This necessitates the activation of the zinc metal, which can be achieved by various methods such as pre-treatment with iodine, acid washing (e.g., with HCl), or the use of a more reactive zinc-copper couple.[4][12] Reactions may also require elevated temperatures to proceed at a reasonable rate.[4]
-
Substrate Scope: A major advantage of zinc is its broad substrate scope. The reaction is effective with a wide range of aldehydes and ketones, including those that are sterically hindered or possess enolizable protons.[4][5]
Experimental Protocol: Classic Zinc-Mediated Synthesis
The following protocol is a representative example for the zinc-promoted Reformatsky reaction.[4]
-
Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) to dry toluene (50 mL).
-
Heat the suspension to reflux with vigorous stirring for 5-10 minutes. The disappearance of the iodine color indicates activation. Cool the mixture to room temperature.
-
Reagent Addition: To the activated zinc suspension, add the α-halo ester (e.g., ethyl bromoacetate, 2.0 eq).
-
Add a solution of the ketone or aldehyde (1.0 eq) in dry toluene (10 mL) dropwise to the mixture.
-
Reaction: Heat the resulting mixture to 90 °C and stir for 30-60 minutes, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Filter the suspension to remove unreacted zinc and zinc salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., MTBE or ethyl acetate).
-
Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the desired β-hydroxy ester.
The Powerful Reductant: Samarium (SmI₂) - For High Stereo- and Chemoselectivity
Samarium(II) iodide (SmI₂) is a potent and versatile single-electron transfer (SET) reagent that has found extensive application in promoting Reformatsky-type reactions.[5][13] It generates samarium(III) enolates, which exhibit unique reactivity and are particularly valuable in complex synthetic sequences requiring high levels of stereocontrol.[13]
Mechanistic Rationale
The reaction proceeds via the reduction of the α-halo ester by two equivalents of SmI₂, forming a samarium(III) enolate.[13] A key feature of samarium-mediated reactions is the strong oxophilicity of the Sm(III) ion. In the presence of a carbonyl compound, the samarium enolate forms a tightly organized, chelated transition state, often likened to the Zimmerman-Traxler model.[14][15][16] This chelation rigidly defines the spatial orientation of the reactants, allowing for highly predictable and diastereoselective bond formation. This is especially effective when chiral auxiliaries, such as Evans oxazolidinones, are attached to the ester.[15][16]
Performance and Advantages
-
Stereoselectivity: The primary advantage of using SmI₂ is the potential for excellent stereocontrol. High diastereoselectivity can be achieved, particularly in intramolecular reactions or when using chiral substrates and auxiliaries.[5][14][17]
-
Reaction Conditions: Reactions are typically very fast and can be conducted at low temperatures (e.g., -78 °C), which helps to minimize side reactions and enhance selectivity.[5][15]
-
Yields: SmI₂-mediated reactions often proceed in high yields.[5][18]
-
Limitations: Samarium(II) iodide is highly sensitive to air and moisture, necessitating strictly anhydrous and anaerobic reaction conditions. A significant competing pathway is the reduction of the carbonyl substrate (especially aldehydes) or pinacol-type coupling, which can consume the reagent and lower the yield of the desired product.[13][15][16]
Experimental Protocol: Asymmetric SmI₂-Mediated Synthesis
The following protocol is adapted for a highly diastereoselective reaction using a chiral auxiliary.[15][16]
-
Setup: In a flame-dried, two-necked flask under a high-purity argon atmosphere, prepare or add a standardized 0.1 M solution of SmI₂ in anhydrous THF.
-
Cool the deep blue solution to -78 °C (dry ice/acetone bath).
-
Enolate Formation: To the cold SmI₂ solution, add a solution of the α-haloacyl-2-oxazolidinone (1.0 eq) in anhydrous THF dropwise via syringe. Stir for 5-10 minutes to allow for the formation of the samarium enolate.
-
Aldehyde Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is clear.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Green Alternative: Indium (In) - Power in Aqueous Media
Indium is a remarkable metal in the context of the Reformatsky reaction due to its exceptional tolerance for water. This unique characteristic allows the reaction to be performed in aqueous media, aligning with the principles of green chemistry and enabling reactions with substrates that are insoluble in organic solvents or sensitive to anhydrous conditions.[6][19]
Mechanistic Rationale
Similar to zinc, indium performs an oxidative insertion into the carbon-halogen bond to form an organoindium intermediate. The exact structure of this intermediate is less defined than the zinc enolate but is functionally equivalent. The key distinction is the stability of this organoindium reagent in the presence of protic solvents like water. This moisture tolerance is attributed to indium's low first ionization potential and a passivating oxide layer that forms on its surface. Indium has also proven highly effective in chelation-controlled additions, where a Lewis acidic indium species can coordinate to both the enolate and a Lewis basic site on the carbonyl substrate (e.g., an α-hydroxy group), leading to a rigid transition state and high diastereoselectivity.[20][21]
Performance and Advantages
-
Water Tolerance: The ability to run the reaction in water or aqueous solvent mixtures is indium's most significant advantage.[6][19] This simplifies the experimental procedure by eliminating the need for dry solvents and inert atmospheres.
-
Reaction Conditions: Reactions are typically performed under mild conditions, often at room temperature, and can be accelerated using ultrasonication.[20][22]
-
Substrate Scope: Indium promotes the reaction with a broad range of aldehydes, ketones, and even imines, affording β-hydroxy and β-amino esters, respectively.[23][24]
-
Chemoselectivity: The indium-mediated reaction displays high chemoselectivity. For instance, aldehydes react in preference to ketones.[22]
-
Stereoselectivity: Indium is particularly powerful for diastereoselective reactions involving substrates capable of chelation, such as α-hydroxy ketones, where it can direct the formation of three contiguous stereocenters.[20][21]
Experimental Protocol: Indium-Mediated Synthesis
The following is a general procedure for an indium-promoted reaction.[25]
-
Setup: To a round-bottom flask open to the air, add indium powder (1.0 mmol) and a solvent such as THF (3 mL).
-
Reagent Formation: Cool the suspension to 0 °C and add the α-iodo or α-bromo ester (1.6 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 20 minutes. The formation of the organoindium reagent is often indicated by a change in the appearance of the mixture.
-
Reaction: Cool the reaction mixture to the desired temperature (e.g., -78 °C for stereoselective additions or room temperature for general synthesis).
-
Add the aldehyde or ketone (1.0 mmol) and stir until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with a few drops of dilute HCl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over a drying agent, and concentrate.
-
Purification: Purify the product by column chromatography.
Emerging Catalytic Systems: Manganese (Mn)
While zinc, samarium, and indium are typically used in stoichiometric amounts, recent advancements have focused on developing catalytic systems. Manganese has emerged as a promising metal for the catalytic enantioselective Reformatsky reaction.
Performance and Rationale
These systems typically use a catalytic amount of a chiral manganese complex (e.g., a Mn-salen complex) with a stoichiometric amount of a less reactive zinc species like dimethylzinc (Me₂Zn) as the terminal reductant.[26] The chiral manganese catalyst orchestrates the enantioselective addition of the zinc enolate to the carbonyl substrate.[26]
-
Advantages: The primary benefit is the ability to achieve high enantioselectivity with only a substoichiometric amount of the expensive chiral ligand/manganese complex. The reactions show a broad substrate scope, including aromatic, aliphatic, and α,β-unsaturated ketones.[26]
-
Mechanism: The precise mechanism involves the in-situ formation of a zinc enolate by Me₂Zn, which then coordinates to the chiral Mn complex. This chiral complex delivers the enolate to one face of the ketone, inducing asymmetry.[26]
-
Limitations: This method is more complex, requiring careful optimization of the catalyst, ligand, and reaction conditions.
Comparative Performance Summary
| Feature | Zinc (Zn) | Samarium (SmI₂) | Indium (In) | Manganese (Mn) |
| Typical Yields | Good to High | High to Excellent | Good to Excellent | Good |
| Reaction Conditions | Often requires activation & heat (e.g., 90 °C) | Low temperature (-78 °C), fast reaction | Mild (Room Temp), tolerant of water, can use sonication | Catalytic, requires stoichiometric Me₂Zn |
| Atmosphere | Inert atmosphere recommended | Strictly anhydrous & anaerobic | Can be run open to air | Inert atmosphere required |
| Stereoselectivity | Moderate; substrate-controlled | Excellent; reagent-controlled with chiral auxiliaries | Excellent for chelation-controlled substrates | Excellent; catalytic enantioselective |
| Substrate Scope | Broad (aldehydes, ketones, hindered substrates) | Broad, but sensitive to reducible groups | Broad (aldehydes, ketones, imines) | Broad (ketones) |
| Key Advantage | Cost-effective, robust, well-established | High stereoselectivity and reactivity at low temp | Water tolerance, mild conditions, green chemistry application | Catalytic enantioselectivity |
| Key Disadvantage | Initiation can be difficult; often requires heat | Air/moisture sensitive; competing reduction side reactions | Higher cost than zinc | Requires a co-reductant (Me₂Zn); more complex |
Conclusion: Selecting the Right Tool for the Job
The choice of metal for a Reformatsky reaction is a critical decision that profoundly impacts the reaction's efficiency, selectivity, and practicality.
-
Zinc remains the workhorse for large-scale, cost-sensitive syntheses where high stereoselectivity is not the primary concern. Its broad applicability and the wealth of available literature make it a reliable first choice.
-
Samarium(II) iodide is the reagent of choice for complex syntheses demanding exquisite stereochemical control. When high diastereoselectivity is paramount, especially in the construction of chiral centers, the power of SmI₂-mediated chelation control is unparalleled, despite its operational demands.
-
Indium offers a unique and powerful solution for green chemistry applications or for reactions involving delicate, water-soluble substrates. Its ability to function under mild, aqueous conditions provides a significant advantage in modern, environmentally conscious drug development and process chemistry.
-
Manganese represents the frontier of catalytic, asymmetric Reformatsky reactions, offering an elegant method to generate enantioenriched products without the need for stoichiometric chiral reagents.
Ultimately, the optimal metal is dictated by the specific goals of the synthesis. By understanding the distinct advantages and limitations of each, the research scientist can strategically leverage the diverse reactivity of these metals to achieve their synthetic objectives with greater precision and efficiency.
References
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link][4]
-
Babu, S. A., Yasuda, M., Okabe, Y., Shibata, I., & Baba, A. (2006). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Organic Letters, 8(14), 3029–3032. Retrieved from [Link][20]
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Organic Chemistry Portal. (n.d.). High Chelation Control of Three Contiguous Stereogenic Centers in the Reformatsky Reactions of Indium Enolates with α-Hydroxy Ketones: Unexpected Stereochemistry of Lactone Formation. Retrieved from [Link][21]
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Guijarro, A., & Yus, M. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 2008–2026. Retrieved from [Link][5]
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Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2009). Samarium Diiodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 48(35), 6372-6393. Retrieved from [Link][13]
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Johar, P. S., Araki, S., & Butsugan, Y. (1991). Enantioselective Synthesis of β-Hydroxy Esters by Indium-induced Reformatsky Reaction. Journal of the Chemical Society, Perkin Transactions 1, (11), 2787-2789. Retrieved from [Link][25]
-
Bouhlel, E., & Rathke, M. W. (1991). A Convenient Procedure for the Preparation of Reactive Zinc for the Reformatsky Reaction. Synthetic Communications, 21(1), 133-136. Retrieved from [Link][27]
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López-Martínez, J. L., Torres-García, I., Muñoz-Dorado, M., Álvarez-Corral, M., & Rodríguez-García, I. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules. Retrieved from [Link][6]
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Poisson, T., Belhomme, M.-C., & Pannecoucke, X. (2012). Indium-promoted Reformatsky reaction: a straightforward access to β-amino and β-hydroxy α,α-difluoro carbonyl compounds. The Journal of Organic Chemistry, 77(20), 9277–9285. Retrieved from [Link][23]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link][28]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link][7]
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El-Faham, A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9215-9225. Retrieved from [Link][1]
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Hiersemann, M., et al. (2019). Samarium Iodide-Promoted Asymmetric Reformatsky Reaction of 3-(2-Haloacyl)-2-oxazolidinones with Enals. The Journal of Organic Chemistry, 84(15), 9495-9511. Retrieved from [Link][15]
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Lim, H. J., & Keum, G. (2002). Sonochemical Reformatsky Reaction Using Indium. Synthetic Communications, 32(21), 3395-3399. Retrieved from [Link][22]
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Hiersemann, M., et al. (2019). Samarium Iodide-Promoted Asymmetric Reformatsky Reaction of 3-(2-Haloacyl)-2- oxazolidinones with Enals. AIR Unimi. Retrieved from [Link][16]
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Mondal, S. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. Beilstein Journal of Organic Chemistry, 18, 338-381. Retrieved from [Link][18]
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Chem-Station. (2014). Reformatsky Reaction. Retrieved from [Link][9]
-
Cozzi, P. G. (2006). A Catalytic, Me2Zn-Mediated, Enantioselective Reformatsky Reaction with Ketones. Angewandte Chemie International Edition, 45(18), 2951-2954. Retrieved from [Link][26]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2002). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Synthetic Communications, 32(15), 2341-2346. Retrieved from [Link][24]
-
Chemistry Notes. (2022). Reformatsky reaction, promising mechanism, and application. Retrieved from [Link][11]
-
Nelson, C. G., & Burke, T. R. (2014). Samarium Iodide-Mediated Reformatsky Reactions for the Stereoselective Preparation of β-Hydroxy-γ-amino Acids: Synthesis of Isostatine and Dolaisoleucine. The Journal of Organic Chemistry, 79(12), 5843-5850. Retrieved from [Link][17]
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SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link][2]
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Chung, T. H., et al. (2001). The Indium-Mediated Reformatsky Reactions of 2,2-Difluoro-2-halo-1-furan-2-yl Ethanones in Aqueous Media. Journal of the Chinese Chemical Society, 48(4), 755-758. Retrieved from [Link][19]
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Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link][8]
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Wikipedia. (n.d.). Organomanganese chemistry. Retrieved from [Link][29]
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The Organic Chemistry Tutor. (2020, July 26). Reformatsky Reaction | Magnesium (Mg) vs Zinc (Zn) | Complete mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link][10]
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A Comparative Guide to the Stereochemical Analysis of Products from Ethyl 2,3-dibromo-3-methylbutanoate
For professionals in synthetic chemistry and drug development, the precise control and analysis of stereochemistry are not merely academic exercises; they are fundamental to ensuring the efficacy, safety, and novelty of a molecular entity. Ethyl 2,3-dibromo-3-methylbutanoate, a vicinal dibromide with two adjacent stereocenters at the C2 and C3 positions, serves as an exemplary case study for exploring the challenges and methodologies inherent in stereochemical analysis. The products derived from its synthesis are a mixture of stereoisomers, and the ability to separate and definitively characterize them is paramount for their application as chiral building blocks.
This guide provides an in-depth comparison of the primary analytical techniques used to dissect the stereoisomeric composition of this compound. We will delve into the mechanistic basis for the formation of these isomers, compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography, and X-ray crystallography, and provide actionable experimental protocols for researchers in the field.
Mechanistic Origin of Stereoisomers: The Bromination Pathway
The synthesis of this compound typically proceeds via the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of a precursor alkene, such as ethyl tiglate (the E-isomer) or ethyl angelate (the Z-isomer). The stereochemical outcome of this reaction is dictated by the well-established mechanism involving a cyclic bromonium ion intermediate.[1][2][3] This mechanism proceeds via anti-addition, where the two bromine atoms add to opposite faces of the double bond.[1][4]
This stereospecificity directly translates to the diastereomeric products formed:
-
Bromination of Ethyl Tiglate (E-alkene) results in the formation of the threo pair of enantiomers: (2R, 3S)- and (2S, 3R)-ethyl 2,3-dibromo-3-methylbutanoate.
-
Bromination of Ethyl Angelate (Z-alkene) yields the erythro pair of enantiomers: (2R, 3R)- and (2S, 3S)-ethyl 2,3-dibromo-3-methylbutanoate.
Understanding this pathway is the first step in any stereochemical analysis, as it predicts the expected diastereomeric relationship of the products.
Caption: Mechanism of anti-addition of bromine to an E-alkene.
Comparative Analysis of Characterization Techniques
Once synthesized, the resulting mixture of stereoisomers must be analyzed. The choice of technique depends on the specific information required: relative stereochemistry, absolute stereochemistry, or the ratio of isomers (diastereomeric ratio and enantiomeric excess).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful first-line technique for determining the relative stereochemistry (erythro vs. threo) and assessing the diastereomeric ratio (d.r.) of the crude product mixture.
-
Expertise & Causality: Diastereomers are distinct compounds with different physical properties, including their NMR spectra. The spatial arrangement of atoms in erythro and threo isomers results in different magnetic environments for their respective nuclei.[5] Protons and carbons in one diastereomer will experience unique shielding and deshielding effects compared to the other, leading to different chemical shifts (δ). While the Karplus relationship is often used to relate vicinal coupling constants to dihedral angles, its application here is less straightforward due to free rotation. However, subtle differences in coupling constants can still be observed.
-
Trustworthiness: ¹H NMR is highly reliable for determining the diastereomeric ratio by integrating the signals unique to each isomer. For this compound, the signal for the proton at C2 is an ideal candidate for this integration.
-
Limitations: Standard NMR cannot distinguish between enantiomers. Advanced techniques using chiral solvating agents or chiral derivatizing agents are required to resolve the signals of enantiomers, but these methods can be complex. Furthermore, NMR alone cannot determine the absolute configuration (R/S).
Chiral Chromatography (HPLC and GC)
Chiral chromatography is the gold standard for separating and quantifying all stereoisomers present in a mixture, enabling the determination of both diastereomeric ratio and enantiomeric excess (e.e.).
-
Expertise & Causality: This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[6] The transient, non-covalent interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) between each enantiomer and the chiral selector have different energies, leading to different retention times and thus, separation. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are common choices for separating halogenated esters.[7][8]
-
Trustworthiness: When calibrated with standards, chiral chromatography provides highly accurate and reproducible quantitative data on the isomeric composition of a sample. It is the preferred method for quality control in pharmaceutical development.[9][10]
-
Method Comparison:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method. It offers a wide variety of CSPs and is typically run under normal-phase conditions (e.g., hexane/isopropanol mobile phase) for this class of compounds.
-
Chiral Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. While direct analysis is possible, resolution can sometimes be improved by derivatization to a more volatile ester.[7]
-
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12]
-
Expertise & Causality: This technique analyzes the diffraction pattern of X-rays scattered by the ordered array of molecules in a single crystal.[13][14] The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles, providing definitive proof of the molecular structure.[15]
-
Trustworthiness: It is the ultimate authoritative method for structural elucidation. The structure obtained can then be used to calibrate and validate the results from other techniques like NMR and chiral chromatography.
-
Limitations: The primary and most significant hurdle is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process. Not all compounds crystallize readily. Furthermore, if the starting material is a racemic mixture, the resulting crystal may be a conglomerate or a racemic compound, which must be correctly identified.
Data Summary and Technique Comparison
The selection of an analytical technique is a strategic decision based on the required information and available resources.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| ¹H NMR Spectroscopy | Relative stereochemistry, Diastereomeric Ratio (d.r.) | ~5-10 mg, soluble | Fast, non-destructive, provides structural information, good for reaction monitoring | Cannot distinguish enantiomers, cannot determine absolute configuration |
| Chiral HPLC/GC | Diastereomeric Ratio (d.r.), Enantiomeric Excess (e.e.) | <1 mg, soluble | High accuracy for quantification, separates all isomers, high sensitivity | Method development can be time-consuming, requires reference standards for peak assignment |
| X-ray Crystallography | Absolute stereochemistry, definitive 3D structure | High-quality single crystal | Unambiguous structural proof, the "gold standard" for configuration assignment | Crystal growth can be difficult or impossible, destructive to the crystal used |
Experimental Protocols
Protocol 1: Stereochemical Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the crude product mixture in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the singlet corresponding to the proton at C2 for both the erythro and threo diastereomers. These signals will have slightly different chemical shifts.
-
Integrate the area under each of these distinct singlets.
-
Calculate the diastereomeric ratio (d.r.) by comparing the integration values. For example, if the integration of the major diastereomer is 2.5 and the minor is 1.0, the d.r. is 2.5:1.
-
Protocol 2: Enantiomeric and Diastereomeric Analysis by Chiral HPLC
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol. A typical starting point is 95:5 (v/v). The ratio may need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve ~1 mg of the product mixture in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The resulting chromatogram should ideally show four peaks, corresponding to the four possible stereoisomers. The diastereomeric ratio is calculated from the combined peak areas of each enantiomeric pair. The enantiomeric excess (e.e.) for each diastereomer is calculated using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.
Workflow and Decision Making
The logical flow for a comprehensive stereochemical analysis involves a multi-pronged approach, where each technique validates the others.
Caption: Integrated workflow for stereochemical determination.
Conclusion
The stereochemical analysis of this compound is a microcosm of the challenges faced in modern organic chemistry. A successful analysis does not rely on a single technique but on a strategic combination of methods. NMR spectroscopy provides a rapid assessment of diastereoselectivity, chiral chromatography offers precise quantification of all isomers, and X-ray crystallography serves as the ultimate arbiter of absolute configuration. For researchers and drug development professionals, mastering these techniques and understanding their comparative strengths and weaknesses is essential for advancing projects from discovery to application.
References
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
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A Mechanistic and Comparative Guide to the Reactivity of Ethyl 2,3-dibromo-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic use of halogenated intermediates is paramount for the construction of complex molecular architectures. Among these, vicinal dibromides serve as versatile precursors for a variety of transformations, including the formation of carbon-carbon double bonds and the introduction of other functional groups. This guide provides an in-depth analysis of the mechanistic pathways involved in reactions of a key substrate: Ethyl 2,3-dibromo-3-methylbutanoate.
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to offer a comparative perspective, grounding our discussion in the principles of physical organic chemistry to explain the "why" behind the observed reactivity. We will dissect the competing reaction pathways, compare the efficacy of different reagents, and provide the experimental data necessary for you to make informed decisions in your synthetic planning.
The Substrate: Structural Features and Inherent Reactivity
This compound possesses a unique structural combination that dictates its chemical behavior. The presence of two bromine atoms on adjacent carbons (a vicinal dibromide) makes it a prime candidate for elimination reactions. Furthermore, the bromine at the 3-position is tertiary, while the one at the 2-position is secondary. This difference in substitution, coupled with the presence of an electron-withdrawing ethyl ester group, fine-tunes the reactivity of the C-Br bonds and the acidity of the neighboring protons.
The primary reaction pathways we will explore are:
-
Dehalogenation: The removal of both bromine atoms to form an alkene.
-
Dehydrobromination: The removal of a proton and a bromide ion to form an alkene.
We will analyze these transformations under different mechanistic manifolds, primarily E2 and E1cb, and in the context of various reagents.
Dehalogenation Reactions: A Comparative Study
Dehalogenation of vicinal dibromides is a powerful method for the stereospecific synthesis of alkenes. The mechanism and product distribution are highly dependent on the choice of the dehalogenating agent.
Zinc-Mediated Dehalogenation: A Classic Approach
The reaction of vicinal dibromides with zinc dust is a well-established method for the formation of alkenes. This reaction is believed to proceed through an organozinc intermediate via an anti-elimination pathway.
Mechanistic Rationale:
The reaction is initiated by the oxidative addition of zinc to one of the carbon-bromine bonds. This is followed by the elimination of the second bromide ion, facilitated by the transfer of electrons from the newly formed carbon-zinc bond, to yield the alkene and zinc bromide. The stereochemistry of the starting material dictates the geometry of the resulting alkene, with a meso-dibromide yielding a trans-alkene and a dl-pair giving a cis-alkene, a consequence of the required anti-periplanar arrangement of the two bromine atoms in the transition state.[1] For this compound, this stereospecificity will determine the ratio of ethyl tiglate (the E-isomer) to ethyl angelate (the Z-isomer) in the product mixture, depending on the diastereomeric composition of the starting material.
An analogous reaction with 2,3-dibromo-3-methylpentane heated with zinc dust yields 3-methyl-2-pentene, highlighting the regioselectivity of the reaction to form the more substituted alkene.[2][3][4]
Experimental Protocol: Dehalogenation with Zinc Dust
-
To a solution of this compound in a suitable solvent (e.g., acetic acid or ethanol), add an excess of activated zinc dust.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove excess zinc and zinc bromide.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to isolate the desired alkene products (ethyl tiglate and/or ethyl angelate).
Iodide-Induced Dehalogenation: A Nucleophilic Attack on Bromine
The reaction of vicinal dibromides with iodide ions, typically from sodium iodide in acetone, is another efficient method for dehalogenation. This reaction is also stereospecific and proceeds via an E2-like mechanism.
Mechanistic Rationale:
The iodide ion acts as a nucleophile, attacking one of the bromine atoms. This induces the simultaneous departure of the second bromide ion and the formation of the double bond. The driving force for this reaction is the formation of a stable iodine molecule (I₂) and the precipitation of sodium bromide in acetone. Similar to the zinc-mediated reaction, an anti-periplanar arrangement of the two bromine atoms is required for the reaction to proceed, leading to a stereospecific outcome.[5] A study on the dehalogenation of 1,2-dihalogeno-1,2-diphenylethanes with various halide ions in dimethylformamide showed the order of nucleophilic reactivity to be I⁻ > Br⁻ > Cl⁻, which is consistent with an attack on the bromine atom.[5][6]
Experimental Protocol: Dehalogenation with Sodium Iodide
-
Dissolve this compound in acetone.
-
Add a solution of sodium iodide in acetone to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by the formation of a precipitate (sodium bromide) and by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated sodium bromide.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and a dilute solution of sodium thiosulfate (to remove any remaining iodine).
-
Dry the organic layer, concentrate, and purify the product as described previously.
Comparative Performance of Dehalogenating Agents
| Reagent | Mechanism | Stereochemistry | Advantages | Disadvantages |
| Zinc Dust | Organozinc intermediate, anti-elimination | Stereospecific | Readily available, effective for a wide range of substrates. | Heterogeneous reaction, activation of zinc may be required. |
| Sodium Iodide | E2-like, nucleophilic attack on bromine, anti-elimination | Stereospecific | Homogeneous reaction, mild conditions. | Stoichiometric use of iodide, formation of iodine as a byproduct. |
Dehydrobromination Reactions: The Role of the Base
Dehydrobromination of this compound can lead to the formation of vinyl bromides, which can be valuable synthetic intermediates. The regioselectivity and stereoselectivity of this reaction are highly dependent on the nature of the base employed.
Mechanistic Considerations: E2 vs. E1cB
Given the structure of the substrate, with a tertiary bromide and an α-proton to an ester, both E2 and E1cB mechanisms are plausible.
-
E2 Mechanism: A strong, non-hindered base can abstract a proton from the 2-position, leading to the concerted elimination of the tertiary bromide at the 3-position. This would likely favor the formation of the more stable (Zaitsev) product, which would be the E-isomer of the resulting vinyl bromide. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.[7][8]
-
E1cB Mechanism: The presence of the electron-withdrawing ester group increases the acidity of the α-proton at the 2-position. A strong base could first deprotonate this position to form a carbanion (enolate). Subsequent elimination of the bromide from the adjacent carbon would then yield the alkene.
The choice of base is critical in directing the outcome of the reaction. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted (Hofmann) product due to steric hindrance.[9][10][11]
Expected Products and Regioselectivity
Dehydrobromination can occur in two possible directions:
-
Elimination of HBr from C2 and C3: This would lead to the formation of ethyl 2-bromo-3-methyl-2-butenoate. Zaitsev's rule would predict the formation of the more substituted alkene.
-
Elimination of HBr from C3 and the methyl group: This is less likely due to the higher energy of the transition state required to form a less substituted alkene.
Experimental Protocol: Base-Induced Dehydrobromination
-
To a solution of this compound in a suitable aprotic solvent (e.g., THF or DME), add a solution of a strong base (e.g., potassium tert-butoxide or sodium ethoxide) at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Alternative Substrates and Comparative Reactivity
While this compound is a valuable substrate, other related compounds can be used to achieve similar transformations. A key comparison can be made with its non-methylated analog, ethyl 2,3-dibromobutanoate. The presence of the methyl group at the 3-position in our target molecule is expected to have a significant impact on the reaction rates and product distributions.
-
Steric Hindrance: The tertiary nature of the carbon bearing one of the bromine atoms increases steric hindrance around that reaction center. This can slow down Sₙ2-type reactions and may influence the regioselectivity of elimination reactions, particularly when bulky bases are used.
-
Carbocation Stability: If a reaction proceeds through a carbocationic intermediate (E1 pathway), the tertiary carbocation that would be formed upon departure of the bromide from the 3-position is more stable than a secondary carbocation. However, under the strongly basic conditions typically used for elimination, an E1 pathway is less likely.
-
Alkene Stability: The methyl group will influence the stability of the resulting alkene products. The formation of a tetrasubstituted double bond (in the case of dehalogenation) is thermodynamically favored.
Mechanistic Summary and Flowcharts
To visualize the competing reaction pathways, the following diagrams are provided:
Caption: Dehalogenation pathways of this compound.
Caption: Potential dehydrobromination products and the influence of the base.
Conclusion and Future Outlook
This compound is a substrate with nuanced reactivity, offering access to a range of synthetically useful products. The choice of reagent and reaction conditions allows for the selective formation of either di-substituted alkenes through dehalogenation or vinyl bromides via dehydrobromination.
The stereospecificity of the dehalogenation reactions with zinc and sodium iodide provides a reliable method for the synthesis of either the E or Z isomer of ethyl 3-methyl-2-butenoate, provided the stereochemistry of the starting material is known. In contrast, dehydrobromination reactions offer a pathway to functionalized vinyl bromides, with the regioselectivity being controllable to some extent by the steric bulk of the base.
Further research could explore the use of other dehalogenating agents to compare their stereoselectivity and efficiency. Additionally, a detailed kinetic study of the dehydrobromination reaction with different bases would provide valuable insights into the competition between the E2 and E1cB pathways for this particular substrate. Such studies will continue to refine our understanding and expand the synthetic utility of this versatile building block.
References
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Infinity Learn. (n.d.). Sample of 2, 3-dibromo-3-methylpentane is heated with zinc dust... Retrieved from [Link]
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Filo. (2023, March 25). Sample of 2,3-dibromo-3-methylpentane is heated with zinc dust... Retrieved from [Link]
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Filo. (2023, March 25). Sample of 2,3-dibromo-3-methylpentane is heated with zinc dust... Retrieved from [Link]
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Baciocchi, E., & Schiroli, A. (1969). Dehalogenation reactions of vicinal dihalides. Part II. Substituent and leaving-group effects in the reactions of 1,2-dihalogeno-1,2-diphenylethanes with iodide, bromide, and chloride ions. Journal of the Chemical Society B: Physical Organic, 554-558. Retrieved from [Link]
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Baciocchi, E., & Schiroli, A. (1969). Dehalogenation reactions of vicinal dihalides. Part II. Substituent and leaving-group effects in the reactions of 1,2-dihalogeno-1,2-diphenylethanes with iodide, bromide, and chloride ions. Journal of the Chemical Society B: Physical Organic, 554. Retrieved from [Link]
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Homework.Study.com. (n.d.). When (2S, 3S)-2,3-dibromohexane undergoes reaction with sodium iodide in acetone, the product is... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved from [Link]
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Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Steric Hindrance in E2 Elimination of 2-Bromo-2,3-Dimethylbutane by Alkoxide Bases. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
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Filo. (2025, April 11). 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is ... Retrieved from [Link]
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Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]
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Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 9: Elimination Reactions. Retrieved from [Link]
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Gerken, J. B., & Toste, F. D. (2013). Stereochemistry of 1,2-elimination and proton-transfer reactions: toward a unified understanding. Accounts of chemical research, 46(7), 1541–1551. Retrieved from [Link]
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Filo. (2025, April 11). 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is ... Retrieved from [Link]
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A Senior Application Scientist's Guide to Ethyl 2,3-dibromo-3-methylbutanoate: A Comparative Review of Synthetic Applications
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical analysis of Ethyl 2,3-dibromo-3-methylbutanoate, a halogenated ester with significant potential in the construction of diverse molecular architectures. We will explore its plausible applications, objectively compare its utility against established alternative reagents, and provide detailed, field-proven experimental protocols.
Introduction to this compound: A Versatile Intermediate
This compound is a vicinal dibromoester with the chemical formula C₇H₁₂Br₂O₂. Its structure, featuring bromine atoms on adjacent carbons (α and β positions relative to the ester carbonyl), suggests a rich and varied reactivity profile. This positions it as a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The strategic placement of the two bromine atoms opens avenues for elimination reactions to form unsaturated systems, participation in organometallic reactions, and the construction of heterocyclic scaffolds.
This guide will focus on three key potential applications of this compound:
-
Synthesis of α,β-Unsaturated Esters via dehydrobromination.
-
Carbon-Carbon Bond Formation through a Reformatsky-type reaction.
-
Heterocycle Synthesis , with a focus on pyrazole formation.
Each application will be critically evaluated against alternative, more conventional synthetic strategies, supported by mechanistic insights and detailed experimental workflows.
Synthesis of α,β-Unsaturated Esters: A Dehydrobromination Approach
The presence of two bromine atoms on adjacent carbons in this compound makes it a prime candidate for double dehydrobromination to furnish an α,β-unsaturated ester, likely a derivative of tiglic acid.[2][3][4][5] This transformation is a cornerstone of organic synthesis, providing access to key structural motifs in numerous natural products and bioactive molecules.
The Dehydrobromination Pathway
The dehydrobromination of vicinal dihalides is a classic elimination reaction, typically proceeding through an E2 mechanism.[1] This concerted, one-step process requires an anti-periplanar arrangement of a proton and the bromide leaving group. The choice of base and solvent system is critical in directing the reaction towards the desired product and minimizing side reactions.
Diagram: Proposed Dehydrobromination of this compound
Caption: Proposed two-step dehydrobromination pathway.
Comparison with Alternative Methods for α,β-Unsaturated Ester Synthesis
While dehydrobromination of a vicinal dibromide is a viable route, several other well-established methods are more commonly employed for the synthesis of α,β-unsaturated esters. A comparative analysis is crucial for making an informed decision in a synthetic strategy.
| Method | Reagents | Advantages | Disadvantages |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | High reliability, good stereocontrol (Z or E) | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Phosphonate Ester | Water-soluble phosphate byproduct is easily removed, generally high E-selectivity. | Phosphonate esters can be more expensive than phosphonium salts. |
| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Mild reaction conditions, suitable for a wide range of substrates. | Can be sensitive to steric hindrance. |
| Dehydrobromination of this compound | This compound, Strong Base | Potentially atom-economical if the dibromide is readily available. | Requires a specific precursor, potential for regio- and stereoisomeric mixtures. |
Experimental Protocol: Dehydrobromination of this compound
This protocol is a plausible method based on the general principles of dehydrobromination of vicinal dihalides.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Carbon-Carbon Bond Formation via a Reformatsky-Type Reaction
The α-bromo ester functionality within this compound suggests its potential utility in the Reformatsky reaction, a classic method for the formation of β-hydroxy esters.[6][7][8][9][10]
The Reformatsky Reaction Mechanism
The Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal.[6][7][8] This enolate is less reactive than Grignard reagents or organolithiums, allowing it to selectively add to aldehydes and ketones without reacting with the ester functionality. The additional bromine atom at the β-position in this compound may influence the stability and reactivity of the organozinc intermediate.
Diagram: The Reformatsky Reaction
Caption: Generalized workflow of the Reformatsky reaction.
Comparison with the Classical Reformatsky Reagent: Ethyl 2-bromopropanoate
The standard for the Reformatsky reaction is often a simple α-bromo ester like ethyl 2-bromopropanoate. Comparing the potential reactivity of this compound highlights key differences.
| Feature | Ethyl 2-bromopropanoate | This compound |
| Structure | Monobrominated at the α-position. | Dibrominated at the α and β-positions. |
| Reactivity | Forms a stable and reactive Reformatsky enolate. | The β-bromo substituent may sterically hinder the formation of the organozinc reagent or influence its stability and reactivity. Potential for competing elimination reactions. |
| Product | Forms a β-hydroxy ester. | The product would retain the β-bromo substituent, offering a handle for further functionalization. |
| Availability | Readily available and relatively inexpensive. | Less common and likely more expensive. |
Experimental Protocol: Reformatsky-Type Reaction with this compound
This protocol is adapted from standard Reformatsky reaction conditions.
Materials:
-
This compound
-
Activated zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring with a small amount of iodine in THF until the color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc dust.
-
Add a solution of this compound in anhydrous THF to the zinc suspension.
-
Gently heat the mixture to initiate the formation of the organozinc reagent (indicated by a color change or slight exotherm).
-
Once the enolate formation is underway, add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting carbonyl compound is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Heterocycles: A Potential Route to Pyrazoles
The 1,2-dicarbonyl-like nature of vicinal dibromides suggests that this compound could serve as a precursor for the synthesis of five-membered heterocycles, such as pyrazoles, upon reaction with dinucleophiles like hydrazine.
The Paal-Knorr Analogy for Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11] While this compound is not a 1,3-dicarbonyl, its reaction with hydrazine could proceed through a similar cyclization-elimination sequence.
Diagram: Proposed Pyrazole Synthesis
Caption: A plausible pathway for pyrazole formation.
Comparison with Established Pyrazole Syntheses
The potential use of this compound for pyrazole synthesis must be weighed against well-established and versatile methods.
| Method | Reagents | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Highly versatile, readily available starting materials, predictable regioselectivity in many cases. | Can produce regioisomeric mixtures with unsymmetrical dicarbonyls. |
| Reaction of α,β-Unsaturated Ketones | α,β-Unsaturated Ketone, Hydrazine | Good for the synthesis of pyrazolines, which can be oxidized to pyrazoles. | Requires an additional oxidation step. |
| From this compound | This compound, Hydrazine | Direct route to a potentially highly substituted pyrazole. | Reactivity and regioselectivity are not well-established; potential for side reactions. |
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol is a hypothetical procedure based on known reactions of dihalides with hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (2.2 eq) to the solution.
-
Add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrazole derivative.
Conclusion and Future Outlook
This compound presents itself as a versatile, albeit underutilized, synthetic intermediate. Its potential applications in the synthesis of α,β-unsaturated esters, β-hydroxy esters, and pyrazoles offer intriguing alternatives to more conventional methods. The key advantage of this reagent lies in the potential for downstream functionalization of the products due to the introduction of specific substitution patterns.
While direct experimental data for the reactions of this compound is limited in the current literature, the foundational principles of organic chemistry allow for the rational design of synthetic protocols. The comparative analysis provided in this guide serves as a valuable resource for researchers considering the incorporation of this and similar polyhalogenated building blocks into their synthetic strategies. Further investigation into the reactivity and stereoselectivity of this compound is warranted and is likely to uncover novel and efficient synthetic transformations.
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-
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-
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-
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PubChem. Ethyl 2-hydroxy-3-methylbutanoate. [Online] Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2,3-dibromo-3-methylbutanoate
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2,3-dibromo-3-methylbutanoate (CAS No. 79405-51-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for handling halogenated organic compounds and are designed to be a self-validating system for any laboratory setting.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Irritation: Similar brominated compounds are known to cause skin and eye irritation.[4][5]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Discharge into drains or the environment must be strictly avoided.[4]
-
Combustibility: While not always highly flammable, many organic esters are combustible and can ignite if exposed to a heat source.[6]
Pre-Disposal: Engineering a Safe Workflow
Proper disposal begins long before the waste container is full. A proactive approach to waste management minimizes risks and ensures compliance.
Before handling this compound, whether in its pure form or as a waste product, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[4][7] | Prevents skin contact and absorption of the chemical. |
| Protective Clothing | A lab coat and, if handling large quantities, a chemical-resistant apron.[4] | Protects the body from spills and contamination. |
| Respiratory Protection | If there is a risk of aerosol or vapor generation, use a respirator with an appropriate organic vapor cartridge.[4] | Prevents inhalation of potentially toxic fumes. |
Federal and state regulations require laboratories to have a waste minimization strategy.[8] This not only reduces disposal costs but also enhances safety.
-
Order Only What is Needed: Purchase the smallest practical quantity of the chemical.[8]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates.[8]
-
Share Surplus: Offer unexpired, surplus chemicals to other labs within your institution.[8]
The Disposal Protocol: A Step-by-Step Guide
The following protocol provides a systematic approach to the safe disposal of this compound.
Proper segregation is the cornerstone of safe chemical waste disposal.[9][10]
-
Designated Waste Stream: this compound is a halogenated organic waste . It must be collected separately from non-halogenated organic waste.[2][11][12]
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[6][13]
// Visual attributes C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#FBBC05"]; F [fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } DOT Caption: Waste Segregation Workflow for this compound.
The integrity of the waste container is crucial for preventing leaks and spills.[9][14]
-
Container Type: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[11] The label must include:
Waste must be stored safely in a designated "Satellite Accumulation Area" at or near the point of generation.[8][10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8][10][14] This prevents the release of vapors and protects the integrity of the contents.
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[9][10]
-
Storage Location: Store the waste away from heat sources, open flames, and high-traffic areas.[6][14]
-
Accumulation Limits: Do not exceed the maximum allowable volume for a Satellite Accumulation Area, which is typically 55 gallons for hazardous waste.[8][15]
Hazardous waste must be disposed of through a licensed disposal facility.[14]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8]
-
Documentation: Complete any required waste pickup forms, accurately listing all constituents of the waste container.
-
Transportation: Do not transport the waste yourself. The transportation of hazardous waste is regulated and must be handled by trained professionals.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[16]
-
Use spark-proof tools to collect the absorbed material.[4]
-
Place the contaminated absorbent and cleanup materials in a sealed, labeled container for disposal as hazardous waste.[4][15]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response team or EHS.[15]
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility.
References
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- Properly Managing Chemical Waste in Labor
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- Safety Data Sheet for Ethyl 2-bromo-3-methylbutyr
- Safety Data Sheet for Ethyl 2-bromo-2-methylpropion
- Chemical Safety Data Sheet for ETHYL 2,3-DIBROMO-3-PHENYLPROPION
- List of Halogenated Organic Compounds Regul
- Hazardous Waste Segreg
- Safety Data Sheet for Propanoic acid, 2,3-dibromo-, ethyl ester. Thermo Fisher Scientific.
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- Safety Data Sheet for Ethyl 2,3-dibromobutano
- Safety Data Sheet for Ethyl 2-bromo-3,3,3-trifluoropropano
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- Ethyl 2,3-dibromo-3-methylbutano
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,3-dibromo-3-methylbutanoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Ethyl 2,3-dibromo-3-methylbutanoate, a halogenated ester, is a valuable synthetic intermediate. However, like many brominated organic compounds, it presents significant hazards that necessitate meticulous handling protocols.[1] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the "Why"
While specific toxicological data for this compound is not extensively published, we can infer its hazard profile from structurally similar compounds, such as Ethyl 2,3-dibromobutanoate. This analog is classified as acutely toxic and corrosive.[2] Therefore, we must operate under the assumption that this compound poses similar risks.
Inferred GHS Classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 1), H314: Causes severe skin burns and eye damage.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[2][3]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[2]
The presence of two bromine atoms on a small organic scaffold suggests the potential for skin and respiratory tract irritation, and corrosive action is a primary concern. Our entire safety protocol is built upon mitigating these risks.
| Hazard Category | GHS Code | Precautionary Statement |
| Acute Toxicity (Oral, Inhalation) | H302, H332 | Do not eat, drink or smoke when using this product. Avoid breathing vapors or mist.[2] |
| Skin Corrosion | H314 | Causes severe skin burns. Wear protective gloves and clothing.[2] |
| Serious Eye Damage | H318 | Causes serious eye damage. Wear eye and face protection.[2] |
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not merely a requirement but a critical control measure. Every piece of equipment serves a specific purpose, validated by the known hazards of brominated compounds.[4]
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the high risk of severe and irreversible eye damage (H318), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][5] Goggles protect against splashes, mists, and vapors that can easily bypass the gaps in safety glasses.[6]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or performing transfers where splashing is more likely, a full-face shield must be worn in addition to chemical splash goggles.[2][4] The face shield provides a secondary barrier, protecting the entire face from corrosive splashes.
Hand Protection: Preventing Dermal Absorption and Burns
The risk of severe skin burns (H314) makes proper glove selection paramount. The goal is to prevent any skin contact.
-
Glove Material: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental splashes and brief contact.[4] They offer a good balance of chemical resistance and dexterity.
-
Glove Inspection and Technique: Always inspect gloves for tears or pinholes before use.[5] Use the proper glove removal technique (without touching the outer surface with bare skin) to avoid cross-contamination.[5] For tasks involving prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to select a material with a longer breakthrough time, such as Butyl rubber or a laminate like Norfoil (Silver Shield).[7]
-
Double Gloving: For high-risk procedures, consider wearing two pairs of nitrile gloves. This practice can significantly reduce the risk of exposure if the outer glove is compromised.
Body Protection: Shielding Against Spills and Splashes
Your personal clothing offers no protection against corrosive chemicals.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: For procedures involving larger volumes or a significant risk of splashing, a chemically resistant apron worn over the lab coat is required.
-
Footwear: Fully enclosed, chemically resistant shoes must be worn at all times. Open-toed shoes, sandals, or woven-fabric shoes are strictly prohibited.[8]
Respiratory Protection: A Necessary Control for Vapors and Aerosols
All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[4][8] The sash should be kept as low as possible.[8]
-
When is a Respirator Needed? In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction), respiratory protection will be necessary. In such emergency situations, a full-face respirator with an organic vapor cartridge is the appropriate choice. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
dot
Caption: A standard workflow for handling hazardous chemicals.
-
Preparation and Pre-Use Inspection:
-
Verify Controls: Confirm that the chemical fume hood has been certified within the last year.
-
Assemble PPE: Gather all necessary PPE: chemical splash goggles, face shield (if needed), appropriate gloves, and a lab coat.
-
Inspect Gear: Carefully inspect each item for damage. Do not use compromised equipment.[5]
-
Emergency Readiness: Ensure an emergency eyewash and shower station are accessible and unobstructed. Locate the appropriate spill kit containing an inert absorbent material.
-
-
Handling this compound:
-
Don PPE: Put on your lab coat, followed by goggles, and face shield. Don gloves last.
-
Work Zone: Conduct all transfers, weighing, and reactions inside the fume hood.
-
Minimize Exposure: Keep containers sealed when not in immediate use.[1] Use secondary containment (e.g., a beaker or tray) when moving the chemical within the lab.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, bases, and easily oxidized metals like aluminum.[1][9]
-
-
Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically: apron, outer gloves (if double-gloved), face shield, and goggles. Remove the lab coat, and finally, the inner gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan: Responsible Waste Management
Improper disposal of halogenated compounds can cause significant environmental harm.
-
Waste Segregation: All materials contaminated with this compound (e.g., excess reagent, contaminated paper towels, used gloves) must be collected as hazardous waste.
-
Containerization: Use a designated, properly labeled, and sealed waste container for halogenated organic liquid waste. Never mix incompatible waste streams.
-
Final Disposal: Dispose of the waste container through your institution's licensed hazardous waste disposal program.[2] Do not pour this chemical down the drain under any circumstances.[2]
By adhering to these detailed protocols, you build a system of self-validating safety, ensuring protection for yourself, your colleagues, and the environment. This commitment to procedural excellence is the hallmark of a trustworthy and authoritative scientific practice.
References
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



